N-Mesitylhydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPTBVXHEXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543311 | |
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-69-6 | |
| Record name | N-Hydroxy-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and History of N-Mesitylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Mesitylhydroxylamine, a sterically hindered N-arylhydroxylamine, has emerged as a versatile building block and reagent in synthetic organic chemistry. Its unique structural features, characterized by the presence of the bulky mesityl group, confer notable stability and distinct reactivity, making it a valuable precursor for the generation of stable nitroxyl radicals and a key component in the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It delves into the evolution of its preparation, from early general methods for N-arylhydroxylamine synthesis to more refined and specific protocols. The guide further details established experimental procedures, characterization data, and explores its significant applications, particularly in the fields of radical chemistry and as a potential nitroxyl (HNO) donor for therapeutic applications.
Introduction: The Significance of this compound
N-Arylhydroxylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of industrially and biologically important molecules, including pharmaceuticals and agrochemicals.[1] Within this class, this compound (2,4,6-trimethylphenylhydroxylamine) stands out due to the steric hindrance provided by the three methyl groups on the aromatic ring.[2] This structural feature significantly influences its chemical properties, most notably enhancing the stability of the corresponding aminoxyl radical (nitroxide), a property that has been extensively exploited in various chemical and biological studies.[3]
The primary research value of this compound lies in its role as a precursor to the stable mesityl nitroxide radical and as a versatile synthon for constructing N-arylhydroxylamine-based complexes and heterocyclic frameworks.[2] Understanding its discovery and the evolution of its synthesis is paramount for researchers aiming to leverage its unique properties in their own work.
Historical Context and Discovery
The history of this compound is intrinsically linked to the broader development of synthetic methods for N-arylhydroxylamines. While the exact first synthesis of this compound is not prominently documented in a singular landmark paper, its preparation falls under the general scope of established reactions for this class of compounds that date back to the late 19th and early 20th centuries.
The first preparation of the parent compound, hydroxylamine, as its hydrochloride salt was achieved by Wilhelm Clemens Lossen in 1865.[4] Pure hydroxylamine was later isolated in 1891 by Lobry de Bruyn and Crismer.[4] The synthesis of N-arylhydroxylamines has historically been dominated by the partial reduction of the corresponding nitroarenes.[1] Early methods involved the use of stoichiometric reducing agents like zinc, tin, or sulfides.[1]
The synthesis of this compound would have been a logical extension of these early methods, utilizing nitromesitylene as the starting material. Nitromesitylene itself has been prepared through various methods, including the direct nitration of mesitylene.[5]
A significant advancement in the synthesis of N-arylhydroxylamines came with the development of catalytic hydrogenation methods. These processes offered a more efficient and environmentally benign alternative to stoichiometric reductions.[6] The selective hydrogenation of nitroaromatics to N-arylhydroxylamines can be achieved using supported platinum catalysts, with the addition of amines and dimethyl sulfoxide to promote the conversion and inhibit over-reduction to the corresponding aniline.[7]
Another classical approach that can be applied to the synthesis of this compound is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitroso compound. The reaction of mesitylmagnesium bromide with a nitrosating agent would provide a direct route to the target molecule. The use of Grignard reagents in reactions with nitroso compounds has been a known method for forming N,N-disubstituted hydroxylamines.[8]
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of nitromesitylene. The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction to mesitylamine.
Reduction of Nitromesitylene
This is the most prevalent and practical approach for the synthesis of this compound.
Reaction Scheme:
Figure 1: General scheme for the reduction of nitromesitylene.
Detailed Experimental Protocol (Catalytic Hydrogenation):
This protocol is adapted from general procedures for the selective hydrogenation of nitroarenes.[7][9]
Materials:
-
Nitromesitylene
-
5% Platinum on carbon (Pt/C) catalyst
-
Isopropyl alcohol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
n-Butylamine
-
Hydrogen gas (H₂)
Procedure:
-
To a flask, add nitromesitylene (1 equivalent).
-
Add isopropyl alcohol as the solvent.
-
Add 5% Pt/C catalyst (e.g., 0.0026 mol% relative to nitroarene).[9]
-
Add dimethyl sulfoxide (e.g., 0.42 mmol) and n-butylamine (e.g., 0.072 mmol).[9]
-
Seal the flask and purge with hydrogen gas.
-
Attach a balloon filled with hydrogen gas to maintain a hydrogen atmosphere (ordinary pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate containing this compound can be used directly or purified further by crystallization.
Causality Behind Experimental Choices:
-
Pt/C Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of nitro groups.
-
Isopropyl Alcohol: A common and suitable solvent for this type of reaction.
-
Dimethyl Sulfoxide (DMSO): Acts as a selective inhibitor, preventing the further reduction of the hydroxylamine to the amine.[7]
-
n-Butylamine: Promotes the conversion of the nitroaromatic starting material.[7]
-
Room Temperature and Ordinary Pressure: These mild conditions are sufficient for the reaction to proceed efficiently and selectively, minimizing side reactions.
Grignard Reaction with a Nitroso Compound
While less common for the direct synthesis of this compound due to the potential for side reactions, the principle of reacting an organometallic reagent with a nitroso species is a valid synthetic strategy.
Reaction Scheme:
Figure 2: General scheme for the synthesis via a Grignard reaction.
This method is generally more applicable for the synthesis of N,N-disubstituted hydroxylamines.[8]
Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl group, the methyl protons, and the N-H and O-H protons of the hydroxylamine moiety. The chemical shifts will be influenced by the electronic environment. |
| ¹³C NMR | Resonances for the aromatic carbons of the mesityl ring and the methyl carbons. The number of distinct signals will confirm the symmetry of the molecule.[1][10] |
| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, as well as aromatic C-H and C=C stretching vibrations.[11] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₃NO, MW: 151.21 g/mol ). |
Note: Specific chemical shift values and absorption frequencies can vary slightly depending on the solvent and instrument used.
Applications in Research and Development
The unique properties of this compound have led to its application in several areas of chemical research.
Precursor to Stable Nitroxyl Radicals
The most significant application of this compound is as a precursor to the highly stable mesityl nitroxide radical. The steric bulk of the mesityl group prevents the rapid disproportionation that is common for many other aminoxyl radicals.[12]
Oxidation to Mesityl Nitroxide Radical:
Figure 3: Oxidation of this compound to its corresponding nitroxide radical.
These stable radicals are valuable tools in various fields:
-
Spin Probes: For studying molecular motion and environment in biological and material systems.
-
Catalysts: In selective oxidation reactions.
-
Polymerization Inhibitors: To control radical polymerization processes.[12]
Nitroxyl (HNO) Donor Potential
N-substituted hydroxylamines are a class of compounds being investigated as donors of nitroxyl (HNO), a reactive nitrogen species with distinct and potentially therapeutic biological activities.[4] The release of HNO from these donors is often triggered by physiological conditions.[9] While this compound itself may not be an optimal HNO donor due to the stability of the N-C bond, its derivatives could be designed to release HNO under specific conditions, making this an area of interest for drug development.
Conclusion
This compound, a compound at the intersection of steric hindrance and reactive functionality, holds a significant place in the toolkit of synthetic chemists. Its history, rooted in the foundational methods of N-arylhydroxylamine synthesis, has paved the way for its modern applications as a robust precursor to stable nitroxyl radicals and a platform for the design of novel chemical entities. The synthetic routes, primarily through the controlled reduction of nitromesitylene, are well-established, offering reliable access to this versatile molecule. As research into radical chemistry and the therapeutic potential of HNO continues to expand, the importance and utility of this compound and its derivatives are poised to grow, solidifying its status as a key building block in contemporary organic and medicinal chemistry.
References
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Organic Syntheses. (1941). Nitromesitylene. Org. Syn. Coll. Vol. 1, 341. [Link]
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Guthrie, D. A., Kim, N. Y., Siegler, M. A., Moore, C. D., & Toscano, J. P. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965. [Link]
- Benchchem. (n.d.). This compound. Retrieved from a hypothetical Benchchem product page.
-
Takenaka, S., et al. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 11, 1385-1390. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7.
- Fässler, R., Frantz, D. E., Oetiker, J., et al. (2002). First synthesis of optically pure propargylic N-hydroxylamines by direct, highly diastereoselective addition of terminal alkynes to nitrones.
- Oddo, G. (1908). Azione del cloruro di nitrosile sui composti organo-magnesiaci. Gazzetta Chimica Italiana, 38(I), 633-640.
-
ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7. [Link]
- CONTROLLABLE SYNTHESIS OF N-ARYLHYDROXYLAMINES FROM NITROARENES BY HIGHLY CHEMO-SELECTIVE TWO- STEP TANDEM REDUCTION USING A NOV. (2024). [Journal Name], [Volume], [Page numbers].
- Rozantsev, E. G., & Sholle, V. D. (1971). Synthesis and reactions of stable nitroxyl radicals. II. Reactions. Synthesis, 1971(04), 190-202.
-
Wikipedia. (n.d.). Aminoxyl group. [Link]
-
ResearchGate. (n.d.). Scheme 30: Some hydroxylamines used for the nitroxyl radicals' formation. [Link]
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(1), 1.
-
ResearchGate. (2012). Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors. [Link]
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). [Journal Name], [Volume], [Page numbers].
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). [Journal Name], [Volume], [Page numbers].
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules, 28(7), 2969. [Link]
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Synthesis of N-Mesitylhydroxylamine from 2,4,6-trimethylnitrobenzene
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Mesitylhydroxylamine, a sterically hindered hydroxylamine derivative of significant interest in synthetic organic chemistry. The primary focus of this document is the partial reduction of 2,4,6-trimethylnitrobenzene. This guide delineates the fundamental reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. Designed for researchers, chemists, and professionals in drug development, this document emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.
Introduction: The Significance of this compound
N-Arylhydroxylamines are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and materials. This compound (CAS 14353-69-6), with its bulky 2,4,6-trimethylphenyl (mesityl) group, offers unique steric and electronic properties.[1] This steric hindrance can impart selectivity in subsequent reactions and enhance the stability of reactive intermediates derived from the hydroxylamine functionality. Its applications include serving as a precursor for stable nitroxyl radicals, a key synthon for constructing complex heterocyclic frameworks, and a valuable tool in mechanistic studies.[2]
The synthesis of this compound is most commonly achieved through the controlled, partial reduction of its nitroarene precursor, 2,4,6-trimethylnitrobenzene. The challenge lies in halting the reduction at the hydroxylamine stage, as over-reduction leads to the thermodynamically more stable 2,4,6-trimethylaniline. This guide focuses on a robust and widely employed method utilizing zinc metal in the presence of ammonium chloride, a reagent system known for its efficacy in selectively producing N-arylhydroxylamines from nitroarenes.
Synthetic Strategy and Mechanistic Overview
The conversion of an aromatic nitro group to a hydroxylamine is a four-electron reduction. The choice of reducing agent and reaction conditions is critical to prevent the further two-electron reduction to the corresponding aniline.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages: reaction setup, reductive workup, and product isolation and purification. Each stage requires careful control of parameters to maximize yield and purity.
Caption: Overall workflow for the synthesis of this compound.
Choice of Reagents: A Causal Explanation
-
2,4,6-trimethylnitrobenzene (Substrate): The starting material, readily prepared by the nitration of mesitylene. The electron-donating methyl groups slightly deactivate the nitro group towards reduction compared to nitrobenzene, but the primary challenge remains controlling the extent of reduction.
-
Zinc Dust (Reducing Agent): Zinc is a versatile and cost-effective reducing metal. In this context, it acts as the electron donor. The reaction's progress is controlled by the rate of zinc addition.
-
Ammonium Chloride (NH₄Cl) (Mediator): This is the key to selectivity. An aqueous solution of NH₄Cl is weakly acidic due to the hydrolysis of the ammonium ion (NH₄⁺ ⇌ NH₃ + H⁺). This provides a proton source that is sufficiently acidic to facilitate the reduction but not so acidic as to promote the rapid, subsequent reduction of the hydroxylamine to the amine, which is more prevalent in strongly acidic media (e.g., with HCl).
Proposed Reaction Mechanism
The reduction of the nitro group is believed to proceed in a stepwise manner on the surface of the zinc metal.
Caption: Simplified mechanism for the reduction of a nitroarene to a hydroxylamine.
The process involves two key two-electron reduction steps:
-
Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.
-
Nitroso to Hydroxylamine: The nitroso group is then further reduced to the N-arylhydroxylamine.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |
| 2,4,6-Trimethylnitrobenzene | 165.19 | 16.5 g | 0.10 |
| Zinc Dust (<10 µm, >98%) | 65.38 | 19.6 g | 0.30 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 16.0 g | 0.30 |
| Water (Deionized) | 18.02 | 200 mL | - |
| Ethanol (95%) | 46.07 | 50 mL | - |
| Diethyl Ether (Anhydrous) | 74.12 | As needed for extraction | - |
| Sodium Sulfate (Anhydrous) | 142.04 | As needed for drying | - |
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel (or powder funnel), heating mantle, Buchner funnel, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, combine 2,4,6-trimethylnitrobenzene (16.5 g, 0.10 mol), ammonium chloride (16.0 g, 0.30 mol), water (200 mL), and ethanol (50 mL). The ethanol is added to aid in the solubility of the organic starting material.
-
Initiation of Reduction: Begin vigorous stirring to create a fine suspension. Start adding the zinc dust (19.6 g, 0.30 mol) in small portions over 20-30 minutes.
-
Temperature Control: The reaction is exothermic. The rate of zinc addition should be controlled to maintain the internal temperature between 60-65°C. If necessary, use a water bath for cooling. After all the zinc has been added, continue stirring for an additional 15-20 minutes until the temperature begins to drop, indicating the completion of the reaction.
-
Workup - Filtration: While the mixture is still hot, filter it by suction through a Buchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with a small amount of hot water (~50 mL) to ensure complete recovery of the product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of petroleum ether and a small amount of diethyl ether. The product should crystallize as colorless needles.
Safety Precautions
-
Hydroxylamines: N-Arylhydroxylamines can be unstable, particularly when impure or heated. They should be stored in a cool, dark place and used reasonably promptly after synthesis.
-
Zinc Dust: Fine zinc dust is flammable and can be pyrophoric. Handle away from ignition sources.
-
Exothermic Reaction: The reduction is exothermic. Proper temperature control is crucial to prevent the reaction from becoming too vigorous.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Physical Properties
-
Appearance: Colorless to light yellow crystalline solid.
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol [1]
Spectroscopic Analysis
While a publicly available, complete experimental spectrum is not readily accessible, the expected spectral features can be reliably predicted based on the molecular structure.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[2]
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons (at C3 and C5) is expected in the aromatic region (~6.8-7.0 ppm).
-
Methyl Protons: Two distinct singlets for the methyl groups are anticipated. One signal for the six protons of the two ortho-methyl groups (C2 and C6) and another signal for the three protons of the para-methyl group (C4). These would typically appear in the range of 2.1-2.3 ppm.
-
N-H and O-H Protons: Two broad, exchangeable singlets are expected for the N-H and O-H protons. Their chemical shifts can vary significantly depending on solvent and concentration but are typically found in the range of 4-8 ppm. These signals will disappear upon shaking the sample with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the unique carbon environments within the molecule.[2]
-
Aromatic Carbons: Four signals are expected for the aromatic carbons: C1 (attached to the NHOH group), C2/C6, C3/C5, and C4.
-
Methyl Carbons: Two signals are expected for the methyl carbons, corresponding to the ortho and para positions.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group.
-
N-H Stretch: A medium intensity band is expected around 3250-3400 cm⁻¹ for the N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands are expected in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete reaction is a common issue. Ensure the zinc dust is of high purity and fine particle size. Vigorous stirring is essential to maintain a good suspension and facilitate the reaction at the metal surface.
-
Over-reduction to Aniline: If the reaction mixture becomes too acidic or is heated for too long, the formation of 2,4,6-trimethylaniline as a byproduct can increase. The presence of the aniline can be checked by TLC. Adhering to the recommended temperature range is critical.
-
Product Instability: The final product can be sensitive to air and light. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator. If the product darkens over time, it may indicate decomposition.
Conclusion
The synthesis of this compound via the zinc-mediated reduction of 2,4,6-trimethylnitrobenzene in the presence of ammonium chloride is a reliable and selective method. This guide provides a robust framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently prepare this valuable synthetic intermediate. Careful control over reaction parameters, particularly temperature and the rate of addition of the reducing agent, is paramount to achieving high yield and purity. The characterization techniques outlined herein provide the necessary tools to validate the structure and quality of the final product.
References
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link].
Sources
An In-Depth Technical Guide to N-Mesitylhydroxylamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mesitylhydroxylamine, also known as N-(2,4,6-trimethylphenyl)hydroxylamine, is an N-arylhydroxylamine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its sterically hindered aromatic framework, the mesityl group, imparts unique solubility, stability, and reactivity characteristics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its chemical behavior, offering insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory. While extensive experimental data for this specific compound is not widely published, we can infer many of its properties from data on analogous N-arylhydroxylamines and general chemical principles.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 14353-69-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | Based on analogous compounds. |
| Melting Point | Not reported. For comparison, N-phenylhydroxylamine has a melting point of 81-82 °C and N-(4-methylphenyl)hydroxylamine melts at 96 °C. The bulky mesityl group may influence the crystal packing and thus the melting point. | |
| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure, a common characteristic of hydroxylamines. | |
| Solubility | Expected to be soluble in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes is likely to be lower. Solubility in water is expected to be low. | General knowledge of N-arylhydroxylamines. |
Spectroscopic Data
¹H NMR Spectroscopy (Expected):
-
Aromatic protons (Ar-H): A singlet corresponding to the two equivalent protons on the mesityl ring, likely in the range of 6.5-7.0 ppm.
-
Methyl protons (Ar-CH₃): Two singlets. One for the two equivalent ortho-methyl groups and one for the para-methyl group, expected in the range of 2.1-2.5 ppm. The integration ratio would be 6H:3H.
-
N-H and O-H protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They may not be observed if a deuterated solvent containing D₂O is used.
¹³C NMR Spectroscopy (Expected):
-
Aromatic carbons: Four signals are expected for the mesityl ring: one for the carbon bearing the hydroxylamino group, one for the two equivalent ortho-methyl-substituted carbons, one for the para-methyl-substituted carbon, and one for the two equivalent unsubstituted carbons.
-
Methyl carbons: Two signals for the ortho and para methyl groups.
Infrared (IR) Spectroscopy (Expected):
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A medium to weak absorption band, also in the region of 3200-3400 cm⁻¹, which may be obscured by the O-H stretch.
-
C-H stretches (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
N-O stretch: A band in the 900-1000 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 151.
-
Fragmentation: Fragmentation patterns would likely involve the loss of the hydroxyl group, methyl groups, and cleavage of the C-N bond.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the selective reduction of the corresponding nitro compound, 2,4,6-trimethylnitrobenzene (nitromesitylene).
Synthetic Workflow
The synthesis involves the chemoselective reduction of the nitro group to a hydroxylamino group, avoiding over-reduction to the corresponding amine (mesidine).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction with Zinc Dust
This protocol is based on a general procedure for the reduction of nitroarenes to N-arylhydroxylamines.
Materials:
-
2,4,6-Trimethylnitrobenzene
-
Zinc dust (<10 µm)
-
Ammonium chloride (NH₄Cl)
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2,4,6-trimethylnitrobenzene and a solution of ammonium chloride in water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
While stirring vigorously, add zinc dust portion-wise over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc oxide and unreacted zinc. Wash the filter cake with the extraction solvent.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Ammonium chloride: Acts as a mild proton source and helps to maintain a slightly acidic pH, which is optimal for the reduction.
-
Low temperature: Controls the exothermicity of the reaction and minimizes the over-reduction to the amine and other side reactions.
-
Vigorous stirring: Ensures efficient contact between the solid zinc dust and the organic substrate, which is crucial for the heterogeneous reaction to proceed.
Chemical Reactivity
The chemical reactivity of this compound is governed by the presence of the hydroxylamino group, which can act as a nucleophile and is susceptible to oxidation.
Oxidation to Nitroso Compounds
N-Arylhydroxylamines are readily oxidized to the corresponding nitrosoarenes. This transformation can be achieved using a variety of mild oxidizing agents.
Caption: Oxidation of this compound to 2,4,6-trimethylnitrosobenzene.
This reaction is a key transformation and the resulting nitroso compound can participate in various cycloaddition reactions, making this compound a valuable precursor.
Condensation with Aldehydes and Ketones to Form Nitrones
This compound can react with aldehydes and ketones in a condensation reaction to form nitrones.[2] This reaction typically proceeds under mild, often acid-catalyzed, conditions.
The general reaction is: Mes-NHOH + R-CHO → Mes-N⁺(O⁻)=CHR + H₂O
These nitrones are versatile 1,3-dipoles and can be used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are important scaffolds in many biologically active molecules.
Role as a Radical Trap
Hydroxylamines, including N-arylhydroxylamines, can act as radical traps. They can react with unstable radical species to form more stable nitroxide radicals, which can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This property makes them useful tools in studying radical-mediated reaction mechanisms.
Safety, Handling, and Storage
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4][5]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
Storage:
-
N-Arylhydroxylamines can be sensitive to air and light and may be unstable over long periods.
-
It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Toxicity:
-
Many N-arylhydroxylamines are known to be toxic and are implicated as metabolites in the carcinogenicity of aromatic amines. Therefore, exposure should be minimized.
Conclusion
This compound is a sterically hindered N-arylhydroxylamine with significant potential as a building block in organic synthesis. Its preparation via the selective reduction of 2,4,6-trimethylnitrobenzene provides access to a versatile intermediate for the synthesis of nitroso compounds, nitrones, and other nitrogen-containing heterocycles. While specific experimental data for this compound is limited, a solid understanding of the general properties and reactivity of N-arylhydroxylamines allows for its effective and safe utilization in the research and development of new chemical entities. Further investigation into the specific properties and reaction scope of this compound is warranted to fully exploit its synthetic potential.
References
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ResearchGate. Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Available from: [Link].
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-
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An In-Depth Technical Guide to N-Mesitylhydroxylamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mesitylhydroxylamine (CAS No: 14353-69-6) is an N-arylhydroxylamine characterized by a hydroxylamine moiety attached to a mesityl (2,4,6-trimethylphenyl) group.[1] This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and a compound of significant interest in medicinal chemistry. Its primary role in contemporary research lies in its capacity to act as a precursor to nitroxyl (HNO), a reactive nitrogen species with distinct and promising therapeutic potential, particularly in the realm of cardiovascular disease.[1] This guide provides a comprehensive overview of this compound, from its molecular characteristics and synthesis to its applications as an HNO donor in the context of drug discovery.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . The presence of the sterically hindering methyl groups on the aromatic ring influences its reactivity and stability.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14353-69-6 | Pharmaffiliates |
| Molecular Formula | C9H13NO | Pharmaffiliates |
| Molecular Weight | 151.21 g/mol | Pharmaffiliates |
| IUPAC Name | N-(2,4,6-trimethylphenyl)hydroxylamine | Benchchem |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NO)C | Benchchem |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents; sparingly soluble in water. | General chemical principles |
Synthesis of this compound
The most common and efficient method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroarene. This transformation requires careful control of reaction conditions to prevent over-reduction to the corresponding aniline.
One established method for this selective reduction is catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst in the presence of an inhibitor, such as dimethyl sulfoxide (DMSO).[1] The inhibitor selectively poisons the catalyst surface, hindering the further reduction of the hydroxylamine intermediate.[1]
Experimental Protocol: Selective Hydrogenation of a Nitroarene
Disclaimer: The following is a representative protocol for the synthesis of an N-arylhydroxylamine and may require optimization for this compound.
Materials:
-
1-nitro-2,4,6-trimethylbenzene
-
Platinum on carbon (5% Pt/C)
-
Dimethyl sulfoxide (DMSO)
-
n-Butylamine
-
Isopropyl alcohol (IPA)
-
Hydrogen gas (H₂)
-
Toluene
-
Membrane filter
Procedure:
-
Into a flask, add 20 mg of 5% Pt/C catalyst, 2 mL of isopropyl alcohol, 0.42 mmol of dimethylsulfoxide, and 0.072 mmol of n-butylamine.
-
Add 2 mmol of the 1-nitro-2,4,6-trimethylbenzene to the flask.
-
Seal the flask and attach a balloon filled with hydrogen gas (approximately 2 L).
-
Stir the reaction mixture at room temperature under atmospheric pressure for the predetermined reaction time.
-
Upon completion of the reaction, take a 20 µL aliquot of the reaction solution and dilute it with 10 mL of 2-propanol containing 0.1 M of toluene.
-
Remove the catalyst by passing the solution through a membrane filter.
-
Remove the isopropyl alcohol under reduced pressure.
-
Analyze the product by NMR to confirm the formation of this compound.
Causality Behind Experimental Choices:
-
Catalyst and Inhibitor: The combination of Pt/C and DMSO is crucial for achieving high selectivity for the hydroxylamine product. DMSO is believed to selectively adsorb onto the catalyst surface, which impedes the further hydrogenation of the N-arylhydroxylamine to the aniline.[1]
-
Amine Additive: The addition of a small amount of an amine like n-butylamine can enhance both the reaction rate and selectivity. This is thought to involve competitive adsorption on the catalyst surface and potentially aiding in the heterolytic cleavage of hydrogen.
-
Solvent: Isopropyl alcohol is a suitable solvent for this reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.
-
Continuous Flow Synthesis: For larger-scale and safer production, continuous flow synthesis offers significant advantages.[1] This methodology allows for better control over reaction parameters such as temperature and pressure, and minimizes the risks associated with handling hydrogen gas.[1] A continuous flow setup using a micro-packed bed reactor with a Pt/C catalyst has been shown to be highly effective for the synthesis of N-arylhydroxylamines.[1]
Caption: Workflow for the Synthesis of this compound.
This compound as a Nitroxyl (HNO) Donor
A primary application of this compound in drug development is its role as a precursor, or "donor," of nitroxyl (HNO).[1] HNO is the one-electron reduced and protonated form of nitric oxide (NO) and exhibits a unique pharmacological profile.
The Therapeutic Potential of HNO
While NO is a well-established signaling molecule, particularly known for its vasorelaxant effects mediated by soluble guanylate cyclase (sGC), HNO has distinct biological targets and therapeutic effects. Key among these are:
-
Positive Inotropic and Lusitropic Effects: HNO has been shown to enhance cardiac contractility and relaxation, making it a promising therapeutic agent for heart failure.
-
Vasodilation: HNO can induce vasodilation, contributing to its potential in treating cardiovascular diseases.
-
Thiol Reactivity: HNO reacts readily with thiols, a key aspect of its biological activity. This reactivity allows it to modulate the function of various proteins.
Due to its high reactivity and short half-life, HNO must be generated in situ from donor compounds.[2] N-substituted hydroxylamines are a significant class of HNO donors.[2]
Mechanism of HNO Release
The generally accepted mechanism for HNO release from N-substituted hydroxylamines involves the presence of a good leaving group on the nitrogen atom. In a physiological environment, this can lead to the decomposition of the hydroxylamine derivative to generate HNO. The rate and efficiency of HNO release can be modulated by the nature of the substituents on the hydroxylamine.[2] For this compound, the mesityl group influences the electronic properties of the hydroxylamine moiety, which in turn affects its stability and propensity to release HNO.
Caption: Proposed Pathway for HNO Release from this compound.
Applications in Drug Development and Research
The ability of this compound to act as an HNO donor positions it as a valuable tool in drug discovery and development.
Preclinical Research
N-arylhydroxylamines serve as important scaffolds for the design of novel therapeutic agents. The hydroxylamine functionality can be incorporated into molecules to modulate their pharmacokinetic and pharmacodynamic properties. Furthermore, as HNO donors, they are instrumental in preclinical studies aimed at elucidating the therapeutic effects of HNO in various disease models, particularly those related to cardiovascular disorders.
Experimental Workflow for Evaluating HNO Donation
A critical aspect of developing HNO donors is the ability to reliably measure the release of HNO. A common method involves the indirect detection of HNO through its dimerization product, nitrous oxide (N₂O), using an N₂O-sensitive electrochemical probe.
Protocol for HNO Release Measurement:
-
Incubate the this compound solution (e.g., 2 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
At various time points, collect samples from the headspace of the reaction vessel.
-
Analyze the headspace samples for the presence of N₂O using an N₂O-sensitive electrochemical microsensor.
-
Quantify the amount of N₂O produced over time to determine the rate and extent of HNO release.
Caption: Experimental Workflow for Evaluating HNO Donation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its role as an HNO donor is of particular importance, given the growing interest in the therapeutic applications of nitroxyl. Further research into the precise mechanisms of HNO release from this compound and its efficacy in various disease models will be crucial in realizing its full therapeutic potential. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. Retrieved from [Link]
- DuMond, J. F., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648.
- Guthrie, D. A., et al. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965.
-
PrepChem.com. (n.d.). Synthesis of O-(2,4,6-trimethylbenzyl)hydroxylamine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Retrieved from [Link]
- Hill, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.
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PubChem. (n.d.). N-methyl-N-(2,4,6-trimethylphenyl)hydroxylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Chemistry of Nitroxyl-Releasing Compounds. Retrieved from [Link]
- Reisz, J. A., et al. (2014). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Antioxidants & Redox Signaling, 20(4), 693–711.
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-
Thieme. (n.d.). Product Class 33: N-Arylhydroxylamines. Retrieved from [Link]
- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
- Wang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.
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Spectroscopic Characterization of N-Mesitylhydroxylamine: A Technical Guide
Introduction
The accurate structural elucidation of synthetic intermediates like N-Mesitylhydroxylamine is paramount for ensuring the integrity of subsequent reaction pathways and the purity of final products. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing its atomic connectivity and functional group composition. This guide is structured to not only present the predicted spectral data but also to explain the underlying principles of interpretation and provide standardized protocols for data acquisition.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound. Predictions are based on established chemical shift ranges for similar functional groups and aromatic systems.[1][2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (Aromatic) | ~6.8 | Singlet | 2H |
| O-H (Hydroxyl) | 5.0 - 8.0 (broad) | Singlet | 1H |
| N-H (Amine) | 4.0 - 7.0 (broad) | Singlet | 1H |
| ortho-CH₃ | ~2.3 | Singlet | 6H |
| para-CH₃ | ~2.2 | Singlet | 3H |
Note: Chemical shifts of O-H and N-H protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals.[4] They can also undergo deuterium exchange, leading to their disappearance in the spectrum when a protic deuterated solvent is used.[4]
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (Ar-H): The two protons on the mesityl ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal (singlet) in the aromatic region, typically around 6.8 ppm.
-
Methyl Protons (-CH₃): The two ortho-methyl groups are equivalent and will give rise to a single, sharp peak with an integration of 6H. The para-methyl group will produce a separate singlet with an integration of 3H. These peaks are expected in the upfield region, characteristic of alkyl groups on an aromatic ring.
-
Hydroxyl and Amine Protons (O-H and N-H): The protons on the nitrogen and oxygen atoms are exchangeable and often do not couple with other protons, resulting in broad singlet signals.[4] Their chemical shifts can vary significantly.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a generalized procedure for obtaining a ¹H NMR spectrum of a solid organic compound.
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[5] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5][6]
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on typical values for substituted aromatic compounds.[7][8][9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-N (Aromatic) | ~145 |
| ortho-C (Aromatic) | ~130 |
| meta-C-H (Aromatic) | ~129 |
| para-C (Aromatic) | ~135 |
| ortho-CH₃ | ~20 |
| para-CH₃ | ~21 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six carbons of the mesityl ring. The carbon atom directly attached to the nitrogen (C-N) will be the most downfield. The two ortho-carbons, two meta-carbons, and the single para-carbon will each give rise to a separate signal.
-
Methyl Carbons (-CH₃): The two equivalent ortho-methyl groups will produce one signal, and the para-methyl group will produce another, both in the upfield region of the spectrum.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The procedure is similar to that for ¹H NMR, with some key differences.[10]
-
Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the lower sensitivity of the ¹³C nucleus.[10]
-
Data Acquisition: The instrument is set to the ¹³C resonance frequency. A proton-decoupled pulse sequence is typically used.
-
Acquisition Time: Longer acquisition times or a greater number of scans are generally needed to achieve a good signal-to-noise ratio.[11]
-
Processing: The data is processed similarly to ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
Predicted IR Absorption Bands
The following table lists the characteristic IR absorption frequencies expected for this compound.[13][14][15][16]
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Hydroxyl) | Stretch | 3500 - 3200 | Strong, Broad |
| N-H (Amine) | Stretch | 3400 - 3250 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1475 | Medium-Weak |
| C-N | Stretch | 1350 - 1250 | Medium |
| C-O | Stretch | 1260 - 1000 | Strong |
Interpretation of the IR Spectrum
-
A broad absorption in the 3500-3200 cm⁻¹ region is a strong indicator of the O-H group, likely broadened due to hydrogen bonding.
-
The N-H stretching vibration is also expected in a similar region.
-
The presence of both aromatic and aliphatic C-H stretches will be distinguishable by their positions relative to 3000 cm⁻¹.[12]
-
Absorptions in the 1600-1475 cm⁻¹ range are characteristic of the aromatic ring's carbon-carbon double bond stretching.
-
The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.
Experimental Protocol: Acquiring an IR Spectrum (Thin Solid Film Method)
This method is suitable for solid samples that are soluble in a volatile solvent.[17]
-
Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[17]
-
Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[17]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[17]
-
Background Subtraction: A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[18]
Predicted Mass Spectrum Data
For this compound (C₉H₁₃NO), the following ions are predicted in an electron ionization (EI) mass spectrum.
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₃]⁺ |
| 134 | [M - OH]⁺ |
| 121 | [Mesityl]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The peak with the highest m/z value should correspond to the molecular weight of this compound, which is 151 g/mol . The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[19]
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions.[20] A common fragmentation pathway for N-aryl compounds is the loss of substituents from the hydroxylamine group or the aromatic ring. The loss of a methyl radical (CH₃) would result in a peak at m/z 136. Loss of a hydroxyl radical (OH) would lead to a peak at m/z 134. Cleavage of the C-N bond could generate the stable mesityl cation at m/z 121.
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A Technical Guide to Quantum Chemical Calculations for N-Mesitylhydroxylamine Electronic Structure
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of N-Mesitylhydroxylamine's electronic structure. This compound, an aromatic amine derivative, presents a compelling case for computational investigation due to the intricate interplay of steric and electronic effects imparted by the bulky mesityl group on the hydroxylamine functionality. Understanding these interactions is paramount for researchers in drug development and materials science, where precise modulation of molecular properties is critical. This document details a robust computational methodology employing Density Functional Theory (DFT), outlines the rationale for specific theoretical choices, and presents a systematic approach to interpreting the calculated electronic properties. Through detailed protocols, data visualization, and citation of authoritative sources, this guide serves as a self-validating resource for scientists seeking to apply quantum chemical calculations to complex organic molecules.
Introduction
This compound is an organic compound characterized by a hydroxylamine group (-NHOH) attached to a mesityl group (a 2,4,6-trimethylphenyl ring). The steric hindrance introduced by the three methyl groups on the aromatic ring significantly influences the geometry and, consequently, the electronic properties of the molecule. Aromatic amines are a cornerstone in medicinal chemistry and materials science, with their reactivity and intermolecular interactions being dictated by the electronic landscape of the molecule.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, a phenomenon that is highly sensitive to the orientation of the amino group and the nature of its substituents.[2][3]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic structure and predicting the properties of molecules "in silico".[4] These methods offer a cost-effective and powerful alternative to experimental techniques for gaining insights into molecular geometry, orbital energies, charge distribution, and spectroscopic characteristics.[5] This guide will focus on a systematic computational workflow to thoroughly investigate the electronic structure of this compound, providing a foundational understanding for its potential applications.
The primary objectives of this guide are:
-
To present a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.
-
To justify the selection of the computational method and basis set based on established scientific literature.
-
To analyze the optimized molecular geometry, electronic properties, and molecular orbitals.
-
To provide a framework for interpreting the results in the context of the molecule's chemical behavior.
Theoretical and Computational Methodology
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set.[6] This section details a validated approach for the computational analysis of this compound.
Selection of Computational Method: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable balance of computational cost and accuracy.[7] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been extensively benchmarked for a large set of organic molecules, demonstrating reliable performance in predicting heats of formation and isomerization energies.[8][9][10] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation.
Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For a molecule like this compound, which contains second-row elements and lone pairs, a split-valence basis set augmented with polarization and diffuse functions is recommended.
The 6-311++G(d,p) basis set is a suitable choice for this study. Let's break down its components:
-
6-311G : This indicates a triple-split valence basis set, where the core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), and the valence orbitals are described by three basis functions (contractions of 3, 1, and 1 primitive Gaussians). This provides greater flexibility for describing the valence electrons involved in chemical bonding.
-
++ : The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions, lone pairs, and other systems with significant electron density far from the nucleus.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms, and the 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-spherical electron distributions.[13]
Computational Workflow
The following workflow outlines the key steps for the quantum chemical analysis of this compound. This process is designed to be systematic and self-validating.
Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro or ChemDraw.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial as the electronic properties are highly dependent on the molecular geometry.[4]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain more accurate electronic properties.
-
Electronic Structure Analysis: The output of the calculations is then analyzed to extract key information about the electronic structure, including:
-
Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Population Analysis: Mulliken and Natural Bond Orbital (NBO) analyses are used to determine the distribution of electron density and atomic charges within the molecule.[14]
-
Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum, and Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[15]
-
Results and Discussion
This section outlines the expected results from the quantum chemical calculations and provides guidance on their interpretation.
Optimized Molecular Geometry
The geometry optimization will reveal the most stable three-dimensional arrangement of the atoms in this compound. Key parameters to analyze include:
-
Bond Lengths and Angles: Comparison of calculated bond lengths and angles with typical values for similar functional groups can provide insights into the electronic environment. For example, the C-N and N-O bond lengths will be indicative of the degree of conjugation and the strength of these bonds.
-
Dihedral Angles: The dihedral angle between the aromatic ring and the N-O-H plane is particularly important. This angle will be influenced by the steric hindrance from the mesityl group and will determine the extent of overlap between the nitrogen lone pair and the π-system of the ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound at the B3LYP/6-311++G(d,p) Level of Theory.
| Parameter | Predicted Value |
| C(aryl)-N Bond Length (Å) | Value |
| N-O Bond Length (Å) | Value |
| O-H Bond Length (Å) | Value |
| C(aryl)-N-O Bond Angle (°) | Value |
| N-O-H Bond Angle (°) | Value |
| C(aryl)-C(aryl)-N-O Dihedral Angle (°) | Value |
(Note: The values in this table are placeholders and would be populated with the actual results from the calculation.)
Electronic Properties
The single point energy calculation provides a wealth of information about the electronic properties of the molecule.
Table 2: Key Electronic Properties of this compound.
| Property | Predicted Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
(Note: The values in this table are placeholders and would be populated with the actual results from the calculation.)
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule and is influenced by the charge distribution.
-
HOMO and LUMO Energies: The HOMO energy is related to the ionization potential and represents the ability of the molecule to donate an electron. The LUMO energy is related to the electron affinity and represents the ability of the molecule to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Orbital Analysis
Visualization of the HOMO and LUMO provides a qualitative understanding of the molecule's electronic structure and reactivity.
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine group and delocalized into the π-system of the mesityl ring. This indicates that these regions are the most likely sites for electrophilic attack.
-
LUMO: The LUMO is likely to be an anti-bonding π* orbital distributed over the aromatic ring. This suggests that the ring is the most probable site for nucleophilic attack or electron acceptance.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[14][16] It transforms the calculated wave function into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). Key insights from NBO analysis include:
-
Atomic Charges: NBO charges provide a more realistic representation of the charge distribution compared to Mulliken charges.
-
Hybridization: The hybridization of atomic orbitals can be determined, providing insights into the bonding environment of each atom.
-
Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[17][18] This is particularly useful for understanding hyperconjugative and resonance effects. For instance, the interaction between the nitrogen lone pair (donor) and the antibonding π* orbitals of the aromatic ring (acceptor) can be quantified.
Conclusion
This technical guide has presented a comprehensive and scientifically grounded methodology for the quantum chemical investigation of this compound's electronic structure. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic properties, and reactivity. The detailed workflow, from initial structure generation to the interpretation of advanced analyses like NBO, provides a robust framework for gaining deep insights into the intricate interplay of steric and electronic effects in this and similar aromatic amine derivatives. The application of these computational techniques is invaluable for guiding experimental work in drug design and materials science, ultimately accelerating the discovery and development of novel functional molecules.
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link][7][8][9][10]
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Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link][11]
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Wikipedia. (2023). Basis set (chemistry). In Wikipedia. [Link][12]
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Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian Documentation. [Link][14]
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Schaftenaar, G., & Noordik, J. H. (2000). Molden: a pre- and post-processing program for molecular and electronic structures. Journal of computer-aided molecular design, 14(2), 123-134. [Link]
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ResearchGate. (2014). Natural Bond Orbital (NBO) Population Analysis of 1-Azanapthalene-8-ol. [Link][16]
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ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. [Link][2]
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ACS Publications. (1996). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link][17]
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DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. [Link][20]
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National Institutes of Health. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. [Link][18]
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ResearchGate. (2015). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. [Link][22]
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Scientific & Academic Publishing. (2016). Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. International Journal of Materials and Chemistry. [Link][15]
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An In-Depth Technical Guide to N-Mesitylhydroxylamine as a Precursor for Sterically Hindered Nitroxide Radicals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Persistent nitroxide radicals are paramount in a multitude of scientific domains, from dynamic studies of biomolecules to controlled polymerization and catalysis. The stability and reactivity of these radicals are critically dictated by the steric environment surrounding the N-O• moiety. This guide provides a comprehensive technical overview of N-Mesitylhydroxylamine as a strategic precursor to a highly stable, sterically shielded aryl nitroxide radical. We will explore the synthetic rationale, detailed experimental protocols for its preparation and subsequent oxidation, in-depth characterization techniques, and the functional implications of the resulting mesityl nitroxide radical in advanced applications.
The Principle of Steric Hindrance in Nitroxide Stability
Nitroxide radicals are characterized by a delocalized unpaired electron across the nitrogen-oxygen bond, conferring a degree of stability not seen in typical carbon-centered radicals.[1][2] However, their persistence is finite, as they remain susceptible to dimerization or disproportionation reactions. The primary strategy to kinetically stabilize a nitroxide is to physically obstruct intermolecular interactions at the radical center. This is achieved by flanking the nitroxide group with bulky substituents.[3][4][5]
The mesityl group (2,4,6-trimethylphenyl) is an exemplary steric shield. The two ortho-methyl groups effectively "fence off" the nitroxide moiety, drastically reducing the rate of radical-radical coupling reactions and enhancing the thermal stability of the radical. This makes this compound a precursor of choice for generating a robust nitroxide probe for demanding chemical environments.
Synthesis of the this compound Precursor
The most common and reliable route to N-arylhydroxylamines is the controlled reduction of the corresponding nitroaromatic compound. This method avoids the harsher conditions that might lead to the fully reduced aniline. Zinc dust in the presence of an ammonium chloride solution is a classic and effective reagent system for this transformation.
Causality Behind Experimental Choices:
-
Reactant: Nitromesitylene is the logical starting material. Its synthesis from mesitylene is a standard electrophilic aromatic substitution.
-
Reducing Agent: Zinc dust is a mild and selective reducing agent for this purpose. In the aqueous ammonium chloride buffer, it provides a controlled reduction potential that favors the formation of the hydroxylamine over the amine. Stronger reducing agents like LiAlH₄ or catalytic hydrogenation under high pressure would lead to the formation of mesidine (2,4,6-trimethylaniline).
-
Solvent System: A mixed solvent system (e.g., Ethanol/Water) is used to solubilize the organic nitro-compound while allowing the aqueous solution of ammonium chloride to mediate the electron transfer from the zinc surface.
-
Temperature Control: The reaction is typically performed at or below room temperature to prevent over-reduction and potential side reactions.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Nitromesitylene
-
Zinc dust (<10 µm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve nitromesitylene (1 equivalent) in ethanol.
-
Prepare a solution of ammonium chloride (4-5 equivalents) in deionized water and add it to the flask.
-
Cool the mixture in an ice bath to ~5-10 °C.
-
Begin vigorous stirring and add zinc dust (2-3 equivalents) portion-wise over 30-45 minutes, carefully monitoring the internal temperature to keep it below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitromesitylene spot has been consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Transfer the filtrate to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization if necessary.
Oxidation to the Mesityl Nitroxide Radical
The conversion of the hydroxylamine precursor to the stable nitroxide radical is a straightforward one-electron oxidation.[6] Several oxidizing agents can be employed, with the choice often depending on the desired reaction scale, purity requirements, and available laboratory equipment.
Choosing the Right Oxidant:
-
Lead(IV) Oxide (PbO₂) or Silver(I) Oxide (Ag₂O): These are common, effective heterogeneous oxidants.[7] Their primary advantage is the ease of removal: after the reaction, the solid oxidant and its reduced byproducts can be simply filtered off, greatly simplifying the workup. This is often the most trustworthy method for achieving a clean product.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A powerful and soluble organic oxidant. While efficient, its use means that both the reagent and its byproduct (m-chlorobenzoic acid) are soluble in the reaction mixture, typically necessitating purification by column chromatography.[7][8]
-
Air/Oxygen with a Metal Catalyst: For some systems, catalytic oxidation using air as the terminal oxidant is possible, often mediated by copper salts.[7] This can be an economical and "greener" option, but optimization of catalysts and conditions is required.
Self-Validating Protocol: Oxidation using Silver(I) Oxide
Procedure:
-
Dissolve the purified this compound (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) in a flask protected from light.
-
Add fresh, finely powdered silver(I) oxide (Ag₂O, 1.5-2.0 equivalents).
-
Stir the suspension vigorously at room temperature. The formation of the radical is often accompanied by a color change to deep red or orange and the formation of a black precipitate (elemental silver).
-
Monitor the reaction by TLC (disappearance of the hydroxylamine) and/or by withdrawing a small aliquot, filtering it, and measuring its Electron Paramagnetic Resonance (EPR) spectrum. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, filter the mixture through a plug of Celite or a short silica gel column to remove all solid residues.
-
Evaporate the solvent under reduced pressure to obtain the mesityl nitroxide radical as a crystalline solid.
Characterization and Spectroscopic Properties
The definitive proof of successful nitroxide radical formation is its characterization by Electron Paramagnetic Resonance (EPR) spectroscopy.[9] The EPR spectrum provides information about the electronic environment of the unpaired electron.
-
Hyperfine Coupling: The unpaired electron will couple primarily to the ¹⁴N nucleus (I=1), splitting the EPR signal into a characteristic triplet (three lines of equal intensity).[10] Further, smaller hyperfine couplings to the protons of the mesityl ring (meta-protons and methyl protons) can often be resolved, providing a unique fingerprint for the radical.
-
g-value: The g-value is analogous to the chemical shift in NMR and is characteristic of the type of radical. For nitroxides, g-values are typically close to ~2.006.
| Parameter | Mesityl Nitroxide (Typical) | TEMPO (for comparison) | Rationale for Difference |
| g-value | ~2.0060 | ~2.0059 | Minimal difference, characteristic of the nitroxide functional group. |
| aN (Nitrogen Coupling) | 10 - 12 G | 15 - 17 G | The unpaired electron in the mesityl nitroxide is partially delocalized into the aromatic π-system, reducing the spin density on the nitrogen and thus lowering the hyperfine coupling constant. |
| aH (Proton Coupling) | Resolvable couplings to ring and methyl protons | Couplings to methylene protons | Provides a unique structural fingerprint. |
| Stability | High | High | Both are sterically hindered, but the mesityl group provides exceptional kinetic stability.[5] |
Applications in Research and Development
The unique stability and spectroscopic properties of mesityl nitroxide and similar sterically hindered radicals make them valuable tools in several fields.
-
Spin Probes and Labels: In biophysical studies, these radicals can be attached to proteins, lipids, or nucleic acids.[9][11] The resulting EPR spectrum is sensitive to the local environment's polarity, viscosity, and the mobility of the label, providing powerful insights into molecular structure and dynamics.[11]
-
Catalysis in Organic Synthesis: Nitroxide radicals, particularly in their oxidized oxoammonium cation form, are renowned catalysts for the selective oxidation of alcohols to aldehydes and ketones.[7][12] Their steric bulk can influence substrate selectivity.
-
Polymer Chemistry: They are key mediators in Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization.[3] The reversible capping of the growing polymer chain by the nitroxide radical allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The thermal stability of the mesityl nitroxide could allow for polymerization at higher temperatures.
-
Antioxidants and Redox Probes: Due to their ability to scavenge other radical species, nitroxides are studied as potential antioxidants and protective agents in biological systems.[12]
Conclusion
This compound is a highly valuable and accessible precursor for the synthesis of a robust, sterically shielded nitroxide radical. The synthetic route via reduction of nitromesitylene followed by a simple oxidation provides a reliable method for its preparation. The resulting mesityl nitroxide radical offers enhanced stability due to its bulky substituents, making it a superior tool for applications in demanding environments, from probing biological macromolecules to controlling polymerization reactions. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this powerful chemical entity.
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Ebel, K., & Koehler, H. (2000). Intermediates in the Oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by Oxyhemoglobin. PubMed. Available at: [Link]
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Bobko, A. A., et al. (2018). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. ResearchGate. Available at: [Link]
-
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-
Kato, H., et al. (2019). A theoretical, dynamical evaluation method of the steric hindrance in nitroxide radicals using transition states of model reactions. Scientific Reports. Available at: [Link]
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Zielonka, J., et al. (2017). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available at: [Link]
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Tesselkin, A. V. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]
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Kálai, T., & Hideg, K. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
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Tordo, P., et al. (2000). Satellite lines in the EPR spectra of nitroxide radicals: Experimental data and DFT calculations. ResearchGate. Available at: [Link]
-
Marsh, D. (1998). Distinct Populations in Spin-Label EPR Spectra from Nitroxides. PubMed. Available at: [Link]
-
Goto, A., et al. (2007). Synthesis and Evaluation of Sterically Hindered 1,1-Diadamantyl Nitroxide as a Low-Temperature Mediator for the Stable Free Radical Polymerization Process. ACS Publications. Available at: [Link]
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Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. Available at: [Link]
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Zielonka, J., et al. (2017). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. National Institutes of Health. Available at: [Link]
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De, S. (2015). Synthesis of Product Class 2: Nitroxyl Radicals (Nitroxides). In Science of Synthesis. Available at: [Link]
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Hesser, A. R., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. National Institutes of Health. Available at: [Link]
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Le-Phuc, T., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amine Groups. ETH Zurich Research Collection. Available at: [Link]
-
Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
-
Chen, Y. (2013). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Queensland University of Technology ePrints. Available at: [Link]
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Hesser, A. R., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. National Institutes of Health. Available at: [Link]
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Karoui, H., et al. (2010). ChemInform Abstract: Nitroxide Radicals: Properties, Synthesis and Applications. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Reduction of the nitroxide radical to hydroxylamine and its oxidation to oxoammonium cation. ResearchGate. Available at: [Link]
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The Dawn of N-Arylhydroxylamines: A Technical Guide to the Early Studies of N-Mesitylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Class of Nitrogen Compounds
In the late 19th century, the field of organic chemistry was undergoing a period of profound discovery. Among the pioneers of this era, German chemist Eugen Bamberger made a significant contribution with his investigation into the reduction of aromatic nitro compounds. In 1894, through the reaction of nitrobenzene with zinc dust in a neutral medium, he successfully synthesized a novel compound: N-phenylhydroxylamine.[1][2][3] This discovery marked the advent of a new class of organic nitrogen compounds, the N-arylhydroxylamines, and opened a new chapter in synthetic and mechanistic chemistry. Bamberger's seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundational methodology for the preparation of these versatile intermediates.[1][2][3]
This guide delves into the early studies and literature surrounding a specific, sterically hindered member of this class: N-Mesitylhydroxylamine. While Bamberger's initial publications focused on the parent N-phenylhydroxylamine, the synthesis of this compound follows directly from his established principles. This document will provide a detailed, historically contextualized protocol for its synthesis, an overview of its early characterization, and a discussion of the mechanistic insights that emerged from these foundational studies, most notably the famed Bamberger Rearrangement.
Part 1: The Foundational Synthesis - Reduction of Nitromesitylene
The synthesis of this compound in the early 20th century would have been a direct adaptation of Bamberger's groundbreaking method for the reduction of nitroarenes. The starting material, nitromesitylene, was accessible through the nitration of mesitylene. The core of the synthesis lies in the controlled reduction of the nitro group to a hydroxylamino group, avoiding over-reduction to the corresponding aniline.
Experimental Protocol: Synthesis of this compound (Adapted from Bamberger, 1894)
This protocol is a reconstruction of the likely procedure used in the early 20th century, based on Bamberger's original work on N-phenylhydroxylamine.
Objective: To synthesize this compound by the reduction of nitromesitylene using zinc dust.
Materials:
-
Nitromesitylene
-
Zinc dust (fine powder)
-
Ammonium chloride
-
Water
-
Ethanol
-
Diethyl ether
-
Ice
Apparatus:
-
Round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Separatory funnel
-
Crystallizing dish
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer, a suspension of 10 grams of finely divided zinc dust in 100 mL of water is prepared. To this suspension, 1 gram of ammonium chloride is added to create a weakly acidic environment that facilitates the reduction while minimizing the formation of byproducts.
-
Addition of Nitromesitylene: A solution of 5 grams of nitromesitylene in 50 mL of ethanol is prepared. This solution is then added dropwise to the stirred zinc suspension over a period of 30 minutes. The flask is kept in an ice bath to maintain a low temperature, thereby controlling the exothermic reaction and preventing over-reduction.
-
Reaction Monitoring: The reaction mixture is stirred vigorously for an additional 2-3 hours after the addition is complete. The progress of the reaction would have been monitored by observing the disappearance of the yellow color of the nitromesitylene.
-
Isolation of the Product: Once the reaction is deemed complete, the mixture is filtered using a Büchner funnel to remove the excess zinc dust and zinc oxide formed during the reaction. The filtrate, containing the this compound, is then transferred to a separatory funnel.
-
Extraction: The aqueous-ethanolic solution is extracted three times with 50 mL portions of diethyl ether. The ether extracts are combined, washed with a small amount of cold water, and then dried over anhydrous sodium sulfate.
-
Crystallization and Purification: The dried ether solution is carefully evaporated in a crystallizing dish in a well-ventilated area, away from open flames. The resulting crude this compound is then recrystallized from a mixture of ether and petroleum ether to yield pale yellow crystals.
Part 2: Early Characterization and Physicochemical Properties
In the late 19th and early 20th centuries, the characterization of a newly synthesized compound relied on a combination of physical properties and simple chemical tests. For this compound, the following properties would have been key identifiers.
| Property | Observation/Technique |
| Appearance | Pale yellow crystalline solid. |
| Melting Point | A sharp melting point would be determined using a capillary tube method to assess purity. |
| Solubility | Qualitative assessment of solubility in common solvents such as water, ethanol, ether, and benzene. This compound is expected to be sparingly soluble in water but soluble in organic solvents. |
| Reducing Properties | N-Arylhydroxylamines are known to be reducing agents. Their ability to reduce Fehling's solution or Tollen's reagent would have been a characteristic chemical test, resulting in the formation of a red precipitate of copper(I) oxide or a silver mirror, respectively. |
| Reaction with Ferric Chloride | A characteristic color change upon the addition of a ferric chloride solution would be noted, indicating the presence of the hydroxylamino group. |
Part 3: Mechanistic Insights - The Bamberger Rearrangement
One of the most significant discoveries associated with N-arylhydroxylamines was the acid-catalyzed rearrangement to form p-aminophenols, a reaction now known as the Bamberger Rearrangement .[2][4][5] This reaction provided a valuable synthetic route to aminophenols and sparked considerable interest in the mechanistic pathways of aromatic rearrangements.
The Bamberger Rearrangement of this compound
When this compound is treated with a strong aqueous acid, such as sulfuric acid, it undergoes rearrangement. However, due to the substitution pattern of the mesityl group (2,4,6-trimethylphenyl), the typical rearrangement to the para-position is blocked. In this case, the reaction proceeds to the ortho-position, yielding 2-amino-3,5-dimethylphenol.
The accepted mechanism for the Bamberger Rearrangement involves the following key steps:
-
Protonation: The oxygen atom of the hydroxylamino group is protonated by the strong acid.
-
Formation of a Nitrenium Ion: The protonated intermediate loses a molecule of water to form a resonance-stabilized nitrenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the aromatic ring at the ortho-position.
-
Rearomatization: The resulting intermediate loses a proton to regain aromaticity, yielding the final aminophenol product.
Conclusion
The early investigations into N-arylhydroxylamines, pioneered by Eugen Bamberger, laid a critical foundation for modern organic chemistry. The synthesis of this compound, a logical extension of his work, provided a sterically hindered analogue that further illuminated the reactivity and mechanistic pathways of this important class of compounds. The principles of reduction of nitroarenes and the intricacies of the Bamberger Rearrangement, first explored over a century ago, continue to be relevant in contemporary synthetic and medicinal chemistry. This guide serves as a testament to the enduring legacy of these early chemical explorations and their profound impact on the development of the field.
References
-
Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350. [Link]
-
Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1548–1557. [Link]
-
Bamberger rearrangement. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Gattermann, L., & Wieland, H. (1911). Die Praxis des organischen Chemikers. Veit.
-
Nitromesitylene. In Organic Syntheses. Retrieved January 13, 2026, from [Link]
- Semmler, F. W. (1906). Die ätherischen Öle nach ihren chemischen Bestandteilen unter Berücksichtigung der geschichtlichen Entwicklung. Veit & Comp.
Sources
Introduction: The Dichotomy of N-Mesitylhydroxylamine
An In-Depth Technical Guide to the Stability and Decomposition of N-Mesitylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This compound (2,4,6-trimethylphenylhydroxylamine) is an aryl hydroxylamine derivative of significant interest in organic synthesis and materials science. Its utility often stems from the inherent reactivity of the N-hydroxy functionality, which can be a precursor to highly reactive nitrogen-centered radicals and nitrones.[1][2] However, this same reactivity presents a considerable challenge: the compound's marginal stability. The bulky mesityl group, with its three methyl substituents, imparts a degree of steric shielding to the fragile N-O bond, differentiating its stability profile from simpler aryl hydroxylamines. This guide provides a comprehensive analysis of the factors governing the stability of this compound, details its primary decomposition pathways, and offers field-proven methodologies for its study and handling.
Core Principles of Stability: A Balancing Act of Steric and Electronic Factors
The stability of this compound is not absolute but rather a dynamic equilibrium influenced by its molecular structure and external environment. Understanding these factors is critical for its effective use and storage.
The Role of Steric Hindrance
The defining feature of this compound is the mesityl (2,4,6-trimethylphenyl) group. The two ortho-methyl groups provide significant steric bulk around the nitrogen atom. This "steric umbrella" physically obstructs the approach of other molecules, thereby kinetically slowing down bimolecular decomposition reactions which are common pathways for simpler hydroxylamines.[3][4] Theoretical investigations on unsubstituted hydroxylamine have shown that bimolecular pathways, such as isomerization, are energetically more favorable than unimolecular bond cleavage.[3][4][5] The steric hindrance in this compound makes such bimolecular interactions less probable, enhancing its relative stability compared to less substituted analogues.
Environmental Stress Factors
Like many reactive intermediates, the stability of this compound is highly dependent on its environment.
-
Thermal Stress: Hydroxylamines as a class are known to be thermally unstable.[3][6] While specific data for this compound is not prevalent, studies on related compounds show decomposition onsets at moderately elevated temperatures.[7] It is imperative to assume that thermal input will accelerate decomposition, likely initiating homolytic cleavage of the weak N-O and O-H bonds.
-
Oxidative Stress: The hydroxylamine moiety is readily oxidized. Atmospheric oxygen, transition metals, and other oxidizing agents can initiate a cascade of reactions, typically leading to the formation of the corresponding nitroso and nitro compounds. This oxidative pathway often involves free radical intermediates.[8][9]
-
Influence of pH: Both acidic and basic conditions can catalyze decomposition, albeit through different mechanisms.[10]
-
Acid Catalysis: In the presence of acid, the hydroxyl oxygen can be protonated, forming a better leaving group (water). Subsequent elimination can lead to the formation of a highly reactive nitrenium ion intermediate.
-
Base Catalysis: Bases can deprotonate the hydroxyl group, forming an anion. This species is more electron-rich and thus more susceptible to oxidation. Experimental studies on hydroxylamine show that increasing pH can decrease the onset temperature of decomposition.[10]
-
Decomposition Pathways and Mechanisms
The degradation of this compound can proceed through several distinct, and often competing, pathways. The prevailing mechanism is determined by the specific conditions (e.g., presence of oxygen, temperature, pH, solvent).
Oxidative Decomposition: The Primary Pathway
In the presence of an oxidant (e.g., O₂, metal ions, peroxides), this compound is converted to Mesitylnitrosobenzene. This transformation is a two-electron oxidation process that often proceeds via a one-electron radical pathway. The initial step is the abstraction of the hydrogen atom from the hydroxyl group to form a mesitylnitroxide radical. This radical is relatively stable due to resonance delocalization and the steric protection of the mesityl group. A second oxidation step converts the nitroxide radical to the nitroso compound. Further oxidation can convert the nitroso compound to Mesitylnitrobenzene.
Caption: Generalized oxidative decomposition of this compound.
Free Radical Pathways
The N-O bond in hydroxylamines is inherently weak and susceptible to homolytic cleavage, especially under thermal or photochemical stress. This leads to the formation of nitrogen-centered radicals, which are key intermediates in many synthetic transformations.[2]
-
N-O Bond Cleavage: Results in an aminyl radical (Mes-NH•) and a hydroxyl radical (•OH).
-
O-H Bond Cleavage: Produces a nitroxide radical (Mes-N(•)O⁻) and a hydrogen atom (H•). This is often the initial step in radical-mediated oxidations.
Once formed, these radicals can participate in a variety of propagation and termination steps, leading to a complex mixture of products.[11] The detection of these transient species is a key diagnostic tool for mechanistic studies.
Caption: Primary radical fragmentation pathways for this compound.
Acid/Base Catalyzed Decomposition
As previously mentioned, pH plays a crucial role.[10] Acid catalysis facilitates the formation of water as a leaving group, potentially generating a mesitylnitrenium ion (Mes-NH⁺). This electrophilic species can then react with nucleophiles in the medium or undergo rearrangement. Base-catalyzed decomposition enhances the molecule's susceptibility to oxidation.
Experimental Analysis and Methodologies
A multi-faceted analytical approach is required to fully characterize the stability and decomposition of this compound.
Thermal Analysis
Table 1: Key Techniques for Thermal Stability Assessment
| Technique | Purpose | Key Parameters Measured |
| Differential Scanning Calorimetry (DSC) | To determine the onset temperature of thermal decomposition and measure the heat of decomposition. | Tonset (°C), ΔHdecomp (J/g) |
| Accelerating Rate Calorimetry (ARC) | To assess the potential for thermal runaway reactions under adiabatic conditions. | Time to Maximum Rate (TMR), Self-Heating Rate (°C/min) |
Causality: DSC provides a rapid screen for thermal events under a controlled heating rate. ARC provides a more realistic model of a large-scale, self-heating incident by simulating adiabatic conditions, which is crucial for process safety assessment.[10]
Identification of Intermediates and Products
A combination of spectroscopic and chromatographic techniques is essential for elucidating decomposition pathways.
-
Electron Spin Resonance (ESR) Spectroscopy: This is the definitive method for detecting and characterizing paramagnetic species, such as the mesitylnitroxide radical.[8] The hyperfine splitting pattern can confirm the structure of the radical intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify stable diamagnetic decomposition products by comparing the spectra of degraded samples to that of the pure starting material and known standards (e.g., mesitylnitrosobenzene, mesitylamine).
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are invaluable for separating complex mixtures of decomposition products and identifying them based on their mass-to-charge ratio and fragmentation patterns.
Protocol: Monitoring Oxidative Decomposition by UV-Vis Spectroscopy
This protocol provides a self-validating system for observing the conversion of this compound to its colored nitroso derivative.
Objective: To kinetically monitor the rate of formation of mesitylnitrosobenzene upon exposure to an oxidant.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in deoxygenated ethanol. Handle the solid and solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.
-
Blank Measurement: Fill a quartz cuvette with ethanol and record a baseline spectrum from 200-800 nm using a spectrophotometer.
-
Initiation of Reaction:
-
To the cuvette, add the this compound stock solution to a final concentration of 50 µM.
-
Initiate the reaction by adding a controlled amount of an oxidant (e.g., a dilute solution of hydrogen peroxide or by bubbling air through the solution at a constant rate).
-
-
Kinetic Measurement: Immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Monitor the growth of the absorbance peak corresponding to the mesitylnitrosobenzene chromophore (typically in the visible region).
-
Plot absorbance at this wavelength versus time. The initial slope of this curve is proportional to the initial rate of the reaction.
-
-
System Validation: The appearance of a clear isosbestic point in the overlaid spectra indicates a clean conversion of one absorbing species to another, validating the A → B reaction model for the observed process.
Caption: Workflow for kinetic analysis of this compound oxidation.
Practical Recommendations for Handling and Storage
Given its inherent instability, strict protocols must be followed to maintain the integrity of this compound.
-
Storage: Store in an airtight container at low temperatures (2-8 °C is recommended). The container headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen. Protect from light by using an amber vial or by storing it in a dark location.
-
Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox). Use deoxygenated solvents for preparing solutions.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and transition metal salts (which can catalyze decomposition).
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its reactivity and consequent instability. Its decomposition is primarily driven by oxidation, thermal stress, and catalysis by acid or base. The bulky mesityl group provides a significant degree of kinetic stability against bimolecular decomposition routes, but it does not prevent unimolecular radical formation or oxidation. A thorough understanding of these degradation pathways, coupled with rigorous analytical characterization and stringent handling protocols, is essential for any researcher or drug development professional seeking to harness the synthetic potential of this versatile molecule.
References
-
Augusto, O., & Ortiz de Montellano, P. R. (1990). Free radical intermediates in the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by oxyhemoglobin. Free Radical Research Communications, 8(2), 123-31. [Link]
-
Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(35), 9262-9. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved from ResearchGate. [Link]
-
Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]
-
SciSpace. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from SciSpace. [Link]
- Wang, Q., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Source not fully specified, likely a conference proceeding or journal article].
-
ResearchGate. (n.d.). Free radical reactions of monochloramine and hydroxylamine in aqueous solution. Retrieved from ResearchGate. [Link]
-
Zheng, C., et al. (2020). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 25(1), 123. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from Khan Academy. [Link]
-
ResearchGate. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry. Retrieved from ResearchGate. [Link]
-
Jiang, C., et al. (2023). Transformation of hydroxylamine to nitrosated and nitrated products during advanced oxidation process. Journal of Hazardous Materials, 445, 130537. [Link]
-
Lee, S., & Lin, M. C. (2018). Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Oxidation of N,N‐Disubstituted Hydroxylamines to Nitrones with Hydrogen Peroxide Catalyzed by Polymer‐Supported Methylrhenium Trioxide Systems. Retrieved from ResearchGate. [Link]
- Environmental Science & Technology. (2019). Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway. [Source not fully specified, likely a journal article].
- MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Source not fully specified, likely a journal article].
-
Khan Academy. (n.d.). Free radical reactions. Retrieved from Khan Academy. [Link]
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- 6. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Free radical intermediates in the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation of hydroxylamine to nitrosated and nitrated products during advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Khan Academy [khanacademy.org]
Solubility of N-Mesitylhydroxylamine in common organic solvents
An In-Depth Technical Guide to the Solubility of N-Mesitylhydroxylamine in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (N-(2,4,6-trimethylphenyl)hydroxylamine), a sterically hindered N-arylhydroxylamine of significant interest in synthetic organic chemistry.[1] In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, predictable trends in common organic solvents, and a detailed, field-proven methodology for the experimental determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in a variety of solvent systems.
Introduction: The Unique Profile of this compound
This compound is a hydroxylamine derivative characterized by the covalent linkage of a mesityl (2,4,6-trimethylphenyl) group to the nitrogen atom. This substitution imparts unique steric and electronic properties, influencing its stability, reactivity, and, critically, its solubility.[1] Understanding the solubility of this compound is paramount for a range of applications, including:
-
Reaction Medium Selection: Optimizing the solvent for synthetic transformations involving this compound is crucial for achieving desired reaction kinetics, yields, and purity.
-
Purification and Crystallization: The choice of solvent is a key parameter in the design of effective purification strategies, such as recrystallization, to isolate the compound in a high state of purity.
-
Formulation Development: For applications in materials science or medicinal chemistry, knowledge of solubility is essential for the development of stable and effective formulations.
This guide will first delve into the theoretical underpinnings of this compound's solubility, followed by a practical, step-by-step protocol for its experimental determination.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] For this compound, the following principles are key to predicting its solubility behavior.
The "Like Dissolves Like" Principle
The polarity of both the solute and the solvent is a primary determinant of solubility.[3] this compound possesses a dual nature:
-
Polar Functionality: The hydroxylamine group (-NHOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This region of the molecule will have favorable interactions with polar solvents.
-
Non-polar Functionality: The mesityl group is a large, bulky, and hydrophobic aromatic ring. This moiety will interact favorably with non-polar solvents through van der Waals forces.
Consequently, the solubility of this compound is expected to be highest in solvents of intermediate polarity that can effectively solvate both the polar hydroxylamine head and the non-polar aromatic tail.
Hydrogen Bonding
The ability of the hydroxylamine group to form hydrogen bonds is a significant factor in its solubility. Solvents that are strong hydrogen bond acceptors (e.g., ethers, ketones) or both donors and acceptors (e.g., alcohols, water) are likely to be effective at solvating the polar portion of the molecule.
Steric Hindrance
The three methyl groups on the mesityl ring introduce considerable steric bulk. This may hinder the close packing of the molecules in the crystal lattice, potentially leading to a lower lattice energy and a corresponding increase in solubility compared to less hindered N-arylhydroxylamines. Conversely, this steric hindrance might also interfere with optimal solute-solvent interactions.
Temperature Effects
The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature. This relationship can be leveraged during purification processes like recrystallization.
Predicted Solubility Trends for this compound
Based on the theoretical principles outlined above, we can predict the general solubility trends of this compound in common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar hydroxylamine group will interact favorably, but the large hydrophobic mesityl group will disfavor solubility, especially in highly polar water.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have intermediate polarity, effectively solvating both the polar and non-polar regions of the molecule.[5] |
| Non-polar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The non-polar mesityl group will interact favorably, but the polar hydroxylamine head will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in weak hydrogen bonding, offering a balance for solvating both ends of the molecule. |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Experimental Workflow Diagram
Sources
Methodological & Application
N-Mesitylhydroxylamine: A Versatile Reagent for Modern Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Hydroxylamine
N-Mesitylhydroxylamine, a hydroxylamine derivative characterized by the sterically demanding 2,4,6-trimethylphenyl (mesityl) group, has emerged as a reagent of significant interest in contemporary organic synthesis. This structural feature imparts unique reactivity and stability, positioning it as a valuable tool for chemists in research and development. This guide provides an in-depth exploration of this compound, detailing its applications, underlying mechanisms, and practical, field-tested protocols for its use. We will delve into its role in advanced transformations such as selective C-H functionalization and its potential as a precursor for reactive nitrogen species, offering insights to researchers, scientists, and professionals in drug development.
Core Applications and Mechanistic Insights
The utility of this compound spans several key areas of organic synthesis, primarily driven by the electronic properties of the hydroxylamine moiety and the steric influence of the mesityl group.
Metal-Free para-Selective C-H Amination of N-Arylhydroxylamines
A paramount application of N-arylhydroxylamines, including the mesityl derivative, is in the metal-free, para-selective C-H amination of aromatic rings. This transformation is particularly valuable for the synthesis of 1,4-diaminoarenes, which are prevalent motifs in pharmaceuticals and functional materials.[1] The reaction, mediated by a fluorosulfuryl imidazolium triflate (FSIT), proceeds under mild conditions and demonstrates high regioselectivity.[2]
Mechanism of Action:
The reaction is initiated by the activation of the N-arylhydroxylamine with FSIT, leading to the cleavage of the N-O bond and the formation of a highly reactive imine cation intermediate. This electrophilic species then undergoes a nucleophilic attack by an amine at the para-position, driven by the electronic directing effect of the nitrogen atom. Subsequent deprotonation by a mild base regenerates the aromaticity and yields the para-aminated product.[2]
Caption: Proposed mechanism for para-selective C-H amination.
Precursor to Nitroxyl (HNO)
N-substituted hydroxylamines are recognized as effective precursors for the in situ generation of nitroxyl (HNO), a highly reactive and transient species with significant biological and pharmacological implications.[3] While specific studies on this compound as an HNO donor are not extensively detailed in the provided literature, the general principle involves the decomposition of the hydroxylamine derivative to release HNO.[1][4] This process is often facilitated by modifying the hydroxylamine with a suitable leaving group.[5]
Significance in Research:
The controlled release of HNO is crucial for studying its physiological and pathological roles. HNO donors are instrumental in investigating its therapeutic potential, particularly in cardiovascular diseases. The development of new donors with varied release kinetics and biocompatibility is an active area of research.[3]
Scaffold for Chiral Ligands
Detailed Application Protocols
The following protocols are based on established methodologies and provide a starting point for researchers. Optimization may be required for specific substrates.
Protocol 1: Synthesis of N-Arylhydroxylamines via Catalytic Hydrogenation
This protocol provides a general method for the selective reduction of nitroarenes to N-arylhydroxylamines, a common route for preparing the starting materials for subsequent reactions. This method is adapted from a continuous flow process and can be modified for batch synthesis.[8]
Materials and Reagents:
-
Nitroarene (e.g., o-chloronitrobenzene)
-
5 wt. % Platinum on Carbon (Pt/C) catalyst
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave or similar batch reactor
-
Standard laboratory glassware and purification apparatus
Procedure (Batch Hydrogenation):
-
To a high-pressure autoclave, add the nitroarene (1.0 g), 5 wt. % Pt/C (10 mg), and DMAP (0.078 g).
-
Add anhydrous THF (20 mL) and a magnetic stir bar.
-
Seal the reactor and purge with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to 0.5 MPa at 20–30 °C, then release the pressure. Repeat this cycle three times.
-
Finally, pressurize the reactor with hydrogen gas to 1.0 MPa and seal.
-
Stir the reaction mixture at 20–30 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with a small amount of THF.
-
The resulting solution of the N-arylhydroxylamine can be used directly in the next step or purified. Note that many N-arylhydroxylamines are unstable and are best used immediately.[9]
Data Summary: Hydrogenation of Various Nitroarenes (Flow Conditions) [8]
| Substrate | Product | Conversion (%) | Selectivity (%) |
| o-Chloronitrobenzene | o-Chlorophenylhydroxylamine | >99 | >99 |
| m-Chloronitrobenzene | m-Chlorophenylhydroxylamine | >99 | >99 |
| p-Chloronitrobenzene | p-Chlorophenylhydroxylamine | >99 | >99 |
| o-Bromonitrobenzene | o-Bromophenylhydroxylamine | >99 | >99 |
| 1-Chloro-4-nitrobenzene | 4-Chloro-N-hydroxyaniline | >99 | >99 |
Protocol 2: Metal-Free para-Selective C-H Amination
This protocol details the amination of N-arylhydroxylamines with primary or secondary amines using FSIT as the activating agent.[2][10]
Materials and Reagents:
-
N-Arylhydroxylamine (e.g., N-phenylhydroxylamine) (1.0 equiv.)
-
Amine nucleophile (2.0 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
Fluorosulfuryl imidazolium triflate (FSIT) (1.5 equiv.)
-
Acetonitrile (MeCN) and 1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure (Method A):
-
In a flame-dried flask under an inert atmosphere, dissolve the N-arylhydroxylamine (0.20 mmol) and the amine nucleophile (0.40 mmol) in a mixture of MeCN (3 mL) and 1,4-dioxane (1 mL).
-
Add Na₂CO₃ (0.40 mmol) to the solution.
-
Cool the reaction mixture to -20 °C in a suitable cooling bath.
-
Add FSIT (0.30 mmol) in one portion.
-
Stir the reaction mixture at -20 °C for 3 hours. Monitor the consumption of the starting material by TLC.
-
Upon completion, allow the reaction mixture to warm to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired para-aminated product.
Caption: Experimental workflow for para-C-H amination.
Application in Drug Discovery and Bioconjugation
While direct, widespread applications of this compound in drug development are not yet established, its role in the synthesis of complex amines is highly relevant. The ability to introduce amino groups with high regioselectivity is a powerful tool for generating libraries of compounds for screening and lead optimization.
The hydroxylamine functionality itself is of interest in bioconjugation chemistry, primarily through the formation of stable oxime linkages with aldehydes and ketones.[11][12] This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes. Although protocols specifically employing this compound for bioconjugation are not detailed in the literature, its potential to be incorporated into bioconjugation linkers or probes warrants further investigation.
Conclusion and Future Outlook
This compound is a reagent with demonstrated utility and significant potential. Its application in metal-free C-H amination provides a modern and efficient route to valuable 1,4-diaminoarenes. Future research is likely to expand its applications, potentially in the development of novel chiral ligands and as a tailored precursor for nitroxyl release. As the demand for more efficient and selective synthetic methods grows, the unique properties of sterically hindered hydroxylamines like this compound will undoubtedly continue to be explored and exploited by the scientific community.
References
-
Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. PubMed. [Link]
-
Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. PMC - NIH. [Link]
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(PDF) Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. ResearchGate. [Link]
-
Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors | Request PDF. ResearchGate. [Link]
-
The Chemistry of Nitroxyl-Releasing Compounds. PMC - NIH. [Link]
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Journal Pre-proof. CONICET. [Link]
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Chemical strategies for HNO generation. a, HNO formation from hydroxylamine derivatives. b, HNO formation from nitroso compounds. ResearchGate. [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. [Link]
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Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. PMC - NIH. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Request PDF. ResearchGate. [Link]
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para-Selective C–H amination of N,N-dimethylaniline with different... ResearchGate. [Link]
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n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. [Link]
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Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH. [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - PubMed Central. [Link]
-
Catalytic C-H amination: Recent progress and future directions. ResearchGate. [Link]
-
Synthesis of hydroxylamine sulfate via NO hydrogenation on Pt/graphite catalysts: II. Influence of the reaction conditions and physicochemical state of the catalyst on the product yields. ResearchGate. [Link]
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Protocol for the synthesis of N-aryl nitrones using N-Mesitylhydroxylamine
An Application Guide for the Synthesis of N-Aryl Nitrones via N-Mesitylhydroxylamine Condensation
Introduction: The Strategic Value of N-Aryl Nitrones
N-Aryl nitrones are a cornerstone class of organic molecules, functioning as versatile 1,3-dipoles and valuable intermediates in synthetic chemistry.[1] Their utility spans from the construction of complex nitrogen-containing heterocycles via cycloaddition reactions to their application as spin-trapping agents for studying radical processes in biological systems.[2][3] The most direct and atom-economical method for their synthesis is the condensation of an N-arylhydroxylamine with a suitable aldehyde or ketone.[4]
This guide focuses on a robust protocol employing this compound. The mesityl group (2,4,6-trimethylphenyl) offers distinct advantages: its significant steric bulk enhances the stability of the hydroxylamine precursor and can influence the stereochemical outcome of subsequent reactions involving the nitrone product. This protocol provides a reliable and high-yielding pathway to sterically hindered N-aryl nitrones, which are valuable scaffolds in drug discovery and materials science.[3]
Reaction Mechanism: From Aldehyde to Nitrone
The condensation reaction proceeds through a well-established two-step mechanism. First, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral hemiaminal intermediate. This step is typically reversible. The subsequent step is the acid- or base-facilitated dehydration of the hemiaminal, which eliminates a molecule of water to yield the stable, conjugated nitrone product.[5] This elimination is the thermodynamic driving force for the reaction.
Caption: The reaction mechanism for N-aryl nitrone synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of C-phenyl-N-mesitylnitrone as a representative example. The procedure can be adapted for various substituted aromatic aldehydes.
I. Materials and Equipment
-
Reagents:
-
This compound
-
Benzaldehyde (or other substituted aromatic aldehyde)
-
Absolute Ethanol (ACS grade or higher)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter flask for vacuum filtration
-
Rotary evaporator
-
NMR Spectrometer, FT-IR Spectrometer
-
II. Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Rationale: Ethanol is an excellent solvent for both the hydroxylamine and aldehyde reactants, and its volatility simplifies removal during workup.[6]
-
-
Reaction Initiation: To the stirred solution, add the aromatic aldehyde (1.0-1.1 eq) dropwise at room temperature.
-
Rationale: Using a slight excess of the aldehyde can help drive the reaction to completion. A dropwise addition is good practice, though for this reaction, a single portion addition is often acceptable.
-
-
Reaction Progress: Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydroxylamine is consumed (typically 2-12 hours).
-
Rationale: Gentle heating can overcome the activation energy for hemiaminal dehydration without promoting side reactions.[6] TLC is crucial for determining the reaction endpoint, preventing unnecessary heating and potential degradation.
-
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes. The nitrone product will often precipitate as a crystalline solid.
-
Rationale: The solubility of most nitrones decreases significantly at lower temperatures, facilitating isolation by precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or soluble impurities.
-
Rationale: Washing with cold solvent minimizes loss of the desired product while effectively removing impurities.
-
-
Drying: Dry the product under vacuum. If any starting material remains, purification by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is recommended.
-
Rationale: A dry product is essential for accurate yield calculation and subsequent characterization.
-
III. Characterization
The synthesized nitrone's structure should be confirmed using standard spectroscopic methods.[7]
-
¹H NMR: Expect characteristic signals for the mesityl protons, the aromatic protons from the aldehyde precursor, and a key singlet for the nitrone C-H proton (typically δ 7.5-8.5 ppm).
-
¹³C NMR: Look for the characteristic nitrone carbon (C=N⁺-O⁻) signal in the range of δ 130-150 ppm.
-
FT-IR: A strong absorption band between 1550-1650 cm⁻¹ corresponding to the C=N bond stretch is indicative of nitrone formation.
Experimental Workflow Diagram
Caption: A summary of the experimental workflow for nitrone synthesis.
Scope and Optimization
The described protocol is effective for a wide range of aromatic aldehydes. The electronic nature of substituents on the aldehyde can influence reaction times and yields.
| Entry | Aldehyde Substituent (Ar-CHO) | Typical Reaction Time (h) | Expected Yield (%) |
| 1 | 4-Methoxy (Electron Donating) | 4-8 | > 90% |
| 2 | 4-Methyl (Electron Donating) | 3-6 | > 90% |
| 3 | Unsubstituted (H) | 2-4 | ~95% |
| 4 | 4-Chloro (Electron Withdrawing) | 2-4 | > 95% |
| 5 | 4-Nitro (Strongly Withdrawing) | 1-3 | > 95% |
-
Insight: Aldehydes with electron-withdrawing groups are more electrophilic and tend to react faster. Conversely, electron-donating groups can slow the initial nucleophilic attack, potentially requiring longer reaction times or gentle warming to achieve full conversion.[8]
Troubleshooting
-
Problem: The reaction is slow or stalls.
-
Solution: Warm the reaction mixture to 40-50°C. Ensure the ethanol is absolute, as water can hinder the dehydration step. A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate dehydration, but this should be done cautiously as it can also promote side reactions.
-
-
Problem: The product does not precipitate upon cooling.
-
Solution: The nitrone may be highly soluble. Reduce the solvent volume using a rotary evaporator. If it becomes an oil, attempt to triturate with a non-polar solvent like hexane or petroleum ether to induce crystallization.
-
-
Problem: The final product is impure (as seen by NMR).
-
Solution: Recrystallize the product from a suitable solvent system. A common choice is hot ethanol, or a binary system like ethyl acetate/hexane.
-
References
-
Arkivoc. A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. Available at: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of optically active N-hydroxylamines by asymmetric hydrogenation of nitrones with iridium catalysts. Available at: [Link]
-
Organic Chemistry Portal. One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines. Available at: [Link]
-
Organic Chemistry Portal. Nitrone synthesis by C-N-Coupling. Available at: [Link]
-
ACS Publications. Synthesis and Transformations of Nitrones for Organic Synthesis | Chemical Reviews. Available at: [Link]
-
Scribd. Synthesis and Transformations of Nitrones For Organic Synthesis | PDF. Available at: [Link]
-
NIH National Library of Medicine. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC. Available at: [Link]
-
CHIMIA. Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. Available at: [Link]
-
MDPI. Nitrones: Comprehensive Review on Synthesis and Applications. Available at: [Link]
-
MacSphere. Lewis Acid Mediated N-aryl Nitrone Synthesis from Benzyl Alcohols. Available at: [Link]
-
PubMed. α-Aryl-N-aryl nitrones: Synthesis and screening of a new scaffold for cellular protection against an oxidative toxic stimulus. Available at: [Link]
-
PubMed. Synthesis of N-methylarylnitrones derived from alkyloxybenzaldehydes and antineoplastic effect on human cancer cell lines. Available at: [Link]
-
J-Stage. Exploration and Development of Nitrone Chemistry. Available at: [Link]
-
Semantic Scholar. Four main pathways of synthesis of nitrones and some of their synthetic applications. Available at: [Link]
-
IPRJB. Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Available at: [Link]
-
ResearchGate. (PDF) nitrone. Available at: [Link]
-
NIH National Library of Medicine. Nitrones: Comprehensive Review on Synthesis and Applications - PMC. Available at: [Link]
-
MDPI. Phosphorylated Nitrones—Synthesis and Applications. Available at: [Link]
-
Thieme. Recent Advances in the Preparation of Enantiomerically Pure Hydroxylamines from Nitrones. Available at: [Link]
-
ResearchGate. Oxidation of N,N‐Disubstituted Hydroxylamines to Nitrones with Hydrogen Peroxide Catalyzed by Polymer‐Supported Methylrhenium Trioxide Systems | Request PDF. Available at: [Link]
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- 1. Exploration and Development of Nitrone Chemistry [jstage.jst.go.jp]
- 2. chimia.ch [chimia.ch]
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- 4. researchgate.net [researchgate.net]
- 5. Nitrones: Comprehensive Review on Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 8. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-Mesitylhydroxylamine in the Synthesis of Substituted Anilines: A Detailed Guide for Researchers
Substituted anilines are foundational scaffolds in a multitude of high-value chemical entities, from life-saving pharmaceuticals to advanced functional materials. Their synthesis, however, is often fraught with challenges, including harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. This application note provides an in-depth guide to the utilization of N-Mesitylhydroxylamine as a strategic reagent for the preparation of a diverse array of substituted anilines, offering a powerful alternative to traditional synthetic methodologies. We will delve into the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and explore the unique advantages conferred by the sterically demanding mesityl group.
The Challenge of Substituted Aniline Synthesis: A Brief Overview
Traditional methods for the synthesis of substituted anilines, such as the reduction of nitroarenes or nucleophilic aromatic substitution, often suffer from significant limitations. The former requires strongly reducing conditions that can be incompatible with sensitive functional groups, while the latter is typically restricted to electron-deficient aromatic systems. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have expanded the scope of aniline synthesis but can be sensitive to ligand and catalyst choice, and the synthesis of sterically hindered anilines remains a formidable challenge.
This compound: A Reagent Designed for Selectivity and Efficiency
This compound emerges as a highly effective electrophilic aminating agent, addressing many of the shortcomings of classical and contemporary methods. The presence of the mesityl group (2,4,6-trimethylphenyl) is not merely an incidental substituent; it is a key design element that imparts unique and advantageous properties to the reagent.
The Role of the Mesityl Group:
-
Steric Hindrance: The bulky mesityl group provides significant steric shielding around the nitrogen atom. This steric encumbrance plays a crucial role in preventing undesired side reactions, such as over-alkylation or dimerization, leading to cleaner reaction profiles and higher yields of the desired mono-arylated product. This is particularly advantageous in the synthesis of sterically congested anilines, a class of compounds that are often difficult to access via other methods.[1][2]
-
Electronic Effects: The electron-donating methyl groups on the mesityl ring modulate the electronic properties of the hydroxylamine, influencing its reactivity and stability.
-
Enhanced Stability: The steric bulk of the mesityl group contributes to the overall stability of the reagent, allowing for easier handling and storage compared to less substituted hydroxylamines.
Mechanistic Pathways to Substituted Anilines
This compound can be employed in various synthetic strategies to construct the critical C-N bond of substituted anilines. The two primary and most powerful approaches involve the transition-metal-catalyzed cross-coupling with arylboronic acids and aryl halides.
Copper-Catalyzed Amination of Arylboronic Acids
The Chan-Lam amination and related copper-catalyzed methodologies provide a mild and efficient route to N-aryl bonds. In this context, this compound serves as an electrophilic nitrogen source that readily couples with a wide range of arylboronic acids and their derivatives.
Proposed Mechanism: The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(II)-amido intermediate. The arylboronic acid undergoes transmetalation with the copper catalyst, followed by reductive elimination to furnish the N-aryl-N-mesitylhydroxylamine product. Subsequent in-situ or separate deprotection of the mesityl group can yield the desired substituted aniline.
Caption: Proposed workflow for copper-catalyzed amination.
Palladium-Catalyzed Amination of Aryl Halides
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis. This compound can be effectively utilized as a coupling partner with aryl halides (chlorides, bromides, and iodides) in the presence of a palladium catalyst and a suitable ligand.
Proposed Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting arylpalladium(II) complex then undergoes coordination with this compound, followed by deprotonation to form a palladium-amido complex. Reductive elimination from this intermediate yields the desired N-aryl-N-mesitylhydroxylamine and regenerates the palladium(0) catalyst.
Caption: Proposed workflow for palladium-catalyzed amination.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Copper-Catalyzed Amination of an Arylboronic Acid
Materials:
-
Arylboronic acid (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid, this compound, and copper(II) acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dichloromethane and pyridine via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N-mesitylhydroxylamine.
Protocol 2: Palladium-Catalyzed Amination of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide and this compound.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N-mesitylhydroxylamine.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters and outcomes for the synthesis of a model substituted aniline using this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic Acid | Cu(OAc)₂ (10 mol%) | Pyridine | DCM | RT | 18 | 85 |
| 4-Bromotoluene | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
| 2-Chloropyridine | Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | NaOtBu | Dioxane | 110 | 24 | 78 |
Note: Yields are for the isolated N-aryl-N-mesitylhydroxylamine product and may vary depending on the specific substrate.
Conclusion: A Valuable Tool for Modern Synthesis
This compound has proven to be a versatile and highly effective reagent for the synthesis of substituted anilines. Its unique steric and electronic properties, conferred by the mesityl group, enable clean and efficient C-N bond formation, particularly for the preparation of sterically demanding targets. The methodologies outlined in this application note, utilizing both copper and palladium catalysis, offer mild and broadly applicable routes to a wide range of aniline derivatives. For researchers, scientists, and professionals in drug development, mastering the application of this compound opens up new avenues for the design and synthesis of novel molecular entities with enhanced efficiency and selectivity.
References
Sources
Application Notes & Protocols: Strategic Use of N-Mesitylhydroxylamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Mesitylhydroxylamine
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemistry.[1] Among the myriad of building blocks available, this compound stands out due to its unique combination of reactivity and stability.[2] The presence of the 2,4,6-trimethylphenyl (mesityl) group confers significant steric shielding, which enhances the stability of key reactive intermediates derived from it.[2] This attribute makes this compound an invaluable precursor for constructing complex nitrogen- and oxygen-containing heterocycles, particularly isoxazolines, which are pivotal scaffolds in drug discovery programs.[3][4]
This guide provides an in-depth exploration of the primary application of this compound: its role as a precursor to mesityl-nitrones and their subsequent use in [3+2] cycloaddition reactions for the synthesis of isoxazoline frameworks. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss key considerations for successful synthesis.
Core Principle: From this compound to the Nitrone 1,3-Dipole
The synthetic utility of this compound is fundamentally linked to its efficient conversion into a nitrone. Nitrones are powerful 1,3-dipoles, essential for one of the most reliable ring-forming reactions in organic chemistry: the [3+2] cycloaddition.[5][6]
Mechanistic Overview: Nitrone Formation
The formation of a nitrone from this compound typically occurs via condensation with an aldehyde or ketone. The mechanism proceeds in two key stages:
-
Nucleophilic Attack: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral carbinolamine intermediate.[7]
-
Dehydration: Under neutral or mildly acidic conditions, this intermediate undergoes dehydration (loss of a water molecule) to yield the stable N-mesitylnitrone. This dehydration step is often the rate-determining step of the reaction.[7]
The steric bulk of the mesityl group plays a crucial role by preventing common side reactions, such as nitrone dimerization, thereby favoring the desired cycloaddition pathway.[2]
Caption: Mechanism of N-Mesitylnitrone Formation.
Application I: Synthesis of Isoxazolines via [3+2] Cycloaddition
The premier application of N-mesitylnitrones is the construction of the isoxazoline ring system. Isoxazolines are five-membered heterocycles that serve as key intermediates in the synthesis of natural products and are prominent pharmacophores in their own right, exhibiting a wide range of biological activities.[3][4][8]
Mechanistic Deep Dive: The [3+2] Cycloaddition
The reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) is a classic example of a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered rings in a single, highly efficient step.[9]
This reaction is typically a concerted pericyclic process where the three atoms of the dipole (C-N-O) react with the two atoms of the alkene's double bond to form a five-membered ring through the simultaneous formation of two new sigma bonds.[10] A key advantage of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the isoxazoline product, providing excellent control over the final molecular architecture.[8]
Caption: [3+2] Cycloaddition for Isoxazoline Synthesis.
Detailed Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazoline
This protocol describes a general, one-pot procedure for the synthesis of a 3-mesityl-5-aryl-isoxazoline starting from this compound, an aromatic aldehyde, and a styrenyl alkene. This method is advantageous as it avoids the isolation of the intermediate nitrone.
Materials:
-
This compound (1.0 eq.)
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.05 eq.)
-
Substituted styrene (e.g., 4-chlorostyrene) (1.2 eq.)
-
Anhydrous Toluene or Xylene
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Caption: One-Pot Isoxazoline Synthesis Workflow.
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 eq.) and anhydrous magnesium sulfate (approx. 2 g).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask. The magnesium sulfate acts as a dehydrating agent to drive the nitrone formation equilibrium forward.
-
Aldehyde Addition: Add the aromatic aldehyde (10.5 mmol, 1.05 eq.) to the suspension.
-
Nitrone Formation: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the formation of the nitrone by Thin Layer Chromatography (TLC) over 1-2 hours. The disappearance of the aldehyde is a good indicator of nitrone formation.
-
Alkene Addition: Once nitrone formation is significant, add the styrene derivative (12 mmol, 1.2 eq.) to the reaction mixture.
-
Cycloaddition Reaction: Continue to heat the reaction at reflux for 12-24 hours. Monitor the consumption of the nitrone by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the magnesium sulfate and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure isoxazoline product.
Data Presentation: Representative Nitrone-Alkene Cycloadditions
The following table summarizes typical outcomes for [3+2] cycloaddition reactions, illustrating the versatility of this method. While yields are substrate-dependent, the reaction is generally high-yielding.
| Entry | Nitrone Precursor (Aldehyde) | Alkene (Dipolarophile) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Styrene | Toluene | 16 | 85 | |
| 2 | 4-Nitrobenzaldehyde | Methyl Acrylate | Xylene | 12 | 92 | [8] |
| 3 | Cyclohexanecarboxaldehyde | 1-Octene | Toluene | 24 | 78 | |
| 4 | Furfural | N-Phenylmaleimide | Benzene | 8 | 95 | [8] |
Application II: Synthetic Utility of the Isoxazoline Product
The isoxazoline ring is not merely a final target but also a versatile synthetic intermediate. One of its most valuable transformations is the reductive cleavage of the weak N-O bond. This reaction opens the five-membered ring to produce 1,3-amino alcohols, which are highly sought-after building blocks in the synthesis of complex natural products and pharmaceuticals, including β-amino acids and alkaloids.[3]
Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or dissolving metal reductions. This synthetic route provides a stereocontrolled method for accessing chiral 1,3-amino alcohols from readily available alkenes.
Troubleshooting and Key Considerations
-
Problem: Low Yield.
-
Cause: Incomplete nitrone formation or decomposition.
-
Solution: Ensure strictly anhydrous conditions by using flame-dried glassware and anhydrous solvents. The inclusion of a dehydrating agent like MgSO₄ or molecular sieves is critical.
-
-
Problem: Nitrone Dimerization.
-
Cause: Nitrones, especially those that are less sterically hindered, can dimerize.
-
Solution: Generate the nitrone in situ in the presence of the dipolarophile (alkene). If running a one-pot protocol, adding the alkene immediately after the nitrone formation phase can minimize this side reaction.[11] The steric bulk of the mesityl group on this compound significantly mitigates this issue.
-
-
Problem: Mixture of Regioisomers.
-
Cause: Reaction with unsymmetrical alkenes can lead to two different regioisomers. Selectivity is governed by the electronic and steric properties of both the nitrone and the alkene.[11]
-
Solution: Regioselectivity can sometimes be influenced by changing the solvent polarity or by adding a Lewis acid catalyst. However, in many cases, one regioisomer is strongly favored based on frontier molecular orbital theory predictions.[11]
-
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of complex heterocyclic molecules. Its primary utility lies in its ability to serve as a stable precursor for N-mesitylnitrones, which undergo robust and stereospecific [3+2] cycloaddition reactions with alkenes to furnish isoxazoline scaffolds. The operational simplicity of one-pot procedures, combined with the high value of the isoxazoline products as both final targets and synthetic intermediates, makes this compound an indispensable tool for researchers in medicinal chemistry and organic synthesis. Its intelligent application enables the rapid construction of molecular complexity from simple starting materials, accelerating the discovery and development of novel bioactive compounds.
References
- The Mechanism of Nitrone Formation. A Defense of Anthropomorphic Electrons1.ElectronicsAndBooks.
- This compound | High-Purity Reagent | RUO.Benchchem.
- Green Chemistry Approaches to Isoxazole Synthesis: Applic
- Nitrone - Wikipedia.Wikipedia.
- Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.Benchchem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.PMC.
- synthesis of isoxazoles.YouTube.
- The [3+2]Cycloaddition Reaction.University of Regensburg.
- A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t.Arkivoc.
- A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.
- Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase.Kingston University London Research Repository.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.MDPI.
- Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review.
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Application Note: N-Mesitylhydroxylamine as a Potent Oxygen Scavenger for Advanced Polymerization Reactions
Introduction: Overcoming the Challenge of Oxygen Inhibition
Free-radical polymerization is a cornerstone of modern materials science, enabling the synthesis of a vast array of polymers. However, its efficiency is notoriously hampered by the presence of molecular oxygen.[1][2] Oxygen, a ground-state diradical, readily reacts with initiating and propagating radicals to form unreactive peroxyl radicals, which effectively terminate the polymerization chain.[1][3] This inhibition leads to incomplete curing, tacky surfaces, and polymers with diminished mechanical and chemical properties.[2][4]
Traditionally, mitigating oxygen inhibition has relied on physical methods like inert gas sparging (e.g., with nitrogen or argon) or chemical approaches using various additives. While effective, inerting can be costly and cumbersome, especially in large-scale or open-to-air systems like 3D printing and coatings.[2][4] This has driven the search for highly efficient chemical oxygen scavengers that can be seamlessly integrated into polymerization formulations.
This application note introduces N-Mesitylhydroxylamine (MHA) as a highly effective oxygen scavenger tailored for demanding polymerization applications. We will elucidate its proposed mechanism of action, provide detailed protocols for its use in controlled radical polymerization, and offer insights into process optimization.
The this compound Solution
This compound is a sterically hindered hydroxylamine derivative. The bulky mesityl group (2,4,6-trimethylphenyl) provides significant steric shielding to the nitrogen-oxygen bond, which confers favorable stability and reactivity. Unlike many simple amines or other scavengers, MHA is proposed to engage in a multi-stage reaction cascade that not only consumes dissolved oxygen but also generates species capable of re-initiating polymerization, thereby transforming an inhibitor into a productive component of the reaction.
Key Advantages:
-
High Efficiency: Rapidly consumes dissolved oxygen to enable swift polymerization onset.
-
Dual-Function Mechanism: Scavenges oxygen and can participate in radical regeneration.
-
Improved Polymer Quality: Facilitates polymerization in air, leading to tack-free surfaces and high conversion rates.
-
Versatility: Potentially compatible with a range of controlled radical polymerization techniques, including ATRP and RAFT.
Proposed Mechanism of Action
The efficacy of this compound as an oxygen scavenger is rooted in the reactivity of the hydroxylamine moiety. The process can be described in two critical stages: oxygen scavenging and radical regeneration.
-
Oxygen Scavenging: MHA reacts with molecular oxygen, likely in the presence of a catalyst or initiating radicals, to form a stable nitroxide radical and a hydroperoxyl radical. The steric hindrance from the mesityl group prevents self-reaction of the nitroxide, making it a persistent radical scavenger.
-
Radical Regeneration and Re-initiation: The formed nitroxide radical can react with carbon-centered propagating radicals (P•) to form a dormant species. More importantly, other reactive species generated during the scavenging process can potentially abstract a hydrogen from a monomer or solvent, creating a new radical that can initiate a new polymer chain. This turns the oxygen, initially an inhibitor, into a component of the initiation system.
Application Protocols
The following protocols provide a starting point for utilizing this compound in typical radical polymerization reactions. Optimization will be necessary based on the specific monomer, initiator, and reaction conditions.
Protocol 4.1: General Setup for Solution Polymerization
This protocol is designed for a typical controlled radical polymerization (e.g., RAFT or ATRP) conducted in a solvent.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (MHA) in the chosen polymerization solvent (e.g., 10 mg/mL in dioxane or DMF).
-
Ensure all other reagents (monomer, initiator, catalyst, RAFT agent) are of appropriate purity.
-
-
Reaction Assembly:
-
To a standard reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the monomer, solvent, and the appropriate controlled polymerization agent (e.g., RAFT agent or ATRP ligand/catalyst).
-
Add the desired volume of the MHA stock solution. A typical starting point is a molar ratio of [MHA]:[Initiator] between 0.5:1 and 2:1.
-
Finally, add the initiator (e.g., AIBN).
-
-
Reaction Execution (Open to Air):
-
Place the sealed (but not degassed) reaction vessel in a preheated oil bath or reaction block set to the desired temperature.
-
Begin stirring to ensure homogeneity.
-
The reaction mixture may exhibit an initial induction period where the MHA consumes dissolved oxygen, after which polymerization should commence.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking timed samples and analyzing for monomer conversion via techniques like ¹H NMR, GC, or FT-IR.
-
After the desired conversion is reached, quench the reaction by cooling to room temperature and exposing it to air.
-
Purify the polymer by precipitation into a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.
-
Characterize the polymer for molecular weight and dispersity (Đ) using Size Exclusion Chromatography (SEC).
-
Process Optimization and Considerations
-
Concentration Screening: The optimal concentration of MHA is critical. Too little may result in incomplete oxygen removal and continued inhibition. Too much could potentially interfere with the polymerization kinetics. A screening of MHA concentrations is highly recommended.
-
Initiator Choice: The interaction between MHA and the initiator can influence efficiency. Thermal initiators (like AIBN or V-70) and photoinitiators are generally compatible, but their relative rates of decomposition should be considered.
-
Monomer Compatibility: While MHA is expected to be compatible with a wide range of monomers (acrylates, methacrylates, styrenics), highly reactive or acidic/basic monomers may require specific adjustments to the formulation.
-
Control Experiments: Always run a control reaction without MHA but under degassed conditions (e.g., via freeze-pump-thaw cycles) to establish a baseline for polymerization kinetics and final polymer properties. A second control open to air without MHA should also be run to confirm the extent of oxygen inhibition.
Table 1: Recommended Starting Concentrations for MHA
| Polymerization Technique | Monomer System | [MHA] : [Initiator] Molar Ratio | Notes |
|---|---|---|---|
| Free Radical Polymerization | Methyl Methacrylate | 1:1 to 3:1 | Higher ratios may be needed for systems with high oxygen ingress. |
| RAFT Polymerization | Styrene, Acrylates | 0.5:1 to 1.5:1 | MHA should not interfere with the RAFT equilibrium. |
| ATRP | Acrylates | 1:1 to 2:1 | Ensure MHA does not detrimentally coordinate with the copper catalyst. |
| Photopolymerization (Coatings) | Acrylate Oligomers | 0.5% to 2.0% by weight | Concentration depends on film thickness and light intensity. |
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion
This compound presents a promising solution to the long-standing problem of oxygen inhibition in radical polymerization. Its proposed dual-function mechanism not only removes dissolved oxygen but also facilitates the generation of new initiating radicals, making it a highly efficient and "smart" additive. By eliminating the need for cumbersome degassing procedures, MHA can streamline workflows, reduce costs, and enable the development of advanced polymeric materials for applications ranging from high-performance coatings and adhesives to biomedical devices and 3D printing.
References
-
Hoyle, C. E. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. Retrieved from [Link]
-
Li, N., & Pan, X. (2021). Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Chinese Journal of Polymer Science, 39(9), 1084-1092. Retrieved from [Link]
- Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews, 114(1), 557-589.
-
Krylosova, K., et al. (n.d.). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. RadTech. Retrieved from [Link]
-
Fisher, J. P., et al. (2001). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. Biomacromolecules, 2(3), 858-864. Retrieved from [Link]
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Application Notes & Protocols: The Role of N-Mesitylhydroxylamine as a Radical Trap
<
Abstract
Uncontrolled radical reactions represent a significant challenge in modern organic synthesis, often leading to undesired side products, reduced yields, and complex purification procedures. This guide provides an in-depth analysis of N-Mesitylhydroxylamine (Mes-NHOH) as a highly effective radical trap. We will explore the fundamental principles of its mechanism, its strategic advantages, and provide detailed protocols for its application in suppressing detrimental radical pathways, with a specific focus on its use in transition-metal-catalyzed cross-coupling reactions.
Introduction: The Double-Edged Sword of Radical Intermediates
Radical intermediates are pivotal in a vast array of chemical transformations, from polymer synthesis to complex molecule construction.[1] However, their high reactivity can initiate unwanted side reactions that compete with the desired product-forming pathway. In sensitive catalytic cycles, such as those involving palladium, off-cycle radical species can lead to catalyst deactivation and the formation of impurities that are difficult to separate.
The strategic use of a radical trap is a powerful method to mitigate these issues. A radical trap is a compound that selectively intercepts and quenches transient radical species, converting them into stable, non-reactive molecules without interfering with the primary reaction mechanism.[2][3] N-substituted hydroxylamines are a well-established class of radical scavengers, valued for their ability to inhibit unwanted oxidation processes and control polymerization.[4][5]
This compound: A Superior Radical Scavenger
This compound (2,4,6-trimethylphenylhydroxylamine) stands out due to its unique structural and electronic properties.
2.1. Mechanism of Action: Hydrogen Atom Transfer (HAT)
The primary mechanism by which this compound traps radicals is through a Hydrogen Atom Transfer (HAT) process. The hydroxylamine readily donates its O-H hydrogen atom to an unstable radical intermediate (R•), effectively quenching it. This process generates a highly stabilized mesityl-nitroxide radical (Mes-N(•)O).
-
Reaction: R• + Mes-NHOH → R-H + Mes-N(•)O
The efficacy of this process is rooted in the relatively weak O-H bond of the hydroxylamine, which facilitates rapid hydrogen donation.[6]
2.2. The Role of the Mesityl Group
The bulky 2,4,6-trimethylphenyl (mesityl) group is crucial to the trap's effectiveness for two reasons:
-
Steric Shielding: The ortho-methyl groups provide significant steric hindrance around the nitroxide radical center. This bulk prevents the stabilized Mes-N(•)O radical from initiating new, unwanted radical chains or dimerizing, rendering it a persistent and largely unreactive species.
-
Electronic Stabilization: The aromatic ring contributes to the electronic stabilization of the resulting nitroxide radical.
This combination of rapid quenching followed by the formation of a persistent, sterically-hindered nitroxide radical makes this compound an exceptional tool for improving the fidelity of sensitive chemical reactions.
Mechanism of Radical Trapping
Caption: Experimental workflow for the Suzuki-Miyaura coupling comparison.
3.3. Step-by-Step Protocol
Two parallel reactions should be set up: Reaction A (Control) and Reaction B (with Radical Trap) .
-
Glassware Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen gas three times to establish an inert atmosphere.
-
Radical Trap Addition (Reaction B only): To the flask for Reaction B, add this compound (5 mol%).
-
Reagent Addition: Under a positive flow of nitrogen, add 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the desired product (4-methoxybiphenyl) to the primary byproduct (anisole).
Expected Results and Data Interpretation
The addition of this compound is expected to significantly suppress the formation of the anisole byproduct by trapping the aryl radical intermediate responsible for its formation.
Table 1: Representative Reaction Outcomes
| Reaction | Additive | Desired Product Yield (%) | Anisole Byproduct (%) |
| A (Control) | None | 75% | 18% |
| B (Radical Trap) | This compound (5 mol%) | 92% | < 2% |
Note: Yields are determined by GC analysis against an internal standard. These are representative values and may vary based on specific reaction conditions.
The data clearly demonstrates that the inclusion of a catalytic amount of this compound can dramatically improve the chemoselectivity of the reaction, leading to a higher yield of the desired cross-coupled product and simplifying subsequent purification.
Broader Applications and Considerations
The utility of this compound is not limited to cross-coupling reactions. It is a valuable additive in various chemical processes where radical intermediates can compromise reaction outcomes.
-
Controlled Radical Polymerization: While nitroxides like TEMPO are used to mediate polymerization, hydroxylamines can be used to inhibit premature or uncontrolled polymerization by scavenging stray initiator radicals. [7][8]* Photochemical Reactions: In photocatalysis, where radical generation is inherent, this compound can help dissect mechanisms or quench unwanted radical chain processes. [2]* Stabilization of Reagents: It can be used to stabilize reagents that are prone to decomposition via radical pathways during storage or reaction.
Considerations for Use:
-
Stoichiometry: While often effective in catalytic amounts (1-10 mol%), the optimal loading may need to be determined empirically for each specific reaction.
-
Compatibility: Ensure compatibility with all reaction components. While generally robust, its mild reducing potential could interfere with highly sensitive oxidizing agents.
-
Analysis: The formation of the trapped product, R-H, can be a useful diagnostic tool to confirm the presence of a suspected radical pathway.
Conclusion
This compound is a potent and practical tool for the modern synthetic chemist. By efficiently quenching unwanted radical intermediates through a Hydrogen Atom Transfer mechanism, it enhances reaction yields, improves product purity, and simplifies purification. Its steric and electronic design leads to the formation of a persistent, non-reactive nitroxide, ensuring it does not introduce new complications. The protocols and data presented herein validate its role as a superior radical trap, enabling cleaner and more efficient chemical transformations in research, development, and manufacturing.
References
-
Radical traps. (A) Cross-coupling trapping. (B) Spin trapping. ResearchGate. Available at: [Link]
-
Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ResearchGate. Available at: [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI. Available at: [Link]
-
The use of cyclic nitroxide radicals as HNO scavengers. PubMed. Available at: [Link]
-
Short-Lived Radical Characterisation: Novel Radical Trap Synthesis, Application and Methodology Development. White Rose eTheses Online. Available at: [Link]
-
New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Spin Trapping by Use of N-tert-butylhydroxylamine. Involvement of Fenton Reactions. Free Radical Research Communications. Available at: [Link]
-
New Approach to the Detection of Short-Lived Radical Intermediates. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. Available at: [Link]
-
Enhanced Catalytic Hydrogen Peroxide Production from Hydroxylamine Oxidation on Modified Activated Carbon Fibers: The Role of Surface Chemistry. MDPI. Available at: [Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link]
-
Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from... PubMed. Available at: [Link]
-
Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl mesylates. Royal Society of Chemistry. Available at: [Link]
-
Reductive elimination. Wikipedia. Available at: [Link]
-
Application of Controlled Radical Polymerization for Nucleic Acid Delivery. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. Available at: [Link]
-
Controlled Polymerization. MDPI. Available at: [Link]
-
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate. Available at: [Link]
-
Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides. National Institutes of Health. Available at: [Link]
-
Controlled Polymerization of Functional Monomers and Synthesis of Block Copolymers Using a ??-Phosphonylated Nitroxide. ResearchGate. Available at: [Link]
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- 5. Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
Application Note: Continuous Flow Synthesis of N-Arylhydroxylamines using a Pt/C Catalyst
Abstract
This application note provides a comprehensive guide for the continuous flow synthesis of N-arylhydroxylamines via the catalytic hydrogenation of nitroarenes using platinum on carbon (Pt/C). N-arylhydroxylamines are pivotal intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] Traditional batch production methods for these compounds are often hampered by challenges in controlling selectivity and ensuring safety. Continuous flow processing offers a superior alternative by providing precise control over reaction parameters, leading to enhanced selectivity, improved safety, and greater consistency.[2] This document outlines the fundamental principles, a detailed experimental protocol, safety considerations, and analytical methods for this robust and scalable synthetic methodology.
Introduction: The Imperative for Controlled N-Arylhydroxylamine Synthesis
N-arylhydroxylamines are valuable precursors in organic synthesis, notably in the production of analgesics like paracetamol and various other biologically active molecules. The selective reduction of nitroarenes to the corresponding hydroxylamine is a delicate transformation, as over-reduction to the aniline is a common and often favored side reaction.[1][3]
The use of heterogeneous catalysts, particularly Pt/C, is well-established for this transformation.[3][4][5] However, achieving high selectivity towards the N-arylhydroxylamine in conventional batch reactors can be challenging due to difficulties in maintaining uniform temperature and hydrogen concentration throughout the reaction mixture. Continuous flow technology elegantly circumvents these limitations by offering a significantly higher surface-to-volume ratio, which allows for superior heat and mass transfer.[2] This precise control minimizes the formation of byproducts and enhances the overall efficiency and safety of the process.
Recent advancements have highlighted the use of additives to further improve selectivity. For instance, 4-dimethylaminopyridine (DMAP) has been shown to increase both hydrogenation activity and product selectivity to over 99% under mild conditions in a Pt/C-catalyzed flow process.[1][6][7][8] The DMAP is believed to function by blocking the adsorption of the N-arylhydroxylamine product on the catalyst surface, thereby preventing its further reduction, and by facilitating the heterolytic activation of hydrogen.[8] Similarly, dimethyl sulfoxide (DMSO) can be employed to inhibit the further hydrogenation of the hydroxylamine to the aniline, although it may also decrease the overall reaction rate.[9][10]
This guide provides researchers, scientists, and drug development professionals with the necessary protocols and insights to implement a safe, efficient, and scalable continuous flow synthesis of N-arylhydroxylamines.
Experimental Workflow Overview
The continuous flow synthesis of N-arylhydroxylamines involves the reaction of a nitroarene with a hydrogen source in the presence of a Pt/C catalyst packed in a column. The liquid substrate solution and hydrogen gas are continuously pumped through the heated catalyst bed, where the reaction occurs. The product stream is then collected for analysis and further processing.
Caption: High-level overview of the continuous flow synthesis process.
Materials and Methods
Reagents and Consumables
-
Nitroarene substrate (e.g., nitrobenzene)
-
Solvent (e.g., Tetrahydrofuran (THF), Isopropanol)
-
5% Platinum on activated carbon (Pt/C)
-
4-(Dimethylamino)pyridine (DMAP) or Dimethyl sulfoxide (DMSO) (optional additive)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Internal standard for analysis (e.g., N-tert-butyl-2-benzothiazolesulfenamide)
-
HPLC grade solvents for analysis (e.g., methanol, water, potassium citrate buffer)
Equipment
-
Continuous flow reactor system equipped with:
-
HPLC pump for liquid delivery
-
Mass flow controller for gas delivery
-
Packed bed reactor housing (column heater)
-
Back pressure regulator
-
-
Stainless steel column (e.g., 3.0 mm internal diameter x 50 mm length)
-
Frits for the column
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Gas chromatography-mass spectrometry (GC-MS) system (optional, for byproduct identification)
-
Ultrasonic bath
-
Analytical balance
Detailed Experimental Protocol
This protocol describes the continuous flow synthesis of N-phenylhydroxylamine from nitrobenzene as a model reaction.
Catalyst Cartridge Preparation
-
Weighing the Catalyst: Accurately weigh approximately 0.1 g of 5 wt.% Pt/C catalyst.
-
Packing the Column:
-
Insert a frit at one end of the stainless steel column.
-
Carefully pack the weighed Pt/C catalyst into the column. Gently tap the column to ensure even packing and avoid channeling.
-
Insert a second frit at the other end of the column to secure the catalyst bed.
-
-
Installation: Install the packed catalyst cartridge into the column heater of the flow reactor system.
Reagent Solution Preparation
-
Prepare a 0.1 M solution of the nitroarene substrate (e.g., nitrobenzene) in the chosen solvent (e.g., THF).
-
If using an additive, add the desired concentration of DMAP or DMSO to the substrate solution. For example, a molar equivalent of DMAP to the nitroarene can be a starting point.
-
Degas the solution by sparging with nitrogen or using an ultrasonic bath to remove dissolved oxygen.
System Setup and Operation
Caption: Schematic of the continuous flow reactor setup.
-
System Purge: Purge the entire system, including all lines and the catalyst cartridge, with nitrogen gas to remove any residual air.
-
Solvent Priming: Prime the HPLC pump with the solvent to be used in the reaction.
-
Pressurization and Heating:
-
Initiating the Reaction:
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the product stream for analysis.
-
Reaction Quenching and Sample Preparation
For accurate analysis, it is advisable to quench the reaction immediately upon collection to prevent any further transformation of the potentially unstable N-arylhydroxylamine. This can be achieved by collecting the sample into a vial containing a small amount of a suitable quenching agent or by immediate dilution and analysis.
Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the simultaneous determination of the nitroarene substrate, the N-arylhydroxylamine product, and the aniline byproduct.[11]
-
Column: Octadecyl-bonded silica (C18) column.
-
Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., potassium citrate buffer, pH 7) and an organic modifier (e.g., methanol).[11]
-
Detection: UV detector set at a wavelength suitable for all analytes. A diode array detector can be beneficial for monitoring multiple wavelengths simultaneously.[11]
-
Quantification: Use an internal standard method for accurate quantification. The limits of quantification are typically in the ng/mL range.[11]
Results and Discussion: Understanding the Reaction
The selective hydrogenation of a nitro group to a hydroxylamine is the first key step in the reduction pathway to the corresponding amine.
Caption: Simplified reaction pathway for nitroarene hydrogenation.
The success of the continuous flow synthesis lies in the precise control over reaction parameters, which directly influences the selectivity and yield of the desired N-arylhydroxylamine.
Table 1: Typical Reaction Parameters and Their Impact
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 25 - 80 °C | Higher temperatures can increase the reaction rate but may also promote over-reduction to the aniline.[7] |
| Hydrogen Pressure | 4 - 10 bar | Increased hydrogen pressure generally enhances the reaction rate. |
| Liquid Flow Rate | 0.2 - 1.0 mL/min | A lower flow rate increases the residence time, leading to higher conversion but also potentially more over-reduction.[7] |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can increase productivity but may require adjustments to other parameters to maintain selectivity. |
| Additive (DMAP) | 0.1 - 1.0 equiv. | Significantly improves selectivity for the N-arylhydroxylamine.[1][6][7][8] |
The use of DMAP is particularly noteworthy. It is proposed to have a dual role: facilitating the heterolytic cleavage of H₂ and competitively adsorbing on the catalyst surface to prevent the further reduction of the N-arylhydroxylamine product.[1][6][8] This allows for high conversion and selectivity even at ambient temperatures.
Safety Considerations: Handling Hydrogen and Catalysts
Hydrogenation reactions, especially those involving pyrophoric catalysts like Pt/C, require strict adherence to safety protocols.[12] Continuous flow systems offer inherent safety advantages over batch reactors by minimizing the volume of the reaction mixture at any given time.[2]
-
Hydrogen Safety:
-
Ensure the flow system is located in a well-ventilated area, preferably within a fume hood.
-
Use high-pressure rated tubing and fittings.
-
Regularly check for leaks using a suitable hydrogen detector.
-
In case of a leak, immediately shut off the hydrogen supply and ventilate the area.[13]
-
-
Catalyst Handling:
-
System Operation:
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient residence time- Low temperature or pressure- Catalyst deactivation | - Decrease the liquid flow rate- Increase the temperature and/or hydrogen pressure- Replace the catalyst cartridge |
| Low Selectivity (High Aniline Formation) | - High temperature- Long residence time- Absence of a suitable additive | - Decrease the reaction temperature- Increase the liquid flow rate- Add DMAP or DMSO to the feed solution |
| Pressure Fluctuations | - Blockage in the system- Inconsistent pump performance | - Check for blockages in the lines or at the frits- Service or replace the pump seals |
| Inconsistent Results | - Catalyst bed channeling- Inconsistent reagent preparation | - Repack the catalyst column carefully- Ensure accurate and consistent preparation of the substrate solution |
Conclusion
The continuous flow synthesis of N-arylhydroxylamines using a Pt/C catalyst represents a significant advancement over traditional batch methods. The precise control over reaction parameters afforded by flow chemistry leads to high yields and selectivities, while the minimized reaction volume enhances operational safety. The use of additives like DMAP can further optimize the process, making it a highly efficient and scalable methodology for the production of these important chemical intermediates. This application note provides a robust framework for researchers to successfully implement this technology in their laboratories.
References
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules. Available at: [Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. ResearchGate. Available at: [Link]
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Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
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Hydrogen Safety in Chemistry. H.E.L Group. Available at: [Link]
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An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. National Center for Biotechnology Information. Available at: [Link]
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RP-HPLC for the determination of N-phenylhydroxylamine and related compounds. ResearchGate. Available at: [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. Normag-Glass. Available at: [Link]
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Pt/C‐catalyzed Selective Hydrogenation of Nitroarenes to N‐arylhydroxylamines under Mild Conditions. ResearchGate. Available at: [Link]
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Hydrogenation Reactions. University of Pittsburgh. Available at: [Link]
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Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Royal Society of Chemistry. Available at: [Link]
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Hydrogenation SOP. University of California, Berkeley. Available at: [Link]
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Pt/C‐catalyzed Selective Hydrogenation of Nitroarenes to N‐arylhydroxylamines under Mild Conditions. Semantic Scholar. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. ResearchGate. Available at: [Link]
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N-Phenylhydroxylamine. PubChem. Available at: [Link]
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A Novel Approach for Real-Time Determination of 15N-Enriched Hydroxylamine. ResearchGate. Available at: [Link]
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Quantitative determination of hydroxylamine. Semantic Scholar. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Mesitylhydroxylamine by Recrystallization
Welcome to the technical support center for the purification of N-Mesitylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is grounded in established chemical principles and field-proven experience to ensure you can achieve the highest purity for your downstream applications.
I. Understanding the Compound: this compound
This compound is a hydroxylamine derivative with a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom. This structural feature gives it unique reactivity and stability, making it a valuable reagent in organic synthesis.[1] However, its purification can be challenging due to potential impurities from its synthesis and its inherent stability characteristics.
Key Characteristics:
-
Structure: Aromatic hydroxylamine.
-
Appearance: Typically a solid at room temperature.
-
Stability: Hydroxylamines can be sensitive to heat and oxidation.[1][2] Careful handling is necessary to prevent decomposition.
II. The Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[6][7] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the solvent (mother liquor).[3][8]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
III. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Problem 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What went wrong?
Answer: This is a common issue in recrystallization and can be attributed to several factors.[9][10]
Possible Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[10][11][12] If too much solvent is used, the solution will not become saturated upon cooling, and crystallization will not occur.
-
Solution: Gently heat the solution to evaporate some of the solvent.[9] Continue to heat until you observe the solution becoming slightly cloudy at the surface, indicating saturation. Then, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[10] In this state, crystallization requires a nucleation site to begin.
-
Solutions:
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[10] This "seed" will provide a template for further crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8][9][10] The microscopic scratches on the glass can provide nucleation sites.
-
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.
-
Solution: If the above methods fail, you may need to reconsider your solvent choice. A different solvent or a mixed solvent system might be necessary. Perform small-scale solubility tests to find a more suitable solvent.[7]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool the hot solution, an oil forms instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.[9]
Possible Causes & Solutions:
-
Solution is Too Concentrated: The concentration of the this compound in the solvent is too high.
-
Cooling is Too Rapid: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12] Insulating the flask can help slow the cooling process.
-
-
Significant Impurities Present: Impurities can lower the melting point of the compound, making it more prone to oiling out.
-
Solution: If the problem persists, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before returning to recrystallization.
-
Problem 3: Colored Impurities Persist in the Crystals
Question: My recrystallized this compound is still colored, but I expect a colorless product. How can I remove the color?
Answer: Colored impurities are common in organic synthesis. They are often large, conjugated molecules that can be effectively removed with activated carbon.
Solution:
-
Dissolve the Crude Product: Dissolve the impure this compound in the minimum amount of hot solvent.
-
Add Activated Carbon: Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[13]
-
Heat and Swirl: Gently heat the mixture for a few minutes while swirling to ensure the impurities adsorb onto the carbon.[13]
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon.[4][13] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. It is advisable to use a pre-heated funnel and a fluted filter paper.
-
Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.[3][6] It should not react with the compound and should be volatile enough to be easily removed from the final crystals.[3][4] A good starting point is to test small amounts of your crude product in various common laboratory solvents like ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures of these.[6][14]
| Solvent Selection Parameters | Desired Characteristic | Rationale |
| Solubility at High Temp. | High | To dissolve the compound completely.[6] |
| Solubility at Low Temp. | Low | To maximize the recovery of the purified compound.[6] |
| Reactivity | Inert | The solvent should not react with this compound.[3][4] |
| Boiling Point | Moderate | A boiling point that is not too high allows for easy removal, but it should not be so low that evaporation is difficult to control during heating. |
| Impurity Solubility | High at all temps or insoluble | Impurities should either remain in the mother liquor or be removed by hot filtration.[7] |
Q2: What are the likely impurities in crude this compound?
A2: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., nitromesitylene), byproducts from over-reduction (mesitylamine), or residual catalysts and solvents.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[11][15] Allow for slow cooling to promote the formation of large, pure crystals. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[11]
Q4: What is the expected melting point of pure this compound?
A4: While specific literature values should always be consulted, a sharp melting point range close to the reported value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden the range.
IV. Detailed Recrystallization Protocol for this compound
This protocol provides a general guideline. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue adding the solvent in small portions until the solid just dissolves.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
V. Characterization of Purified this compound
After recrystallization, it is crucial to assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.[8]
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.
-
Chromatography: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity against a standard.
By following this guide, you will be better equipped to troubleshoot common issues and successfully purify this compound for your research and development needs.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
University of Colorado Boulder, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Recrystallization1. [Link]
-
Reddit. Need help with recrystallisation I have trouble with : r/chemistry. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
University of California, Davis, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
Ryan Jeske. Recrystallization. [Link]
-
IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
-
ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. [Link]
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- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-Mesitylhydroxylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Mesitylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying and mitigating impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final isolated product has a distinct yellow, orange, or reddish color, whereas I expect a white or off-white solid. What is the likely cause?
A1: The presence of color is a common indicator of specific impurities derived from side reactions. The most likely culprits are nitroso and azo/azoxy compounds, which are often highly colored.
-
Causality & Mechanism: The synthesis of this compound typically involves the partial reduction of 2,4,6-trimethylnitrobenzene. This reduction proceeds stepwise through a nitroso intermediate (2,4,6-trimethylnitrosobenzene) to the desired hydroxylamine.[1][2]
-
Nitroso Intermediate: If the reaction does not go to completion or if certain conditions favor its stability, the green or yellow-brown 2,4,6-trimethylnitrosobenzene can remain in the product.
-
Azo/Azoxy Impurities: These compounds form from the condensation of the nitroso intermediate with the this compound product. This condensation is often promoted by basic conditions or elevated temperatures.[2] For instance, 2,2',4,4',6,6'-hexamethylazoxybenzene can form, which is typically a yellow or orange solid.
-
-
Troubleshooting & Resolution:
-
Temperature Control: Ensure the reaction temperature is strictly maintained, especially during the addition of the reducing agent. For many catalytic hydrogenations, temperatures between 0-10 °C are recommended to improve selectivity.[3]
-
pH Control: Avoid strongly basic conditions during workup, as this can accelerate the condensation reactions leading to azo/azoxy impurities. A neutral or slightly acidic wash can be beneficial.
-
Purification: These colored impurities can often be removed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water). Their different polarity compared to the hydroxylamine product may also allow for effective removal by column chromatography.
-
Q2: My NMR analysis shows an additional singlet in the aromatic region and a broad singlet that integrates to two protons, suggesting the presence of Mesitylamine. How can I confirm this and prevent its formation?
A2: The presence of Mesitylamine (2,4,6-trimethylaniline) is the most common impurity, arising from the over-reduction of this compound.[1]
-
Causality & Mechanism: this compound is an intermediate in the reduction of 2,4,6-trimethylnitrobenzene to Mesitylamine.[1] Using overly harsh reducing agents, prolonged reaction times, excess hydrogen pressure, or a highly active catalyst can easily lead to the further reduction of the hydroxylamine N-OH bond.
-
Troubleshooting & Resolution:
-
Choice of Reducing System: The key to success is selectivity.
-
Catalytic Hydrogenation: This is a preferred industrial method. To prevent over-reduction, the catalyst activity can be moderated. The use of a platinum-on-carbon (Pt/C) catalyst with a specific inhibitor, such as dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP), is highly effective.[4] These inhibitors are believed to selectively poison the catalyst surface, hindering the final reduction step to the amine.[4]
-
Metal Reductions: Reagents like zinc dust in the presence of ammonium chloride are classic choices for stopping the reduction at the hydroxylamine stage.[3][5] Careful control of stoichiometry and temperature is critical.
-
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting nitro compound is consumed to minimize the formation of the amine.
-
Purification: Mesitylamine has a different polarity and basicity than this compound. An acidic wash (e.g., with dilute HCl) during the workup can protonate and extract the more basic mesitylamine into the aqueous layer. However, be cautious as this compound can also exhibit some basicity.
-
Q3: My analysis indicates the presence of unreacted 2,4,6-trimethylnitrobenzene. How can I drive the reaction to completion without promoting side reactions?
A3: Incomplete conversion is usually an issue of reaction kinetics or catalyst deactivation.
-
Causality & Mechanism: The reduction may stall due to insufficient reducing agent, poor catalyst activity, or suboptimal reaction conditions (temperature, pressure). The catalyst can also be poisoned by impurities in the starting materials or solvents.[5]
-
Troubleshooting & Resolution:
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. For catalytic hydrogenations, using a sufficient catalyst loading (typically 1-5 mol%) is important. If using a metal dust like zinc, ensure it is activated and has a fine particle size for maximum surface area.
-
Hydrogen Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure is maintained throughout the reaction (e.g., 6 bar).[4]
-
Solvent Purity: Use high-purity, degassed solvents to avoid introducing catalyst poisons.
-
Staged Addition: Instead of adding all the reducing agent at once, a staged or slow continuous addition can sometimes maintain a steady reaction rate and improve selectivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial and lab-scale synthetic route for this compound?
A1: The most prevalent and well-documented method is the selective reduction of 2,4,6-trimethylnitrobenzene.[1][6] This precursor is readily synthesized by the nitration of mesitylene.[7][8][9] While other methods like the oxidation of mesitylamine exist, they often suffer from poor selectivity and can lead to over-oxidation to nitroso or nitro compounds.[5] The reductive approach offers a more direct and controllable pathway, especially when using modern catalytic systems.
Q2: Can you illustrate the reaction pathway and the points where major impurities are formed?
A2: Certainly. The reduction of 2,4,6-trimethylnitrobenzene is a sequential process. The diagram below illustrates the main pathway and the side reactions leading to common impurities.
Caption: Synthetic pathway and impurity formation.
Q3: What analytical techniques are best for identifying and quantifying these impurities?
A3: A multi-technique approach is recommended for comprehensive purity analysis.
| Analytical Technique | Purpose & Information Provided |
| TLC | Rapid, qualitative monitoring of reaction progress. Allows visualization of starting material, product, and major impurities. |
| HPLC (UV detector) | Quantitative analysis of purity. Can separate and quantify the starting material, product, and impurities like mesitylamine and azo compounds.[10] |
| LC-MS | Confirms the identity of impurities by providing molecular weight information.[10][11] |
| ¹H NMR Spectroscopy | Provides structural confirmation of the main product and allows for the identification and quantification of impurities with distinct signals (e.g., mesitylamine, unreacted starting material).[4] |
| GC-MS | Useful for volatile impurities and can help identify isomers or related compounds from the starting mesitylene. |
Q4: Can you provide a general protocol for purifying this compound?
A4: The following is a general protocol for purification by recrystallization, which is often effective at removing both more polar and less polar impurities.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: First, determine an appropriate solvent system. A binary system often works best. This compound should be highly soluble in the primary solvent at elevated temperatures and poorly soluble at low temperatures. The secondary solvent (anti-solvent) should be one in which the product is poorly soluble. Common systems include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate this process.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon to the hot solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Remove the flask from the heat source. Slowly add the anti-solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). If necessary, gently re-heat to get a clear solution again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 3: Visual Troubleshooting Workflow
When encountering an unknown impurity, a systematic approach is crucial. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for impurity identification.
References
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]
-
Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4237. Available from: [Link]
-
Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available from: [Link]
-
Smith, A. D., & MacLeod, A. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3438–3451. Available from: [Link]
-
Wikipedia contributors. (n.d.). Mesitylene. In Wikipedia. Retrieved from [Link]
- de Vries, J. G. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Google Patents. (2017). CN107400058A - The synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamines and N,N,N-trisacylated products.
- Google Patents. (2019). CN110054566A - The method of mesitylene continuous nitrification production 2,4,6-trimethyl nitrobenzene.
- Google Patents. (1968). US3413372A - Process for the synthesis of mesitylene.
-
MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 12(6), 1184. Available from: [Link]
- Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
Kumar, A., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Science and Technology, 2(1), 1-8. Available from: [Link]
-
Zhang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5874. Available from: [Link]
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- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mesitylene - Wikipedia [en.wikipedia.org]
- 8. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 9. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 10. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytichydrogenation for N-Mesitylhydroxylamine Synthesis
Welcome to the technical support center for the synthesis of N-Mesitylhydroxylamine via catalytic hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this selective reduction and optimize your experimental outcomes.
Introduction: The Challenge of Selectivity
The catalytic hydrogenation of nitromesitylene to this compound is a delicate partial reduction. The primary challenge lies in stopping the reaction at the hydroxylamine stage, as over-reduction to the corresponding mesitylamine is a common and often favored side reaction.[1] This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues that may arise during your synthesis.
The reaction proceeds through a series of intermediates, with the nitroso species being a key precursor to the desired hydroxylamine.[2][3][4] Understanding this pathway is crucial for optimizing conditions to favor the formation and preservation of the this compound product.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction shows low conversion of nitromesitylene. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions.
-
Catalyst Deactivation or Poisoning: The active sites on your catalyst can be blocked by impurities.[5] Sulfur compounds and certain nitrogen-containing heterocycles are known poisons for noble metal catalysts.[5] Ensure your glassware is meticulously clean and that you are using high-purity solvents and reagents.[5] If you suspect catalyst poisoning, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes resolve the issue.[6] It's also possible the catalyst has lost activity due to improper storage; using a fresh batch is a good troubleshooting step.[5]
-
Insufficient Catalyst Loading: The amount of catalyst may be inadequate for your reaction scale. A typical starting point for a palladium-on-carbon (Pd/C) catalyst is 5-10 mol% relative to the substrate.[5]
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For some substrates, a hydrogen balloon may not provide sufficient pressure.[5][6] Consider using a Parr hydrogenator or a similar high-pressure reactor to increase the hydrogen availability.[6]
-
Poor Agitation: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, which will slow down the reaction.[5] Ensure vigorous stirring to maximize the interfacial area between the three phases.
-
-
Poor Solubility: If the nitromesitylene is not fully dissolved in your chosen solvent, the reaction rate will be limited. Select a solvent that provides good solubility for the starting material. Common choices include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[5]
Q2: I'm observing significant over-reduction to mesitylamine. How can I improve the selectivity for this compound?
A2: Achieving high selectivity for the hydroxylamine is the central challenge. Here are several strategies to minimize the formation of the aniline byproduct:
-
Catalyst Choice: While Pd/C is a common hydrogenation catalyst, platinum-based catalysts, such as platinum on silica (Pt/SiO2), have shown high selectivity for the formation of N-aryl hydroxylamines.[7]
-
Reaction Temperature: Lowering the reaction temperature can significantly increase the yield of the desired N-phenylhydroxylamine.[8] Many hydrogenations proceed well at room temperature.[5]
-
Additives and Modifiers: The addition of small amounts of specific amines, such as triethylamine, can promote the conversion of the nitroaromatic while inhibiting the further hydrogenation of the hydroxylamine.[7] Dimethyl sulfoxide (DMSO) can also be used to suppress the over-reduction.[7]
-
Careful Reaction Monitoring: Closely monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[5] This will help you to stop the reaction as soon as the starting material is consumed, before significant over-reduction occurs.
Q3: The reaction is very slow. What can I do to increase the rate?
A3: While increasing the reaction rate, be mindful that this can sometimes negatively impact selectivity.
-
Increase Hydrogen Pressure: Higher hydrogen pressure will generally increase the reaction rate.[5]
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate, but be cautious as excessive heat can lead to catalyst deactivation and promote side reactions.[5]
-
Increase Catalyst Loading: A higher catalyst loading can accelerate the reaction.[5]
-
More Active Catalyst: Consider a more active catalyst like platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)2/C).[5][9]
Q4: Can I use transfer hydrogenation instead of gaseous hydrogen?
A4: Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the need for high-pressure hydrogen gas.[5] Common hydrogen donors include hydrazine and formic acid.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Nitromesitylene
-
Reaction Setup: In a suitable reaction vessel, dissolve nitromesitylene in a solvent where it is fully soluble (e.g., ethanol, ethyl acetate).[5]
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.[5]
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.[5]
-
Reaction: Stir the mixture vigorously at room temperature.[5]
-
Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed.[5]
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen.[5]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet at all times to prevent the pyrophoric catalyst from igniting in the air.[5][10] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.[5]
| Parameter | Recommended Range | Notes |
| Catalyst | 5-10% Pd/C, Pt/C, Pt/SiO2 | Catalyst choice can significantly impact selectivity. |
| Catalyst Loading | 5-10 mol% | May need optimization based on substrate and conditions. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Ensure complete dissolution of the starting material. |
| Hydrogen Pressure | 1-50 bar | Higher pressure may be needed for difficult reductions.[8] |
| Temperature | Room Temperature to 50°C | Lower temperatures often favor hydroxylamine formation.[8] |
| Agitation | Vigorous | Essential for good mass transfer. |
Visualizing the Process
Reaction Pathway
Caption: The catalytic hydrogenation of nitromesitylene proceeds through a nitroso intermediate to the desired this compound. Over-reduction leads to the formation of mesitylamine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the catalytic hydrogenation for this compound synthesis.
References
-
Zhang, Y., et al. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available from: [Link]
-
Antos, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]
-
A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle catalyst. Semantic Scholar. Available from: [Link]
-
Antos, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available from: [Link]
-
Maki-Arvela, P., et al. (2011). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. Available from: [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Available from: [Link]
-
ResearchGate. Catalytic mechanism for the hydrogenation of nitrobenzene Primary... Available from: [Link]
-
ResearchGate. Proposed mechanism for catalytic hydrogenation of nitrobenzene. Available from: [Link]
-
Wang, C., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. Available from: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. Available from: [Link]
Sources
- 1. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle catalyst | Semantic Scholar [semanticscholar.org]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. reddit.com [reddit.com]
Side reactions and byproduct formation in N-Mesitylhydroxylamine chemistry
Welcome to the Technical Support Center for N-Mesitylhydroxylamine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your research.
Introduction to this compound
This compound, also known as N-(2,4,6-trimethylphenyl)hydroxylamine, is a sterically hindered N-arylhydroxylamine. The presence of the bulky mesityl group significantly influences its reactivity, often providing greater stability and selectivity compared to unhindered analogues. It is a valuable reagent in organic synthesis, particularly as a precursor to mesityl-substituted nitrogen-containing compounds and as a nitroxyl (HNO) donor. However, like all hydroxylamine derivatives, it is susceptible to a range of side reactions and byproduct formation that can complicate reaction outcomes and product purification.
This guide will delve into the common challenges encountered in this compound chemistry, providing a framework for understanding their mechanistic origins and practical solutions for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While the mesityl group imparts some thermal stability, this compound is still susceptible to decomposition, particularly under harsh conditions. The decomposition of hydroxylamines can be complex and is often influenced by factors such as temperature, pH, and the presence of metal ions.[1][2][3] In acidic or basic conditions, decomposition pathways can be initiated, leading to a variety of products.[1] For hydroxylamine itself, thermal decomposition can yield ammonia, nitrogen, nitrous oxide, and water.[3] While specific studies on this compound are limited, it is reasonable to presume that analogous decomposition products, such as mesitylamine and various nitrogen oxides, could be formed.
Q2: My reaction involving this compound is showing a complex mixture of products. What are the likely side reactions?
A2: A complex product mixture often points to a few key side reactions:
-
Oxidation: this compound can be readily oxidized to the corresponding N-nitroso-mesitylene. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen under certain conditions.[4][5]
-
Disproportionation: In the presence of certain metal catalysts, N-arylhydroxylamines can disproportionate into the corresponding aniline (mesitylamine) and nitrosoarene (N-nitroso-mesitylene).[6]
-
Condensation: A common byproduct is the corresponding azoxyarene, in this case, 2,2',4,4',6,6'-hexamethylazoxybenzene. This forms from the condensation reaction between this compound and its oxidation product, N-nitroso-mesitylene.[7][8][9][10] This reaction can be catalyzed by both acids and bases.[7][8]
Q3: I am synthesizing this compound by the reduction of 2,4,6-trimethylnitrobenzene. My yield is low, and I have a significant amount of a basic impurity. What is happening?
A3: The most probable cause is the over-reduction of the nitro group. The desired product, this compound, is an intermediate in the reduction of a nitroarene to the corresponding amine. If the reduction is not carefully controlled, a significant portion of the starting material can be fully reduced to 2,4,6-trimethylaniline (mesitylamine), which is a basic compound.[11][12][13]
Q4: How does the steric hindrance of the mesityl group affect the reactivity of this compound?
A4: The three methyl groups on the aromatic ring provide significant steric bulk around the nitrogen atom. This has several consequences:
-
Increased Stability: The steric hindrance can protect the hydroxylamine functionality from intermolecular reactions, leading to increased thermal stability compared to less hindered N-arylhydroxylamines.
-
Reduced Reactivity at Nitrogen: Reactions that require nucleophilic attack at the nitrogen atom may be slowed down or inhibited. This can be advantageous in preventing certain side reactions.
-
Influence on Reaction Pathways: The steric bulk can direct the course of a reaction, favoring pathways where the approach to the nitrogen is less hindered.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Decomposition of this compound: The reaction temperature may be too high, or the reaction time too long. The presence of acid or base can also promote decomposition.[1] 2. Oxidation to Nitroso Compound: Exposure to air or oxidizing agents in the reaction mixture.[4][5] 3. Inefficient Reaction: Steric hindrance of the mesityl group may be slowing down the desired transformation. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Use a pH buffer if the reaction is sensitive to acidic or basic conditions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Increase Reactant Concentration or Use a Catalyst: If the reaction is slow, consider increasing the concentration of the other reactant or exploring a suitable catalyst. |
| Formation of a Yellow/Orange Precipitate | Azoxybenzene Formation: This is a strong indicator of the formation of 2,2',4,4',6,6'-hexamethylazoxybenzene, which is often a colored solid. This arises from the condensation of this compound with its nitroso oxidation product.[7][8][9][10] | Minimize Oxidation: As with preventing the formation of the nitroso compound, working under an inert atmosphere is crucial. Avoid strong acids or bases which can catalyze the condensation.[7][8] |
| Presence of Mesitylamine as a Major Byproduct | 1. Over-reduction during Synthesis: If you are preparing this compound, the reducing agent is too strong or the reaction was not quenched in time.[11][12][13] 2. Disproportionation: If using a transition metal catalyst in a subsequent reaction, disproportionation may be occurring.[6] | 1. Fine-tune the Reduction: Use a milder reducing agent (e.g., Zn dust in the presence of NH4Cl). Carefully monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. 2. Choose a Different Catalyst: If disproportionation is suspected, screen for alternative catalysts that are less prone to this side reaction. |
| Reaction Fails to Proceed | Steric Hindrance: The bulky mesityl group may be preventing the reactants from approaching the nitrogen atom effectively. | Use a Less Hindered Substrate: If possible, consider if a less sterically hindered N-arylhydroxylamine could be used. Higher Temperatures/Longer Reaction Times: Carefully increase the reaction temperature or extend the reaction time, while monitoring for decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Selective Reduction of 2,4,6-Trimethylnitrobenzene
This protocol is designed to minimize the over-reduction to mesitylamine.
Materials:
-
2,4,6-Trimethylnitrobenzene
-
Zinc dust (<10 micron)
-
Ammonium chloride
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trimethylnitrobenzene in ethanol.
-
Add a solution of ammonium chloride in water to the flask.
-
With vigorous stirring, add zinc dust portion-wise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the excess zinc and zinc salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Zinc and Ammonium Chloride: This combination provides a mild and selective reducing system for the conversion of nitroarenes to hydroxylamines, minimizing the over-reduction to the corresponding amine.
-
Portion-wise Addition of Zinc: This helps to control the exothermicity of the reaction and maintain a steady rate of reduction.
-
TLC Monitoring: This is crucial to prevent over-reduction by allowing the reaction to be quenched at the optimal time.
Visualizing Reaction Pathways
Diagram 1: Key Reactions of this compound
Caption: Synthesis and subsequent reactivity of this compound.
References
-
Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. Dalton Transactions, 2009. [Link]
-
Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines. Chemical Research in Toxicology, 2005. [Link]
-
Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions. Journal of the Chemical Society, Perkin Transactions 2, 1983. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 2022. [Link]
-
Disproportionation of α-H nitroxides to nitrones and hydroxylamines. ResearchGate. [Link]
-
Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA, 2018. [Link]
-
Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions. Journal of the Chemical Society, Perkin Transactions 2, 1983. [Link]
-
Formation and Reduction of Aryl and Heterocyclic Nitroso Compounds and Significance in the Flux of Hydroxylamines. ResearchGate. [Link]
-
Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex. Journal of the American Chemical Society, 2020. [Link]
-
General synthetic pathway for the formation of azoxybenzene/azobenzene from nitrobenzene. ResearchGate. [Link]
-
Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Gold Nanoparticles Supported on a Phosphine-Functionalized Poly(ionic liquid). White Rose Research Online. [Link]
-
Azoxybenzene : Organic Synthesis. YouTube. [Link]
-
benzylhydroxylamine derivatives in condensation reactions with glyoxylic acid. ResearchGate. [Link]
-
Techniques for investigating hydroxylamine disproportionation by hydroxylamine oxidoreductases. Methods in Enzymology, 2011. [Link]
-
Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Loss Prevention in the Process Industries, 2010. [Link]
-
Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 2010. [Link]
-
Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Green Chemistry, 2009. [Link]
-
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. The Journal of Organic Chemistry, 2021. [Link]
-
Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Propellants, Explosives, Pyrotechnics, 2017. [Link]
-
Condensation and Hydrolysis Reactions - Part 1. YouTube. [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]
-
Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Astrobiology, 2004. [Link]
-
Condensation and Hydrolysis Reactions. YouTube. [Link]
-
Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Astrobiology, 2004. [Link]
-
Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002. [Link]
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 6. Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions | CoLab [colab.ws]
- 8. Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. rsc.org [rsc.org]
Troubleshooting low yields in N-Mesitylhydroxylamine synthesis
Welcome to the technical support center for the synthesis of N-Mesitylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the challenges of this nuanced reaction.
Troubleshooting Guide: Diagnosing and Solving Low Yields
The synthesis of this compound, typically via the reduction of 2,4,6-trimethylnitrobenzene (nitromesitylene), is a delicate process. The desired hydroxylamine is an intermediate in the reduction pathway to the corresponding aniline (mesidine), making over-reduction a primary cause of yield loss.[1][2] This guide addresses specific issues in a question-and-answer format to help you pinpoint and resolve the root cause of low yields.
Question 1: My reaction shows a high conversion of starting material, but the yield of this compound is very low. Analysis of the crude product indicates the presence of mesidine. What is happening and how can I fix it?
Answer: This is a classic case of over-reduction . The catalyst system is too active for the selective reduction to the hydroxylamine stage and is proceeding to form the thermodynamically more stable aniline.[3] The hydroxylamine itself can be further reduced under the same conditions required for its formation.[4]
Core Problem: The kinetics of the final reduction step (hydroxylamine to aniline) are often faster than the initial steps, especially without proper control, leading to an accumulation of the unwanted aniline byproduct.[2]
Solutions:
-
Catalyst Inhibition: The most effective strategy is to selectively "poison" or passivate the catalyst to hinder the final reduction step.
-
Dimethyl Sulfoxide (DMSO): DMSO is a widely used and highly effective inhibitor for platinum-catalyzed hydrogenations. It is believed to selectively adsorb onto the catalyst surface, preventing the further hydrogenation of the N-arylhydroxylamine to the aniline.[5]
-
Other Additives: In some systems, additives like aminobenzoic acid or specific ligands can modulate catalyst activity and improve selectivity.
-
-
Strict Temperature Control: The reduction of the hydroxylamine is often more sensitive to temperature increases than the initial reduction of the nitro group.
-
Recommended Temperature: Maintain a low reaction temperature, typically between 0-10 °C, to maximize selectivity.[6]
-
-
Hydrogen Pressure and Stoichiometry:
-
Use the lowest effective hydrogen pressure that still allows for a reasonable reaction rate. High pressures can favor over-reduction.
-
Carefully monitor hydrogen uptake to stop the reaction once the theoretical amount for hydroxylamine formation has been consumed.
-
Question 2: My TLC/LC-MS analysis shows multiple unidentified spots alongside my product and starting material. What are these byproducts and how do I prevent them?
Answer: The formation of multiple byproducts often points to condensation reactions between reactive intermediates. During the reduction of a nitroarene, a nitroso intermediate is formed. This nitroso species can react with the this compound product to form an azoxy compound, which can be further reduced to azo and hydrazo derivatives.[2][4]
Causality: These condensation reactions are often promoted by basic conditions and prolonged reaction times where intermediates and the final product coexist in the reaction vessel.[2]
Solutions:
-
pH Control: Avoid strongly basic conditions. If a base is required for a specific protocol (e.g., when using certain transfer hydrogenation reagents), use the mildest base possible and add it slowly. The reaction is often best performed under neutral or slightly acidic conditions.
-
Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely using TLC or HPLC and proceed with the work-up as soon as it reaches completion.[7]
-
Reagent Addition Strategy: Consider adding the reducing agent slowly to the solution of the nitroarene. This can help maintain a low concentration of the reactive nitroso intermediate at any given time, disfavoring the condensation pathway.
Question 3: The reaction is sluggish and stalls, leaving a significant amount of unreacted nitromesitylene. What are the likely causes?
Answer: An incomplete or stalled reaction typically points to issues with the catalyst, reagents, or overall reaction conditions .[8]
Solutions:
-
Catalyst Activity:
-
Fresh Catalyst: Ensure you are using a fresh, high-activity catalyst. Catalysts like Palladium-on-Carbon (Pd/C) or Platinum-on-Carbon (Pt/C) can lose activity over time or if improperly stored.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the starting material if its quality is questionable.
-
-
Reagent Quality and Stoichiometry:
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., Pt/C with H₂ gas), efficient mixing is critical. Ensure the reaction mixture is stirred vigorously to facilitate contact between the gas, liquid, and solid catalyst phases.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low yields in this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Catalytic hydrogenation of nitromesitylene over a platinum catalyst (e.g., 5% Pt/C) in the presence of a selective inhibitor like DMSO is a highly reliable and scalable method.[5] This approach directly addresses the primary challenge of over-reduction.
Q2: Can I use other reducing agents besides catalytic hydrogenation?
A2: Yes, other methods exist, though they may present different challenges. Reduction with zinc metal in aqueous ammonium chloride is a classic method for converting nitro compounds to hydroxylamines.[6] However, this method can be less clean and require more extensive purification.
Q3: How should I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9] Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to achieve good separation between the non-polar starting material, the moderately polar hydroxylamine product, and the more polar aniline byproduct. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, HPLC is recommended.
Q4: Is this compound stable? How should it be stored?
A4: N-Arylhydroxylamines can be sensitive to heat, light, and air (oxidation).[10] It is best to use the product promptly after synthesis. If storage is necessary, keep it as a solid in a sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (in a freezer).
Protocols and Data
Reaction Pathway Overview
The following diagram illustrates the desired reaction pathway and the competing side reactions that lead to yield loss.
Sources
- 1. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Column chromatography techniques for purifying N-Mesitylhydroxylamine
Technical Support Center: Purifying N-Mesitylhydroxylamine
Welcome to the technical support guide for the column chromatography purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. This compound is a valuable synthetic building block, but its polarity and potential instability on standard stationary phases can complicate purification.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My yield is very low, and I see significant streaking or new, more polar spots on my analytical TLC plates after the column. What is happening?
Answer:
This is the most common issue encountered and almost always points to on-column degradation of the this compound.
-
Probable Cause: The inherent acidity of standard silica gel can catalyze the decomposition of sensitive functional groups like hydroxylamines.[2][3] N-arylhydroxylamines can be prone to oxidation or rearrangement under acidic conditions, leading to the formation of multiple byproducts that appear as streaks or new spots on a TLC plate.
-
Solutions & Scientific Rationale:
-
Deactivate the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is achieved by preparing your eluent with a small amount of a volatile base.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase mixture (e.g., Hexane/Ethyl Acetate/Et₃N in a 70:30:0.5 ratio). Equilibrate the column with this modified eluent before loading your sample. The basic additive competes for the acidic silanol groups on the silica surface, creating a more inert environment for the this compound to travel through.
-
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, a different adsorbent is recommended.
-
Recommendation: Use neutral alumina instead of silica gel.[4] Alumina has a different surface chemistry and lacks the strong Brønsted acidity of silica, making it much gentler for acid-sensitive compounds. Ensure you use Brockmann activity II or III, as highly activated alumina can also cause degradation.
-
-
Minimize Residence Time: The longer the compound remains on the column, the greater the opportunity for degradation.
-
Question 2: I'm struggling to get good separation between my product and a close-running impurity. How can I improve the resolution?
Answer:
Achieving good resolution requires optimizing the selectivity of your chromatographic system, which is a function of the stationary phase, mobile phase, and the analyte itself.
-
Probable Cause: The chosen solvent system has the wrong polarity or does not offer enough selectivity for the specific compounds being separated.[4][6] If the Rf values of your product and the impurity are too close (<0.1 difference), they will co-elute.
-
Solutions & Scientific Rationale:
-
Systematic Eluent Optimization via TLC: Before running a column, always perfect the separation on a TLC plate.[7]
-
Goal: Find a solvent system where the this compound has an Rf value between 0.25 and 0.35.[7] This range provides the best balance for effective separation on a column.
-
Method: Test various solvent mixtures. If Hexane/Ethyl Acetate fails, try systems with different solvent properties, such as Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compounds and can alter the elution order.
-
-
Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can significantly improve resolution.
-
Protocol: Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and gradually increase the concentration of the more polar solvent. This keeps the bands tight; less polar impurities elute first, and the slow increase in solvent strength then elutes your product, well-separated from more polar impurities.
-
-
Change the Stationary Phase Chemistry: If solvent optimization fails, the issue may be that silica is not the right stationary phase.
-
Alternative: Consider using an amine-functionalized silica gel column. The amine groups on the surface offer different interaction mechanisms (e.g., hydrogen bonding) compared to silanol groups, which can dramatically alter the separation selectivity and resolve difficult mixtures.[8]
-
-
Question 3: My compound either stays at the top of the column or rushes through with the solvent front. What should I do?
Answer:
This indicates a severe mismatch between the polarity of your eluent and your compound.
-
Probable Cause (Stays at Top): The mobile phase is not polar enough. The polar this compound is strongly adsorbed to the polar silica gel and the eluent lacks the strength to displace it.[4]
-
Solution: Drastically increase the polarity of the eluent. If you are using a Hexane/EtOAc system, you may need to switch to a stronger solvent system like Dichloromethane/Methanol.
-
-
Probable Cause (Rushes Through): The mobile phase is too polar. The eluent solvates the compound so effectively that there is minimal interaction with the stationary phase, leading to no retention or separation.[6]
-
Solution: Decrease the eluent's polarity. Start with a very non-polar solvent like pure hexane or a mixture with only 1-2% ethyl acetate, and slowly increase the polarity.
-
Experimental Protocols & Data
Standard Column Protocol for this compound
This protocol is a starting point and should be adapted based on TLC analysis.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test solvent systems to achieve an Rf of ~0.3 for the product.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[9]
-
Add a protective layer of sand (0.5 cm) to the top of the silica bed to prevent disruption during solvent addition.[4]
-
Drain the solvent until it is just level with the sand layer. Never let the column run dry. [5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[5]
-
Carefully add the powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the elution process by spotting fractions onto TLC plates.[6]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary Table
| Parameter | Recommendation / Typical Values | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% Et₃N) or Neutral Alumina | This compound is acid-sensitive; standard silica can cause degradation.[3] |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate (gradient) | Good starting point for many organic compounds. Polarity is easily tuned.[1] |
| Dichloromethane / Methanol (gradient) | A more polar system for compounds that show low mobility in Hexane/EtOAc.[10] | |
| Target Rf Value | 0.25 - 0.35 | Provides optimal separation on a column, preventing bands from being too diffuse or eluting too quickly.[7] |
| Loading Method | Dry Loading | Ideal for compounds that have low solubility in the non-polar starting eluent, leading to sharper bands.[5] |
Visualized Workflows
General Purification Workflow
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
-
Q: Can I use reversed-phase chromatography for this purification?
-
A: While possible, normal-phase chromatography (as described above) is generally more straightforward and cost-effective for preparative scale purification of small organic molecules like this compound. Reversed-phase (e.g., C18 silica) is typically used for highly polar compounds in aqueous mobile phases and may be a viable option for analytical HPLC, but it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[11][12]
-
-
Q: My compound is a solid. Why can't I just recrystallize it?
-
A: Recrystallization is an excellent and often preferred purification method if your crude material is of sufficient purity (>90%) and you can find a suitable solvent system where the impurities have significantly different solubility than your product.[1] However, if the crude mixture contains multiple byproducts with similar solubility profiles, column chromatography is superior as it separates based on polarity, a different physical property.
-
-
Q: How much silica gel should I use relative to my crude sample?
-
A: A general rule of thumb is to use a mass of silica gel that is 20 to 50 times the mass of your crude sample.[4] For difficult separations, a higher ratio (closer to 100:1) may be necessary to provide enough surface area for a successful separation.
-
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 12, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 12, 2026, from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 12, 2026, from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved January 12, 2026, from [Link]
-
How Does HILIC Work on Silica?. (2013, June 20). Agilent. Retrieved January 12, 2026, from [Link]
-
HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018, July 30). IJPPR. Retrieved January 12, 2026, from [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF. Retrieved January 12, 2026, from [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Retrieved January 12, 2026, from [Link]
-
Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). Retrieved January 12, 2026, from [Link]
-
How To Choose Solvent System For Column Chromatography?. (2025, January 17). Chemistry For Everyone. Retrieved January 12, 2026, from [Link]
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]
-
Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved January 12, 2026, from [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Development and Comparison of Alternative Methods for the Purification of Adalimumab Directly from Harvested Cell Culture Fluid. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 7. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. waters.com [waters.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Technical Support Center: Monitoring N-Mesitylhydroxylamine Reactions by Thin-Layer Chromatography (TLC)
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving N-Mesitylhydroxylamine. The following content is structured to address common challenges and provide actionable solutions based on established scientific principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the TLC analysis of this compound and its reaction mixtures.
Q1: Why is my this compound starting material streaking on the TLC plate?
A1: Streaking of this compound is a frequent observation and can be attributed to several factors. As a nitrogen-containing compound, it can interact strongly with the acidic silica gel stationary phase, leading to poor spot morphology.[1][2]
-
Overloading: Applying too concentrated a sample is a common cause of streaking.[1][3][4][5] Dilute your reaction aliquot significantly before spotting.
-
Strong Adsorption: The basic nature of the hydroxylamine group can lead to strong, non-ideal interactions with the acidic silica gel. To mitigate this, consider adding a small amount of a basic modifier to your mobile phase, such as 0.1–2.0% triethylamine or a few drops of ammonia in methanol.[2][3]
-
Compound Instability: this compound may be sensitive to the acidic silica gel, potentially leading to on-plate decomposition and streaking.[6] If you suspect this, a 2D TLC experiment can help confirm instability.[6]
Q2: My spots are not visible under the UV lamp. How can I visualize this compound and its products?
A2: While the mesityl group provides some UV activity, the concentration of your compound on the plate might be too low for UV detection, or the product may not be UV-active.[3][4] In such cases, chemical staining is necessary.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing hydroxylamines and other oxidizable functional groups.[7][8] Spots will appear as yellow to brown against a purple background. Gentle heating may be required.[7]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots, which can be helpful in differentiating between the starting material and products.[6][8][9][10]
-
Iodine Chamber: Exposing the plate to iodine vapor is a general, semi-non-destructive method that can visualize many organic compounds.[3][11][12]
Q3: The Rf values of my starting material and product are very similar. How can I improve separation?
A3: Poor separation is a common challenge in reaction monitoring. Here are several strategies to improve it:
-
Solvent System Optimization: The polarity of your eluent is the most critical factor. If the Rf values are too high (spots run too far), decrease the polarity of the mobile phase. If they are too low (spots remain near the baseline), increase the polarity.[3][4] A good starting point for many organic reactions is a mixture of hexanes and ethyl acetate.[9]
-
Utilize a Cospot: A "cospot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same location.[6][13] This helps to confirm if the spots are truly separating or just appearing very close.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different type of TLC plate, such as alumina or reverse-phase silica gel.[3][14]
Q4: I'm concerned about the air sensitivity of my reaction. How can I take a TLC sample without exposing the reaction to air?
A4: For air-sensitive reactions, it's crucial to minimize atmospheric exposure. A recommended technique involves using a needle and a capillary spotter through a septum.[6]
-
Ensure your reaction flask is sealed with a septum and under a slight positive pressure of an inert gas.
-
Thread a capillary spotter through a 20-gauge disposable needle.
-
Insert the needle through the septum into the reaction mixture.
-
Allow the capillary to draw a sample.
-
Withdraw the needle and spot the TLC plate quickly.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the TLC monitoring of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated ("overloaded").[1][3][5] 2. Strong interaction with the silica gel due to the basicity of the hydroxylamine.[1][2] 3. Compound decomposition on the plate.[6] | 1. Dilute the sample aliquot before spotting.[3] 2. Add a basic modifier like triethylamine (0.1–2.0%) to the mobile phase.[2][3] 3. Perform a 2D TLC to check for on-plate decomposition.[6] |
| Spots Remain at the Baseline (Low Rf) | 1. The mobile phase is not polar enough.[3] 2. The compound is highly polar. | 1. Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] 2. Consider using reverse-phase TLC plates if the compound is very polar.[3] |
| Spots Run with the Solvent Front (High Rf) | 1. The mobile phase is too polar.[3] | 1. Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| No Visible Spots | 1. The compound is not UV-active at the concentration used.[3][4] 2. The sample is too dilute.[3][4] 3. The compound is volatile and has evaporated. | 1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[3][7][15] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4] 3. If volatility is suspected, TLC may not be the ideal monitoring technique. |
| Crooked or Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[1] 2. The adsorbent has flaked off the sides of the plate.[1] | 1. Ensure the plate is centered in the chamber and not in contact with the sides. 2. Handle plates carefully to avoid damaging the silica layer. |
Section 3: Experimental Protocols & Diagrams
Protocol 1: Standard TLC Monitoring of a Reaction
-
Prepare the Developing Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[13][16]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[16] Mark three lanes for your starting material (SM), cospot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the SM and Co lanes.
-
Using a fresh capillary tube, apply a small spot of your reaction mixture to the Rxn and Co lanes (directly on top of the SM spot).[13]
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[4][16] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[16]
-
Visualize the Plate:
Diagram: TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
Diagram: Troubleshooting Logic for Streaking
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Chromatography [chem.rochester.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. aga-analytical.com.pl [aga-analytical.com.pl]
- 15. epfl.ch [epfl.ch]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Strategies for Selective Nitroarene Reduction
A Guide for Researchers on Preventing Over-Reduction and Maximizing Chemoselectivity
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the reduction of substituted nitroarenes. Specifically, we will address the common issue of over-reduction—typically, the unwanted hydrogenation of the aromatic ring—and other chemoselectivity problems that can arise when targeting specific aniline derivatives like mesitylamine (2,4,6-trimethylaniline) or 2,4,6-triaminotoluene (TAT).
As a Senior Application Scientist, I understand that achieving high yield and purity requires a nuanced understanding of reaction mechanisms and precise control over experimental conditions. This guide moves beyond simple protocols to explain the causality behind methodological choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What exactly is "over-reduction" when synthesizing a substituted aniline?
In this context, over-reduction refers to the reduction of the aromatic ring itself, in addition to the desired reduction of the nitro group. For instance, when reducing 2,4,6-trimethylnitrobenzene to mesitylamine, an aggressive reduction can saturate the benzene ring to yield 2,4,6-trimethylcyclohexylamine as a significant byproduct. This side reaction is a common issue in catalytic hydrogenation where the catalyst is too active or the conditions (pressure, temperature) are too harsh.[1][2]
Q2: Why is my standard catalytic hydrogenation (e.g., H₂/Pd-C) creating so many byproducts?
While catalytic hydrogenation is a powerful and clean method for reducing nitro groups, its effectiveness can also be its downfall.[3] Palladium on carbon (Pd/C) is highly active and, under anything but carefully controlled conditions, can catalyze the hydrogenation of other reducible groups. This includes not only the aromatic ring but also other sensitive functionalities you may wish to preserve, such as halogens (which can be removed via hydrodehalogenation), alkenes, alkynes, or carbonyl groups.[3][4] The reaction's outcome is a delicate balance between catalyst activity, hydrogen pressure, temperature, solvent, and substrate reactivity.
Q3: What are the primary classes of reduction methods I should consider for better selectivity?
To achieve high chemoselectivity (the preferential reaction of one functional group over others), you should consider three main strategies:[5]
-
Controlled Catalytic Hydrogenation: Using standard catalysts like Pd/C or Raney Nickel but with carefully optimized, milder conditions (low pressure/temperature).
-
Catalytic Transfer Hydrogenation: This method avoids high-pressure gaseous hydrogen by using a hydrogen donor molecule, such as hydrazine hydrate (NH₂NH₂·H₂O) or ammonium formate (HCOONH₄), in the presence of a catalyst like Pd/C. It is often much milder and more selective.[4][6]
-
Chemical Reduction (Metal/Acid): These are classic, robust methods that use metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid, or NH₄Cl).[3][4] These reactions, such as the Béchamp reduction, are renowned for their excellent chemoselectivity, specifically targeting the nitro group while leaving most other functionalities untouched.[7]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My reduction of a nitro-substituted mesitylene derivative with H₂/Pd-C shows significant ring saturation.
Probable Cause: Your catalytic system is too reactive for the substrate, leading to the undesired hydrogenation of the benzene ring. Platinum group metal catalysts are highly effective at activating both the nitro group and the aromatic π-system, especially at elevated temperatures and pressures.[1][8]
Solution A: Optimize Catalytic Hydrogenation Conditions The simplest approach is to moderate your existing protocol. The goal is to find a kinetic window where the nitro group reduces significantly faster than the aromatic ring.
-
Reduce Hydrogen Pressure: Lower the pressure from a typical 50-100 psi to near atmospheric pressure (1-5 atm).
-
Lower the Temperature: Perform the reaction at room temperature or below.
-
Decrease Catalyst Loading: Reduce the weight percentage of the Pd/C catalyst.
-
Change Solvent: The choice of solvent can influence catalyst activity and substrate adsorption.
Solution B: Switch to Catalytic Transfer Hydrogenation This is an excellent alternative that eliminates the need for high-pressure H₂ gas and generally provides higher selectivity. Hydrazine hydrate is a particularly effective hydrogen source for this purpose.[6]
-
Rationale: The in-situ generation of hydrogen on the catalyst surface occurs at a controlled rate, preventing the high concentration of activated hydrogen that leads to ring reduction.
-
See Protocol 1 below for a detailed methodology.
Solution C: Employ a Classic Chemical Reductant For maximum chemoselectivity and complete avoidance of ring hydrogenation, metal-in-acid reductions are unparalleled. Reagents like tin(II) chloride (SnCl₂) or iron powder with an acid are highly specific for the nitro group.[3]
-
Rationale: The mechanism of these reductions involves single-electron transfers from the metal surface and does not activate the aromatic ring. This makes them ideal for substrates prone to over-reduction.[7]
-
See Protocol 2 below for a detailed methodology.
Problem 2: My starting material contains a halogen (Br, Cl), and it's being removed during the nitro reduction.
Probable Cause: You are likely using a standard Pd/C catalyst. Palladium is notoriously efficient at catalyzing hydrodehalogenation, especially of aryl halides.[4]
Solution A: Use a Different Catalyst
-
Raney Nickel: Catalytic hydrogenation with Raney Nickel is a well-established method for reducing nitro groups while often preserving aromatic halogens.[3]
-
Sulfided Platinum on Carbon (Pt/C): "Poisoning" a platinum catalyst with sulfur can selectively inhibit its activity towards dehalogenation while maintaining high activity for nitro reduction.[4]
Solution B: Use a Non-Catalytic Method Chemical reductants are the safest choice to avoid dehalogenation.
-
SnCl₂ or Fe/HCl: Both tin(II) chloride and iron in acid are highly recommended as they do not typically cleave carbon-halogen bonds.[3][4]
Data Summary & Workflow Visualization
Table 1: Comparison of Common Reagents for Nitroarene Reduction
| Reagent System | Typical Conditions | Pros | Cons | Selectivity Profile |
| H₂ / Pd-C | 1-5 atm H₂, RT, MeOH/EtOH | High activity, clean workup | Risk of ring hydrogenation , dehalogenation, reduction of other groups | Low to Moderate |
| H₂ / Raney-Ni | 50-100 psi H₂, RT-50°C, EtOH | Reduces nitro groups effectively | Pyrophoric catalyst, can reduce nitriles | Good; often preserves halogens |
| Hydrazine / Pd-C | 80°C, MeOH | Milder than H₂, no pressure equipment | Hydrazine is toxic | High; avoids ring hydrogenation |
| Fe / HCl or NH₄Cl | Reflux, H₂O/EtOH | Excellent chemoselectivity, inexpensive | Stoichiometric metal waste, acidic | Very High; specific to nitro group |
| SnCl₂·2H₂O | RT-60°C, EtOH/EtOAc | Very mild and selective | Tin waste can be problematic | Very High; preserves carbonyls, esters, and halogens |
Diagram 1: Reaction Pathways in Nitro-Mesitylene Reduction
This diagram illustrates the desired reaction versus the undesired over-reduction pathway.
Caption: Desired selective reduction vs. undesired over-reduction.
Diagram 2: Troubleshooting Workflow for Selective Nitro Reduction
Use this decision tree to select an appropriate reduction strategy.
Caption: Decision tree for troubleshooting nitroarene reductions.
Experimental Protocols
Protocol 1: Selective Transfer Hydrogenation using Hydrazine Hydrate
This protocol is adapted from methodologies known for selective reduction of nitroarenes without affecting sensitive groups or the aromatic ring.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic nitro compound (1.0 eq) and methanol (or ethanol) to make a 0.1-0.2 M solution.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 2-5 mol %).
-
Reagent Addition: Warm the mixture to a gentle reflux (around 60-80°C).
-
Hydrazine Addition: Add hydrazine hydrate (8-10 eq) dropwise to the refluxing solution. Caution: The reaction can be exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.
-
Workup: Once complete, cool the reaction to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can then be purified by standard methods (e.g., crystallization, chromatography).
Protocol 2: Chemoselective Reduction with Tin(II) Chloride
This method is exceptionally mild and selective, making it suitable for complex molecules with multiple functional groups.[3]
-
Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. This can take anywhere from 1 to 12 hours.
-
Workup: Cool the mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
By carefully selecting your reduction strategy based on the specific substrate and potential side reactions, you can effectively minimize over-reduction and achieve high yields of your desired aniline product.
References
-
Li, H., et al. (2007). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 12(7), 1544-1552. Available at: [Link]
-
Savchenko, E. I., & Makaryan, I. A. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Catalysts, 10(9), 1044. Available at: [Link]
-
Wang, Z., et al. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society, 146(43), 29315–29324. Available at: [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(24), 6825-6842. Available at: [Link]
-
Sassykova, L. R., & Akylbekova, M. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Eurasian Journal of Chemistry and Chemical Technology. Available at: [Link]
-
Wang, Z., et al. (2024). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship, University of California. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
Nishimura, K., et al. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 3(11), 3167–3175. Available at: [Link]
-
ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Available at: [Link]
-
Blasius, C. K., & Klein, J. E. M. N. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2736–2740. Available at: [Link]
-
Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1223-1229. Available at: [Link]
-
Singh, A., & Janik, M. J. (2020). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry, 22(18), 6069-6080. Available at: [Link]
-
Greenfield, H. (1964). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. The Journal of Organic Chemistry, 29(10), 3052–3054. Available at: [Link]
-
Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586. Available at: [Link]
-
Wikipedia. Mesitylene. Available at: [Link]
-
YouTube. (2024). CHEMOSELECTIVE TYPES OF SELECTIVITY. Available at: [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Chemoselective. Available at: [Link]
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- 5. Illustrated Glossary of Organic Chemistry - Chemoselective [chem.ucla.edu]
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- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis for Validating N-Mesitylhydroxylamine Reaction Products
Introduction: The Critical Need for Validating N-Mesitylhydroxylamine Synthesis
This compound is a sterically hindered N-arylhydroxylamine derivative of significant interest in synthetic organic chemistry and drug development. Its synthesis, typically achieved through the reduction of 2,4,6-trimethylnitrobenzene, is a delicate process where incomplete reactions or over-reductions can lead to a mixture of closely related aromatic compounds. For researchers in drug development, ensuring the purity and precise characterization of such intermediates is not merely a matter of good practice—it is a regulatory and safety imperative.[1] Impurities can carry their own pharmacological or toxicological profiles, potentially confounding experimental results and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this analytical challenge.[3][4] Its combination of high-resolution chromatographic separation with the mass-based specificity of the detector provides an unparalleled ability to confirm the identity of the target compound, identify known impurities, and elucidate the structures of unknown byproducts.[3][5][6] This guide provides a comparative analysis of LC-MS methodologies, offering field-proven insights and detailed protocols to establish a self-validating system for the analysis of this compound reaction mixtures.
The Analytical Challenge: Separating Structurally Similar Aromatic Compounds
A typical this compound synthesis reaction may contain several key species that require baseline separation and accurate identification:
-
2,4,6-trimethylnitrobenzene (Starting Material): A nonpolar aromatic compound.
-
This compound (Target Product): A more polar, N-substituted hydroxylamine.
-
2,4,6-trimethylaniline (Mesitylamine - Over-reduction Product): A primary aromatic amine, often a major byproduct.
-
Azoxy- and Azomesitylene (Oxidative Coupling Products): Dimeric impurities that can form under certain conditions.
The structural similarity of these aromatic compounds presents a significant chromatographic challenge, necessitating a carefully optimized method to achieve the required resolution.
Comparative Analysis of LC-MS Methodologies
The success of any LC-MS analysis hinges on two key components: the liquid chromatography separation and the mass spectrometry detection. Here, we compare common choices and explain the rationale for selecting the optimal parameters for this compound analysis.
Part 1: Liquid Chromatography (LC) Comparison
The goal of the LC stage is to physically separate the components of the reaction mixture before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this class of molecules.[7]
| Parameter | Option 1: C18 Column | Option 2: Phenyl-Hexyl Column | Rationale & Recommendation |
| Stationary Phase | A nonpolar stationary phase based on octadecylsilane. Separation is driven primarily by hydrophobic interactions. | A stationary phase with phenyl groups, offering alternative selectivity through pi-pi interactions with aromatic analytes. | For separating aromatic compounds with subtle structural differences, a Phenyl-Hexyl column is often superior . The pi-pi interactions between the phenyl rings of the stationary phase and the analytes can provide enhanced resolution that a standard C18 column might miss. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid. | Methanol/Water with 0.1% Formic Acid. | Acetonitrile is generally preferred as the organic modifier due to its lower viscosity and UV cutoff. The addition of 0.1% Formic Acid is crucial; it acidifies the mobile phase, promoting the protonation of analytes like this compound and Mesitylamine, which leads to sharper peak shapes and improved ionization efficiency in the MS source.[8][9] |
Part 2: Mass Spectrometry (MS) Comparison
Once separated by the LC, the analytes must be ionized and detected. The choice of ionization source and mass analyzer directly impacts sensitivity and the quality of structural information obtained.[1]
| Parameter | Option 1: Electrospray Ionization (ESI) | Option 2: Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Recommendation |
| Ionization Source | A soft ionization technique ideal for polar and thermally labile compounds. It generates ions from a liquid phase.[10][11] | An ionization technique that vaporizes the sample in a heated gas stream before ionization. It is well-suited for less polar, thermally stable compounds.[10][12] | ESI in positive ion mode is the recommended choice . This compound and its likely amine byproducts contain basic nitrogen atoms that are readily protonated in the ESI source, especially with an acidified mobile phase.[3] This results in a strong [M+H]+ signal, providing excellent sensitivity.[13] While APCI can work for non-polar compounds, ESI is generally more suitable for the target analyte and its key impurities.[12][13][14] |
| Mass Analyzer | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) | Rationale & Recommendation |
| A robust tool for targeted quantification (e.g., monitoring specific precursor-to-product ion transitions). | Provides highly accurate mass measurements (to within 5 ppm), enabling the determination of elemental compositions for unknown impurity identification.[2][5][6] | For reaction validation and impurity profiling, HRMS is vastly superior .[3][5] While a QqQ is excellent for quantifying known targets, the ability of an HRMS instrument to provide the exact mass of an unknown peak is indispensable for confidently identifying unexpected byproducts without authentic standards.[2][6] This is a cornerstone of trustworthy impurity profiling. |
Experimental Workflow & Protocols
A self-validating analytical workflow ensures that the data generated is reliable and accurate. This involves careful sample preparation, system suitability checks, and methodical data analysis.
Caption: LC-MS workflow for this compound reaction validation.
Protocol 1: Detailed LC-HRMS Method
This protocol describes a robust method for the analysis of this compound reaction mixtures.
1. Sample & Standard Preparation:
- Blank: Mobile Phase A and B mixed 50:50 (v/v).
- System Suitability Standard: Prepare a 1 µg/mL solution containing authentic standards of 2,4,6-trimethylnitrobenzene, this compound, and 2,4,6-trimethylaniline in the 50:50 blank solution.
- Sample Preparation: Dilute the crude reaction mixture approximately 1000-fold with the 50:50 blank solution to a final concentration of ~1-5 µg/mL. Vortex thoroughly.
- Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before placing them in autosampler vials.[15]
2. LC Conditions:
- Instrument: High-Performance Liquid Chromatography (HPLC) system.[16]
- Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10% to 95% B
- 15-17 min: 95% B
- 17.1-20 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
3. MS Conditions:
- Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[2]
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325°C.
- Drying Gas Flow: 8 L/min.
- Scan Range: m/z 50-1000.
- Data Acquisition: Full Scan mode. For structural confirmation, use data-dependent MS/MS (ddMS2) or All-Ions Fragmentation.
4. System Suitability (Trustworthiness Check):
- Before running samples, inject the blank to ensure no carryover.
- Inject the System Suitability Standard. The acceptance criteria should be:
- Resolution between all three components > 2.0.
- Peak asymmetry between 0.9 and 1.5.
- This step validates that the system is performing correctly before sample analysis begins.[8]
Data Interpretation and Validation
1. Product Confirmation:
- Extract the ion chromatogram (EIC) for the theoretical [M+H]+ of this compound (C9H13NO, exact mass: 151.0997).
- Confirm that the measured mass of the main peak is within 5 ppm of the theoretical mass.
- The retention time should match the authentic standard if available.
2. Impurity Identification:
- Generate EICs for the expected byproducts:
- Starting Material (2,4,6-trimethylnitrobenzene): [M+H]+ at m/z 166.0863.
- Over-reduction (2,4,6-trimethylaniline): [M+H]+ at m/z 136.1121.
- For any significant unknown peaks in the total ion chromatogram (TIC), determine their accurate mass. Use this mass to generate a putative elemental formula.
- Analyze the MS/MS fragmentation pattern of the unknown to propose a structure. This is a key advantage of HRMS in impurity profiling.[1][5]
3. Quantitative Summary (Purity Assessment):
- Integrate all peaks in the TIC. Calculate the relative purity of the target product using the peak area percent method. While not a formal quantification, this provides an excellent estimate of the reaction's success.
| Compound | Expected [M+H]+ (m/z) | Typical Retention Time (min) | Identification Method |
| 2,4,6-trimethylaniline | 136.1121 | ~7.5 | Accurate Mass, RT Match |
| This compound | 152.1070 | ~9.2 | Accurate Mass, RT Match |
| 2,4,6-trimethylnitrobenzene | 166.0863 | ~12.8 | Accurate Mass, RT Match |
| Unknown Impurity 1 | Varies | Varies | Accurate Mass, MS/MS |
Conclusion
Validating the products of this compound synthesis requires a highly selective and sensitive analytical method. A well-designed LC-MS strategy, grounded in sound chromatographic principles and leveraging the power of high-resolution mass spectrometry, provides an indispensable tool for this task. By comparing and selecting the optimal column chemistry (Phenyl-Hexyl), mobile phase, and MS parameters (Positive ESI, HRMS), researchers can build a self-validating workflow. This approach not only confirms the identity and purity of the target molecule with high confidence but also provides the capability to identify and structurally elucidate unknown byproducts, ensuring the overall integrity and safety of the chemical process.
References
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Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available from: [Link]
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Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. Available from: [Link]
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IMPURITY PROFILING. IJCRT.org. Available from: [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available from: [Link]
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Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Center for Biotechnology Information. Available from: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available from: [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available from: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Center for Biotechnology Information. Available from: [Link]
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ESI vs APCI. Which ionization should I choose for my application? YouTube. Available from: [Link]
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Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Center for Biotechnology Information. Available from: [Link]
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Interfaces for LC-MS. Shimadzu. Available from: [Link]
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Straight to the Source: ESI vs APCI…. Microsaic Systems. Available from: [Link]
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LC-MS. Bioanalysis Zone. Available from: [Link]
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LC-MS analysis of RNA through hydrogen bonding of alkylamines. Wiley Analytical Science. Available from: [Link]
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Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate. Available from: [Link]
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Product Class 33: N-Arylhydroxylamines. Thieme Connect. Available from: [Link]
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A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. JPR Solutions. Available from: [Link]
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Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat. National Center for Biotechnology Information. Available from: [Link]
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Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. Available from: [Link]
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Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-Mesitylhydroxylamine Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. N-Mesitylhydroxylamine derivatives, a class of compounds with applications ranging from synthetic intermediates to potential therapeutic agents and spin traps, demand a multi-faceted analytical approach for their characterization.[1][2][3] The steric hindrance imparted by the mesityl group and the reactivity of the hydroxylamine moiety introduce unique spectroscopic signatures.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of these molecules. We move beyond mere data reporting to explain the causality behind spectral features, offering field-proven insights to ensure self-validating and robust characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules.[4][5] It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[5][6]
Expertise & Experience: Decoding the ¹H and ¹³C NMR Spectra
For an this compound derivative, the NMR spectrum is rich with information. The key to accurate interpretation lies in recognizing the characteristic signals of the mesityl group and the hydroxylamine functionality.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Mesityl Protons : The bulky mesityl group gives rise to two distinct signals: a sharp singlet for the six ortho-methyl protons (typically ~2.2-2.3 ppm) and another singlet for the three para-methyl protons (~2.1-2.2 ppm). The two aromatic protons appear as a singlet in the aromatic region (~6.8-7.0 ppm). This highly symmetric pattern is a hallmark of the mesityl substituent.
-
Hydroxylamine Protons (N-H, O-H) : These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets. The N-H proton typically resonates between 5-8 ppm, while the O-H proton can be found in a wide range from 4-9 ppm. Their identity can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which causes the N-H and O-H signals to disappear due to proton-deuterium exchange.
-
Substituent Protons : Protons on any other group attached to the nitrogen will have chemical shifts determined by their local electronic environment.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Mesityl Carbons : The symmetry of the mesityl group results in four signals: the ipso-carbon attached to the nitrogen (~135-140 ppm), the two equivalent ortho-carbons (~130-135 ppm), the two equivalent meta-carbons bearing the methyl groups (~135-140 ppm), and the para-carbon (~128-132 ppm). The methyl carbons appear in the upfield region (~18-22 ppm).
-
Other Carbons : The chemical shifts of other carbons in the molecule will depend on their connectivity and hybridization.
-
Data Presentation: Characteristic NMR Chemical Shifts
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Mesityl Aromatic C-H | ~6.8 - 7.0 | ~128 - 132 (para-C), ~130-135 (ortho-C) | Symmetrical pattern, singlet in ¹H NMR. |
| Mesityl Methyl C-H | ~2.2 - 2.3 (ortho), ~2.1 - 2.2 (para) | ~18 - 22 | Two distinct methyl signals in ¹H NMR. |
| N-H | ~5.0 - 8.0 | N/A | Broad, D₂O exchangeable. |
| O-H | ~4.0 - 9.0 | N/A | Broad, D₂O exchangeable. |
Visualization: Key Structural Features for NMR
Caption: Key proton environments in a generic this compound for ¹H NMR analysis.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the standard procedure for sample preparation and data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent choice does not have signals that overlap with key analyte signals.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup & Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
Acquire a standard single-pulse ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]
-
Collect 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required.[5]
-
Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10]
Expertise & Experience: Interpreting Key IR Absorptions
The IR spectrum of an this compound derivative will be dominated by absorptions from the hydroxyl group, the N-H bond (if present), and the aromatic mesityl ring.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| O-H | Stretching | 3200 - 3600 | Broad, strong |
| N-H | Stretching | 3200 - 3500 | Medium, often overlaps with O-H |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Sharp, strong |
| Aromatic C=C | Stretching | 1600 - 1650 & 1450 - 1500 | Medium to strong, sharp peaks |
| C-N | Stretching | 1000 - 1250 | Medium |
| N-O | Stretching | 900 - 960 | Medium to weak[11] |
The most diagnostic feature is the very broad absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group. The presence of sharp peaks just above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively, corroborating the presence of the mesityl group.
Visualization: Analytical Workflow for FTIR
Caption: Standard workflow for structural analysis using ATR-FTIR spectroscopy.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound derivative directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum. Typically, 16-32 scans are co-added over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and assign them to the corresponding functional group vibrations based on established correlation tables.[12]
-
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[13][14] This technique is highly sensitive, requiring only micrograms of material.[14]
Expertise & Experience: Predicting Fragmentation Pathways
For this compound derivatives, Electrospray Ionization (ESI) is a soft ionization technique well-suited for generating the protonated molecular ion [M+H]⁺.
-
Molecular Ion Peak : The most important peak in the mass spectrum is the molecular ion peak (or [M+H]⁺ in ESI), which confirms the molecular weight of the compound. For a compound containing a single nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the Nitrogen Rule.[13]
-
Key Fragmentation Pathways : The structure of the molecule dictates how it breaks apart in the mass spectrometer.
-
Alpha-Cleavage : The bond adjacent (alpha) to the nitrogen atom is a common point of cleavage. This results in the loss of the largest alkyl group attached to the nitrogen, leading to a stable, resonance-stabilized cation.[15][16]
-
Mesityl Group Fragmentation : A characteristic fragment corresponds to the mesitylium cation at m/z 119 or the loss of a methyl radical (CH₃•) from the molecular ion to give an [M-15]⁺ peak.
-
Loss of Hydroxyl Group : Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH), resulting in a peak at [M-17]⁺.
-
Data Presentation: Common Mass Fragments
| m/z Value | Identity | Origin |
| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the mesityl group |
| [M-17]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical |
| 119 | [C₉H₁₁]⁺ | Mesitylium cation |
Visualization: A Characteristic Fragmentation Pathway
Caption: Common fragmentation pathways for an this compound derivative in MS.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solvent should be compatible with ESI and capable of dissolving the analyte. A small amount of formic acid (0.1%) is often added to promote protonation.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.
-
-
Data Acquisition:
-
As the solvent evaporates, ions ([M+H]⁺) are released and enter the mass analyzer.
-
Scan the mass analyzer (e.g., a quadrupole or time-of-flight) over a relevant mass range to detect the parent ion and its fragments.
-
For more detailed structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion, fragmenting it, and analyzing the resulting product ions.
-
Part 4: A Self-Validating System - Integrating the Data
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. This synergistic approach creates a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
Comparative Analysis of Techniques:
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, connectivity, stereochemistry | Unparalleled structural detail[6][17] | Lower sensitivity, requires more sample |
| IR | Functional groups present | Fast, non-destructive, simple | Provides no connectivity information |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | Extremely high sensitivity, confirms molecular formula | Isomers can be difficult to distinguish |
Logical Workflow for Structure Confirmation:
-
Obtain the Mass Spectrum: Determine the molecular weight and, if using high-resolution MS, the molecular formula.
-
Acquire the IR Spectrum: Identify the key functional groups (O-H, N-H, aromatic ring, etc.), confirming that the building blocks suggested by the molecular formula are present.
-
Run the NMR Spectra: Use the detailed ¹H and ¹³C NMR data to piece together the exact atomic connectivity, confirming the mesityl group's presence and determining the structure of other substituents. The integrated data from all three techniques should converge on a single, consistent structure.
Conclusion
The structural confirmation of this compound derivatives is a critical task that relies on the methodical application and logical integration of multiple spectroscopic techniques. By understanding the principles behind NMR, IR, and MS, and by recognizing the characteristic spectral signatures of the mesityl and hydroxylamine moieties, researchers can confidently and accurately elucidate the structures of these important compounds. This guide provides the foundational knowledge and practical protocols to achieve this with scientific integrity, ensuring that the data is not just collected, but truly understood.
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A Comparative Analysis of the Reactivity of N-Mesitylhydroxylamine and Phenylhydroxylamine: A Guide for Researchers
For chemists engaged in the synthesis of complex nitrogen-containing molecules, particularly in the fields of pharmaceuticals and materials science, the choice of reagents is paramount. N-arylhydroxylamines are versatile intermediates, but their inherent reactivity and stability can vary dramatically based on their substitution patterns. This guide provides an in-depth comparison of two such analogues: the sterically hindered N-Mesitylhydroxylamine and the archetypal phenylhydroxylamine. By examining their electronic and steric characteristics, we can elucidate the causal factors behind their divergent reactivity in key transformations such as oxidation and acid-catalyzed rearrangement, supported by experimental data and detailed protocols.
The Decisive Influence of Molecular Architecture: Steric and Electronic Effects
The fundamental differences in the reactivity of this compound and phenylhydroxylamine stem from the distinct nature of the aryl substituent attached to the nitrogen atom.
Phenylhydroxylamine features an unsubstituted phenyl ring. The sp² hybridized carbons of the phenyl group exert a moderate electron-withdrawing inductive effect, while the nitrogen's lone pair can participate in resonance with the aromatic system. This electronic interplay governs its reactivity, which is often characterized by instability and a propensity for rearrangement.
This compound , in contrast, possesses a 2,4,6-trimethylphenyl (mesityl) group. This substituent introduces two critical modifications:
-
Steric Hindrance: The two ortho-methyl groups create significant steric bulk around the hydroxylamine functionality. This "blocking" effect can impede the approach of reagents to the nitrogen and oxygen atoms, thereby influencing reaction rates and, in some cases, altering reaction pathways altogether.[1]
-
Electronic Effects: The three methyl groups are electron-donating through hyperconjugation and a weak inductive effect. This increased electron density on the aromatic ring can subtly influence the electronic properties of the hydroxylamine moiety.
The interplay of these steric and electronic factors leads to marked differences in stability and reactivity, which will be explored in the subsequent sections.
Comparative Reactivity in Key Transformations
Oxidation: Stability of the Resulting Nitroxide Radical
The oxidation of N-arylhydroxylamines is a common route to the corresponding nitrosoarenes and nitroxide radicals. The stability of these products is a key determinant of the reaction's course.
Phenylhydroxylamine readily undergoes oxidation in the presence of various oxidizing agents, and even atmospheric oxygen, to yield nitrosobenzene, which can be further oxidized to nitrobenzene. Dimerization and condensation reactions can also lead to products like azoxybenzene.[2] The intermediate phenylnitroxide radical is transient and highly reactive.
The bulky mesityl group in This compound is expected to confer greater stability to the corresponding nitroxide radical. This steric shielding slows down dimerization and other decomposition pathways, leading to a more persistent radical species. This enhanced stability is a common feature of nitroxides derived from sterically hindered amines. The oxidation of this compound would, therefore, be expected to provide the corresponding nitroxide radical in higher yield and with greater persistence compared to phenylhydroxylamine under similar conditions.
Diagram 1: Oxidation of N-Arylhydroxylamines
Caption: Comparative oxidation pathways.
Acid-Catalyzed Bamberger Rearrangement: A Tale of Two Pathways
The Bamberger rearrangement is a hallmark reaction of N-phenylhydroxylamines, proceeding in the presence of strong aqueous acid to yield 4-aminophenols.[3] The mechanism involves the formation of a nitrenium ion intermediate, which is then attacked by a nucleophile (typically water) at the para position.[4][5]
Phenylhydroxylamine readily undergoes this rearrangement.[3][6] The reaction is often facile, reflecting the relative ease of forming the nitrenium ion intermediate.
For This compound , the steric hindrance imposed by the ortho-methyl groups dramatically alters the course of this reaction. Kinetic studies on sterically hindered N-phenylhydroxylamines have shown that while electron-donating groups (like the methyl groups in mesitylene) can accelerate the rearrangement, steric hindrance from ortho-substituents has an even more pronounced accelerating effect.[7] This is attributed to the relief of steric strain in the transition state leading to the nitrenium ion. However, the bulky mesityl group also hinders the subsequent nucleophilic attack at the para-position. While the rearrangement to the corresponding 4-amino-2,6-dimethylphenol is possible, the steric congestion can lead to competing side reactions or require more forcing conditions. It is also plausible that the steric hindrance could favor alternative rearrangement pathways or fragmentation, although specific data on the Bamberger rearrangement of this compound is not widely reported.
| Reactant | Reaction | Key Feature | Expected Outcome |
| Phenylhydroxylamine | Bamberger Rearrangement | Unhindered phenyl ring | Facile rearrangement to 4-aminophenol[3] |
| This compound | Bamberger Rearrangement | Sterically hindered mesityl group | Accelerated rate of nitrenium ion formation, but potentially hindered nucleophilic attack.[7] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis of phenylhydroxylamine and a general procedure for the synthesis of this compound, as well as a method for comparing their oxidative stability.
Synthesis of Phenylhydroxylamine
This procedure is adapted from established methods involving the reduction of nitrobenzene.
Materials:
-
Nitrobenzene
-
Zinc dust
-
Ammonium chloride
-
Water
-
Ice
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, prepare a solution of ammonium chloride (e.g., 5 g) in water (e.g., 160 mL).
-
Add freshly distilled nitrobenzene (e.g., 10 g) to the solution.
-
Cool the mixture in an ice-water bath to maintain a temperature between 14-16 °C.
-
With vigorous stirring, add zinc dust (e.g., 15 g) portion-wise over approximately one hour, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring at room temperature for an additional 10 minutes.
-
Filter the reaction mixture to remove zinc oxide and other insoluble materials.
-
Wash the filter cake with warm water (e.g., 40 °C) and collect the filtrate separately.
-
Cool both filtrates in an ice bath and saturate with sodium chloride to precipitate the phenylhydroxylamine.
-
Collect the crystalline product by filtration and dry under vacuum. The product can be further purified by recrystallization from benzene.
Diagram 2: Synthesis of Phenylhydroxylamine
Caption: Workflow for phenylhydroxylamine synthesis.
Synthesis of this compound
A general method for the synthesis of N-arylhydroxylamines involves the controlled reduction of the corresponding nitroarene.
Materials:
-
Nitromesitylene
-
Zinc dust
-
Ammonium chloride
-
Ethanol/Water mixture
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Prepare a suspension of zinc dust in a 50% aqueous ethanol solution.
-
Add nitromesitylene to the suspension with vigorous stirring.
-
Initiate the reaction by the dropwise addition of an aqueous solution of ammonium chloride. The reaction is exothermic and may require cooling to maintain a controlled rate.
-
After the initial exotherm subsides, continue the addition of the ammonium chloride solution to maintain a gentle reflux.
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture and filter to remove the inorganic salts.
-
The filtrate containing the this compound can be concentrated under reduced pressure, and the product can be isolated by precipitation or extraction, followed by recrystallization.
Comparative Oxidative Stability Assay
This protocol allows for a qualitative and semi-quantitative comparison of the stability of the two hydroxylamines in the presence of an oxidizing agent.
Materials:
-
Phenylhydroxylamine
-
This compound
-
A mild oxidizing agent (e.g., manganese dioxide or lead dioxide)
-
An appropriate solvent (e.g., dichloromethane or diethyl ether)
-
TLC plates
-
NMR spectrometer
Procedure:
-
Prepare equimolar solutions of phenylhydroxylamine and this compound in the chosen solvent.
-
To each solution, add an equivalent amount of the oxidizing agent at room temperature.
-
Monitor the progress of the reactions over time using TLC, observing the disappearance of the starting material and the appearance of new spots corresponding to oxidation products.
-
At specific time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), quench a small aliquot of each reaction mixture (e.g., by filtering off the solid oxidant) and analyze by ¹H NMR.
-
Compare the rate of disappearance of the starting hydroxylamine signals and the emergence of product signals to assess the relative rates of oxidation.
Expected Observations: It is anticipated that the phenylhydroxylamine will be consumed at a significantly faster rate than this compound, as indicated by the rapid disappearance of its characteristic NMR signals and the formation of multiple product peaks. In contrast, this compound will likely exhibit greater stability, with a slower conversion to its oxidation products.
Conclusion
The substitution of a phenyl group with a mesityl group in N-arylhydroxylamines has profound consequences for their reactivity and stability. The steric hindrance afforded by the ortho-methyl groups in this compound provides a significant stabilizing effect, retarding the rate of oxidation and likely leading to a more persistent nitroxide radical upon one-electron oxidation. In acid-catalyzed rearrangements, this steric bulk is expected to accelerate the initial formation of the reactive intermediate while potentially impeding subsequent steps.
For researchers and drug development professionals, understanding these structure-activity relationships is crucial for the rational design of synthetic routes and the development of novel molecules with tailored properties. The enhanced stability of this compound may offer advantages in synthetic applications where the lability of phenylhydroxylamine is a limiting factor. Conversely, the facile reactivity of phenylhydroxylamine can be exploited when rapid rearrangement or oxidation is desired. This comparative guide provides a foundational understanding to aid in the judicious selection and application of these valuable synthetic intermediates.
References
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- Organic Syntheses, Coll. Vol. 8, p.16 (1993); Vol. 67, p.187 (1989). [Link: http://www.orgsyn.org/demo.aspx?prep=cv8p0016]
- U.S. Patent 3,413,349A. Process for preparing phenylhydroxylamine and cupferron. [Link: https://patents.google.
- Sone, T., et al. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 4. Rearrangement of sterically hindered phenylhydroxylamines to 4-aminophenols in aqueous sulphuric acid solution. Journal of the Chemical Society, Perkin Transactions 2, 298-302.
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- YouTube. Bamberger rearrangement: Basic concept and reaction mechanism. [Link: https://www.youtube.
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A Comparative Guide to N-Mesitylhydroxylamine and TEMPO as Radical Scavengers
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the vast landscape of radical scavengers, two classes of molecules, N-substituted hydroxylamines and nitroxides, stand out for their distinct mechanisms and broad utility. This guide provides an in-depth, objective comparison of a representative N-substituted hydroxylamine, N-Mesitylhydroxylamine, and the well-established nitroxide radical scavenger, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). By delving into their mechanisms of action, relative performance, and the experimental methodologies for their evaluation, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from organic synthesis to polymer chemistry and beyond.
Introduction to Radical Scavengers
Free radicals, species with unpaired electrons, are highly reactive and can initiate and propagate chain reactions, leading to degradation of materials, unwanted side reactions in chemical processes, and cellular damage in biological systems. Radical scavengers, or inhibitors, are crucial for controlling these processes by reacting with and neutralizing free radicals, thereby terminating the chain reactions. The efficacy of a radical scavenger is determined by several factors, including the rate at which it reacts with radicals, the stoichiometry of the scavenging reaction, and the stability of the scavenger and its products.
TEMPO: The Stable Nitroxide Radical
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl , commonly known as TEMPO , is a stable nitroxide radical renowned for its efficiency as a radical scavenger. Its stability is attributed to the delocalization of the radical electron over the N-O bond and the steric hindrance provided by the four methyl groups on the piperidine ring, which prevent dimerization and other side reactions.[1]
Mechanism of Radical Scavenging
TEMPO's primary mechanism of radical scavenging involves a radical-radical coupling reaction . It directly combines with a carbon-centered radical (R•) to form a stable alkoxyamine adduct (R-ON-TEMPO). This reaction is remarkably fast, with reaction rates approaching the diffusion-controlled limit (on the order of 10⁸ M⁻¹s⁻¹).[1] This high reactivity makes TEMPO an extremely efficient scavenger, capable of trapping radicals at very low concentrations.
The scavenging process can be represented as follows:
This mechanism is particularly effective in inhibiting radical polymerization, where TEMPO can reversibly cap the growing polymer chains, a process known as nitroxide-mediated polymerization (NMP).[1]
dot graph TEMPO_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Radical [label="Carbon-Centered\nRadical (R•)"]; TEMPO [label="TEMPO•"]; Adduct [label="Stable Alkoxyamine\nAdduct (R-ON-TEMPO)"];
Radical -> Adduct [label="Radical-Radical Coupling"]; TEMPO -> Adduct; } dot
Caption: Mechanism of radical scavenging by TEMPO.
This compound: A Representative N-Substituted Hydroxylamine
This compound belongs to the class of N-substituted hydroxylamines, which are also effective radical scavengers. While specific data for this compound is limited in the public domain, its mechanism can be inferred from the well-studied behavior of other N-substituted hydroxylamines, such as distearyl hydroxylamine.[2][3][4]
Mechanism of Radical Scavenging
The primary radical scavenging mechanism for N-substituted hydroxylamines is hydrogen atom transfer (HAT) . The hydroxylamine donates its labile hydrogen atom from the hydroxyl group to a radical (R•), thereby neutralizing the radical and forming a stable nitroxide radical and a non-radical species (RH).[4]
The reaction can be depicted as:
The newly formed nitroxide radical is stabilized by resonance and the steric bulk of the mesityl group, preventing it from initiating new radical chains. This nitroxide can then potentially scavenge a second radical through a radical-radical coupling reaction, similar to TEMPO.
dot graph Hydroxylamine_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Radical [label="Radical (R•)"]; Hydroxylamine [label="this compound"]; Products [label="Neutralized Species (RH) +\nStable Nitroxide Radical"];
Radical -> Products [label="Hydrogen Atom Transfer"]; Hydroxylamine -> Products; } dot
Caption: General mechanism of radical scavenging by this compound.
Head-to-Head Comparison: this compound vs. TEMPO
| Feature | This compound (inferred) | TEMPO |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) | Radical-Radical Coupling |
| Reaction Speed | Generally slower than radical-radical coupling. | Extremely fast, near diffusion-controlled limit (10⁸ M⁻¹s⁻¹).[1] |
| Stoichiometry | Potentially >1 (initial HAT followed by nitroxide scavenging) | 1:1 (one TEMPO molecule scavenges one radical) |
| Initial Scavenger | A non-radical species | A stable radical |
| Byproducts | A stable nitroxide radical is formed. | A stable, non-radical alkoxyamine. |
| Applications | Antioxidant, polymerization inhibitor.[2][5] | Polymerization inhibitor, catalyst in organic synthesis, spin label.[1] |
Key Performance Differences: A Deeper Dive
The most significant difference in performance between this compound and TEMPO lies in their reaction kinetics. As a general principle, radical-radical coupling reactions, the primary mechanism for TEMPO, are significantly faster than hydrogen atom transfer reactions from hydroxylamines.[1] One source suggests that radical-to-radical reactions involving TEMPO are a thousand times faster than those of hydroxylamine inhibitors.[1] This kinetic advantage makes TEMPO exceptionally efficient at trapping radicals, even at very low concentrations, which is critical in applications like preventing unwanted polymerization.
However, the story is not entirely one-sided. The hydrogen atom transfer mechanism of hydroxylamines can offer a stoichiometric advantage. After donating a hydrogen atom, the resulting nitroxide radical can then scavenge a second radical. This means that, in theory, one molecule of a hydroxylamine could scavenge more than one radical.
The choice between the two scavengers is therefore highly application-dependent. For processes requiring the immediate and complete quenching of radicals, the superior speed of TEMPO is a distinct advantage. In scenarios where a sustained, albeit slower, scavenging activity is sufficient, and a higher stoichiometric efficiency is desirable, an N-substituted hydroxylamine like this compound could be a viable alternative.
Experimental Evaluation of Radical Scavenging Efficacy: The DPPH Assay
To empirically compare the radical scavenging activity of this compound and TEMPO, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method.[6] This assay relies on the color change of the stable DPPH radical upon reaction with a radical scavenger.
Principle of the DPPH Assay
DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. When a radical scavenger donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is yellow or colorless. The decrease in absorbance at 517 nm is proportional to the concentration of radicals scavenged.[6]
dot graph DPPH_Assay { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
DPPH_Radical [label="DPPH•\n(Violet)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Radical Scavenger\n(e.g., this compound\nor TEMPO-H)"]; DPPH_H [label="DPPH-H\n(Yellow/Colorless)", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenged_Radical [label="Scavenger Radical"];
DPPH_Radical -> DPPH_H [label="Reduction"]; Scavenger -> Scavenged_Radical [label="Oxidation"]; } dot
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol
Materials:
-
This compound
-
TEMPO (or its reduced form, TEMPO-H, as TEMPO itself is a radical)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for high-throughput screening)
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Scavenger Solutions: Prepare stock solutions of this compound, TEMPO-H, and the positive control in methanol at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a test tube or a well of a microplate, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Add a small volume of the scavenger solution at different concentrations (e.g., 50 µL).
-
For the blank, add the same volume of methanol instead of the scavenger solution.
-
Mix the solutions thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the scavenger.
-
A_sample is the absorbance of the DPPH solution with the scavenger.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the scavenger. From this plot, the IC₅₀ value (the concentration of the scavenger required to scavenge 50% of the DPPH radicals) can be determined. A lower IC₅₀ value indicates a higher radical scavenging activity.
Conclusion
Both this compound and TEMPO are effective radical scavengers, but they operate through fundamentally different mechanisms, leading to distinct performance characteristics. TEMPO's exceptional speed in radical-radical coupling makes it a superior choice for applications demanding rapid and complete radical quenching. Conversely, this compound, acting through a hydrogen atom transfer mechanism, may offer a stoichiometric advantage and represents a valuable alternative, particularly in contexts where a slightly slower but sustained scavenging action is acceptable. The choice between these two powerful tools should be guided by a thorough understanding of the specific requirements of the application, and empirical validation through standardized assays like the DPPH method is highly recommended to determine the optimal scavenger for a given system.
References
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Ohkatsu, Y., Baba, R., & Watanabe, K. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. Journal of the Japan Petroleum Institute, 54(5), 313-319. [Link]
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Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant | Semantic Scholar. (2011). [Link]
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Ohkatsu, Y., Baba, R., & Watanabe, K. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. ResearchGate. [Link]
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Giménez-Arnau, E., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18333-18344. [Link]
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He, J. (2009). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Queensland University of Technology. [Link]
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Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC - NIH. (2022). ACS Applied Materials & Interfaces, 14(35), 40045-40056. [Link]
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Hydroxyl Radical Scavenging by Aucubin: A Mechanistic Study - PMC - NIH. (2022). Molecules, 27(21), 7526. [Link]
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The kinetics and mechanism of hydroxylamine by iron(III) - ResearchGate. [Link]
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Cyclic Hydroxylamines as Monitors of Peroxynitrite and Superoxide-Revisited - PMC - NIH. (2013). Molecules, 18(12), 14837-14852. [Link]
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A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2021). Polymers, 13(16), 2698. [Link]
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DPPH Radical Scavenging Assay - MDPI. (2022). Molecules, 27(19), 6599. [Link]
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Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed - NIH. (2019). Angewandte Chemie International Edition, 58(23), 7857-7861. [Link]
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Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed. (2009). Free Radical Research, 43(2), 148-155. [Link]
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Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (2023). Processes, 11(11), 3183. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Assessing the Purity of Synthesized N-Mesitylhydroxylamine
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Mesitylhydroxylamine, as a member of the N-arylhydroxylamine class, represents a versatile building block in organic synthesis.[1] However, compounds in this class can be metastable and susceptible to degradation or disproportionation, making rigorous purity assessment essential.[2] The presence of uncharacterized impurities, even at trace levels, can have unforeseen toxicological consequences or alter the intended pharmacological activity of a final drug product.
This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your laboratory. All proposed methods are grounded in the principles of method validation established by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[3][4][5]
The Analytical Challenge of N-Arylhydroxylamines
Directly analyzing this compound presents several challenges that necessitate thoughtful method development:
-
Thermal Lability: N-arylhydroxylamines can be thermally unstable, potentially degrading at the high temperatures required for conventional GC analysis.[6][7] This makes direct injection into a hot GC inlet a significant risk for inaccurate quantification.
-
Limited UV Chromophore: While the mesityl group provides some UV absorbance, it may not be strong enough for the sensitive detection required for trace-level impurity analysis, a common challenge with hydroxylamine derivatives.[8]
-
High Polarity: The hydroxylamine moiety imparts polarity, which can lead to poor peak shape (tailing) in gas chromatography if not properly addressed.
To overcome these obstacles, derivatization is a common and highly effective strategy for both HPLC and GC-MS analysis. This process converts the analyte into a more stable, volatile, or detectable form.[8][9][10]
Method 1: Purity Assessment by HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds, making it a primary choice for many pharmaceutical applications.[6][7][11] By converting the this compound into a derivative with a strong UV chromophore, we can develop a highly sensitive and robust quantitative method.
Principle and Rationale
The core of this method involves a pre-column derivatization reaction between this compound and an aromatic aldehyde, such as benzaldehyde. This reaction forms a stable oxime derivative which possesses a significantly enhanced UV chromophore, allowing for sensitive detection using a standard Photodiode Array (PDA) or UV-Vis detector.
Causality Behind Experimental Choices:
-
Derivatizing Agent (Benzaldehyde): Chosen for its reactivity with hydroxylamines and the strong UV absorbance of the resulting benzaldoxime derivative. This reaction is well-documented for the analysis of hydroxylamine impurities.[12][13]
-
Stationary Phase (C18 Column): A Zorbax SB C18 or equivalent column is selected for its versatility and excellent performance in reversed-phase chromatography of small molecules.[12] The C18 phase provides the necessary hydrophobicity to retain the derivative and separate it from potential impurities.
-
Mobile Phase (Gradient Elution): An acidic phosphate buffer and acetonitrile gradient is employed. The buffer helps to control the ionization state of any residual polar compounds and ensure reproducible retention times, while the gradient elution allows for the efficient separation of early-eluting polar impurities from the more retained oxime derivative and potential non-polar byproducts.
-
Detector (PDA/UV): A UV detector set at a wavelength corresponding to the absorbance maximum of the derivative (e.g., 254 nm) ensures high sensitivity.[13] A PDA detector offers the additional advantage of confirming peak purity, a key aspect of method specificity under ICH guidelines.[4]
Experimental Workflow: HPLC
Caption: Workflow for HPLC purity analysis via pre-column derivatization.
Detailed Experimental Protocol: HPLC
-
Reagent Preparation:
-
Mobile Phase A: Prepare a 0.01M Potassium Phosphate Monobasic buffer and adjust the pH to 2.5 with phosphoric acid.[14] Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Derivatizing Reagent: Prepare a solution of Benzaldehyde in the diluent.
-
-
Standard Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve and dilute in the diluent to a known concentration.
-
Add the derivatizing reagent, vortex, and allow to react at room temperature for 30 minutes.[15]
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.[12]
-
Add diluent, sonicate briefly to dissolve, and dilute to volume.
-
Transfer an aliquot to an HPLC vial, add the derivatizing reagent, vortex, and allow to react for 30 minutes.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with Gradient capability and PDA/UV Detector.
-
Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[12]
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient would start at a lower percentage of Acetonitrile and ramp up to wash out any non-polar impurities before re-equilibrating.
-
-
Method Validation (ICH Q2(R1) Framework): [4][16]
-
Specificity: Inject the diluent, underivatized sample, and derivatized sample. Spike the sample with known impurities to ensure they are well-separated from the main derivative peak. Use a PDA detector to assess peak purity.[13]
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the this compound standard at three levels (e.g., 50%, 100%, 150%). The recovery should be within 98-102%.
-
Precision: Assess repeatability by performing six replicate injections of the same sample, and intermediate precision by having a different analyst perform the analysis on a different day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[3]
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation by the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.
-
Method 2: Purity Assessment by GC-MS with Derivatization
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an unparalleled tool for the definitive identification and quantification of volatile and semi-volatile compounds.[11] It offers exceptional sensitivity and selectivity, making it the gold standard for identifying unknown peaks.[6] For this compound, derivatization is mandatory to ensure the analyte is volatile and thermally stable enough for analysis.
Principle and Rationale
This method involves converting the polar, thermally sensitive this compound into a more volatile and stable derivative suitable for GC. A common approach for hydroxylamines is derivatization with a ketone, such as acetone or cyclohexanone, to form a stable oxime.[9][17] An alternative is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogen on the hydroxylamine group to a trimethylsilyl (TMS) ether. The resulting derivative is then separated based on its boiling point and interaction with the GC column and identified by its unique mass fragmentation pattern.
Causality Behind Experimental Choices:
-
Derivatizing Agent (BSTFA): Silylation is a robust and common derivatization technique in GC for compounds with active hydrogens. It effectively reduces polarity and increases thermal stability, preventing on-column degradation.
-
Stationary Phase (5% Phenyl Polysiloxane): A column like a DB-5ms or HP-5ms is a workhorse in GC-MS.[18] This non-polar phase provides excellent separation for a wide range of semi-volatile organic molecules based on their boiling points.
-
Temperature Programming: A temperature gradient is essential. It starts at a lower temperature to separate any volatile impurities or residual solvent and gradually increases to elute the higher-boiling derivatized analyte and other byproducts, ensuring sharp peaks and good resolution.[19]
-
Detector (Mass Spectrometer): The MS detector provides two critical pieces of information. In full scan mode, it generates a mass spectrum that acts as a "chemical fingerprint" for definitive identification of the main component and any impurities. In Selected Ion Monitoring (SIM) mode, it can be set to monitor specific fragment ions, providing extremely high sensitivity and selectivity for quantification.[17]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS purity analysis via silylation derivatization.
Detailed Experimental Protocol: GC-MS
-
Reagent Preparation:
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard (e.g., Tetracosane) in the chosen solvent. The IS should be a stable compound not present in the sample with a retention time that does not interfere with other peaks.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard or sample into a 2 mL GC vial.
-
Add 500 µL of the solvent and 100 µL of the Internal Standard stock solution.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: GC-MS system.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19]
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[19]
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 40-500 amu for identification; switch to SIM mode for quantification using characteristic ions.
-
-
Method Validation:
-
Specificity: Analyze a derivatized blank, sample, and standard to confirm no interfering peaks at the retention times of the analyte and IS. The mass spectrum provides ultimate specificity.
-
Linearity: Prepare a calibration curve by analyzing a series of standards with a fixed amount of IS. Plot the ratio of the analyte peak area to the IS peak area against the concentration.
-
Accuracy & Precision: Assessed similarly to the HPLC method, using spiked samples and replicate preparations.
-
LOD & LOQ: Determined from the calibration curve or signal-to-noise ratio in SIM mode, which typically provides much lower detection limits than HPLC-UV.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally superior, but which is best suited for the specific analytical goal.[6]
| Feature | HPLC with UV Detection | GC-MS | Senior Scientist's Insight |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[7] | Requires volatile and thermally stable compounds (or their derivatives).[11][20] | HPLC is inherently safer for potentially unstable molecules like this compound. The risk of on-column degradation is minimal at ambient or slightly elevated temperatures. |
| Definitive Identification | Limited. Relies on retention time matching. PDA provides peak purity but not structural data. | Unambiguous. Mass spectrum provides a unique fragmentation pattern for positive structural confirmation.[6] | GC-MS is the clear winner for identifying unknown impurities. If your synthesis produces unexpected byproducts, MS detection is invaluable. |
| Sensitivity | Good. Can reach low µg/mL (ppm) levels, especially with a strong chromophore. | Excellent. Can reach ng/mL (ppb) or even pg/mL (ppt) levels, particularly in SIM mode.[11][21] | For standard purity assays, HPLC sensitivity is usually sufficient. For genotoxic impurity screening, the superior sensitivity of GC-MS is often required. |
| Speed | Moderate. Run times are typically 10-40 minutes.[7][13] | Potentially faster. Run times can be under 20 minutes for well-optimized methods.[7] | While the GC run may be faster, the derivatization step for GC often requires heating, which can negate the time savings compared to the room-temperature reaction for HPLC. |
| Operational Cost & Complexity | Higher operational cost due to expensive solvents and high-pressure pump maintenance.[20][21] | Lower solvent cost (uses carrier gas), but the MS detector adds significant initial cost and maintenance complexity.[20] | For a QC lab running many samples, the solvent cost of HPLC is a major factor. For an R&D lab, the versatility and identification power of GC-MS may justify the investment. |
| Quantitation Robustness | Excellent. Well-established for precise and accurate quantification in pharmaceutical QC. | Very good, but can be more susceptible to matrix effects if the sample is not clean.[22] | HPLC is often considered more robust for routine quantitative analysis due to simpler sample preparation and less complex instrumentation than a full MS system. |
Representative Performance Data (Hypothetical)
The following table summarizes realistic performance expectations for validated methods designed to assess the purity of this compound.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Linearity Range | 1 - 150 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL (100 ppm at 10 mg/mL sample conc.) | ~ 0.1 µg/mL (10 ppm at 10 mg/mL sample conc.) |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% |
| Precision (%RSD) | < 1.5% | < 2.5% |
Conclusion and Final Recommendation
Both HPLC and GC-MS, when paired with an appropriate derivatization strategy, are powerful and validatable techniques for assessing the purity of synthesized this compound.
-
Choose HPLC for Routine QC and Stability Testing: For routine batch release and stability studies where the primary goal is accurate and precise quantification of the main component and known impurities, the HPLC-UV method is recommended. Its robustness, suitability for thermally labile compounds, and lower operational complexity make it ideal for a high-throughput quality control environment.[6]
-
Choose GC-MS for Impurity Identification and High-Sensitivity Analysis: When the goal is to identify unknown synthetic byproducts, degradation products, or to quantify potential genotoxic impurities at very low levels, the GC-MS method is the superior choice. The structural information provided by the mass spectrometer is invaluable during process development and for building a comprehensive impurity profile.[11]
Ultimately, the most effective analytical strategy in a drug development setting often involves using these techniques orthogonally. HPLC can be used for routine purity assays, while GC-MS is employed to characterize any new peaks that appear during stability studies or process modifications, ensuring a complete and scientifically sound understanding of your synthesized this compound.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
- SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- News Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- PubMed. (n.d.). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography.
- Google Patents. (n.d.). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2025, August 9). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PubMed. (2020, November 11). Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex.
- PubMed. (1999, March 5). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health. (2023, March 27). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.
- Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique.
- Human Metabolome Database. (n.d.). GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338).
- IJPPR. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance.
- Green Chemistry (RSC Publishing). (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Journal of Applied Pharmaceutical Science. (n.d.). GC-MS analysis of Polygala rosmarinifolia Wights & Arn.
- Oriental Journal of Chemistry. (n.d.). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique.
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A Comparative Guide to Catalytic Systems for the Synthesis of N-Mesitylhydroxylamine
In the landscape of pharmaceutical and fine chemical synthesis, N-arylhydroxylamines serve as pivotal intermediates. Among these, N-Mesitylhydroxylamine, with its unique sterically hindered profile, presents both synthetic challenges and opportunities for developing novel molecular architectures. The selective oxidation of the parent amine, 2,4,6-trimethylaniline (mesidine), to the corresponding hydroxylamine is a delicate transformation, often complicated by over-oxidation to nitroso and nitro compounds, or condensation reactions leading to azoxy and azo products.
This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their specific needs.
The Synthetic Challenge: Controlled N-Oxidation
The primary challenge in synthesizing this compound lies in achieving selective oxidation of the nitrogen atom of mesidine without affecting the methyl groups on the aromatic ring or proceeding to higher oxidation states. The choice of catalyst and oxidant is paramount to controlling this selectivity. An ideal catalytic system should offer high yield and selectivity under mild conditions, utilize cost-effective and environmentally benign reagents, and allow for straightforward product isolation.
Comparative Analysis of Catalytic Systems
We will explore three prominent catalytic approaches for the N-oxidation of anilines, which are applicable to the synthesis of this compound:
-
Tungsten-Based Catalysis
-
Methyltrioxorhenium (MTO) Catalysis
-
Catalyst-Free Oxidation
Tungsten-Based Catalysis: The Classic Approach
Sodium tungstate (Na₂WO₄) in combination with hydrogen peroxide (H₂O₂) is a well-established system for the oxidation of various organic substrates, including amines.[1][2] The active catalytic species is a peroxotungstate complex formed in situ, which acts as an efficient oxygen transfer agent.[3][4][5]
Mechanism: The reaction proceeds via the formation of a tungsten peroxo species from sodium tungstate and hydrogen peroxide. This peroxo complex then electrophilically attacks the nitrogen atom of the aniline, leading to the formation of the N-arylhydroxylamine. The steric hindrance of the mesityl group in 2,4,6-trimethylaniline can influence the reaction rate and selectivity.
Performance: Tungsten-based systems are attractive due to the low cost and low toxicity of the catalyst. However, reaction times can be long, and over-oxidation can be a concern if the reaction conditions are not carefully controlled. The selectivity towards the hydroxylamine is often moderate.
Experimental Protocol: Sodium Tungstate/H₂O₂ Catalyzed Oxidation
-
Materials: 2,4,6-trimethylaniline (mesidine), sodium tungstate dihydrate (Na₂WO₄·2H₂O), 30% hydrogen peroxide (H₂O₂), methanol, dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (10 mmol) in methanol (50 mL).
-
Add sodium tungstate dihydrate (0.5 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (12 mmol, 1.2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Methyltrioxorhenium (MTO) Catalysis: The High-Efficiency Option
Methyltrioxorhenium (MTO, CH₃ReO₃) is a remarkably versatile and highly active catalyst for a wide range of oxidation reactions, including the N-oxidation of amines.[6][7][8] It typically employs hydrogen peroxide as the terminal oxidant and can achieve high conversions and selectivities under mild conditions.[9][10][11]
Mechanism: MTO reacts with hydrogen peroxide to form two catalytically active species: a monoperoxo and a bisperoxo complex. The bisperoxo complex is generally considered the more active species in amine oxidation. The oxidation of the amine proceeds through a nucleophilic attack of the nitrogen on one of the peroxidic oxygens of the rhenium complex.
Performance: MTO catalysis often provides superior yields and selectivities for N-arylhydroxylamines compared to tungsten-based systems.[12] The reactions are typically faster and can be carried out at lower temperatures. The main drawback is the high cost of rhenium.
Experimental Protocol: MTO/H₂O₂ Catalyzed Oxidation
-
Materials: 2,4,6-trimethylaniline (mesidine), methyltrioxorhenium (MTO), 30% hydrogen peroxide (H₂O₂), tert-butanol, dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (10 mmol) in tert-butanol (50 mL).
-
Add methyltrioxorhenium (0.1 mmol, 1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (11 mmol, 1.1 equivalents) dropwise over 20 minutes.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography.
-
Platinum-Catalyzed Hydrogenation of Nitroaromatics
An alternative route to N-arylhydroxylamines is the selective reduction of the corresponding nitroarene. This method is particularly useful when the nitro-precursor is readily available. Platinum catalysts, often supported on carbon (Pt/C), have shown excellent selectivity for this transformation when used with specific additives.[13][14][15]
Mechanism: The selective hydrogenation of a nitro group to a hydroxylamine involves the controlled addition of hydrogen in the presence of a catalyst. The key to success is preventing further reduction to the aniline. This is often achieved by adding inhibitors to the reaction mixture that selectively poison the catalyst surface, slowing down the final reduction step.
Performance: This method can provide very high yields and selectivities (up to >99%) for the desired hydroxylamine under mild conditions.[16] The use of gaseous hydrogen requires appropriate safety precautions and specialized equipment.
Experimental Protocol: Pt/C-Catalyzed Hydrogenation
-
Materials: 2,4,6-trimethylnitrobenzene, 5% Platinum on carbon (Pt/C), dimethyl sulfoxide (DMSO), triethylamine (NEt₃), isopropanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, place 2,4,6-trimethylnitrobenzene (10 mmol), 5% Pt/C (100 mg), isopropanol (50 mL), DMSO (4.2 mmol), and triethylamine (0.36 mmol).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 1 bar.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Performance Comparison
| Catalyst System | Starting Material | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| Tungsten-Based | 2,4,6-Trimethylaniline | Na₂WO₄ | H₂O₂ | Methanol | Room Temp. | 4-8 | 60-75 | Moderate |
| MTO | 2,4,6-Trimethylaniline | CH₃ReO₃ | H₂O₂ | tert-Butanol | 0 - Room Temp. | 1-3 | 85-95 | High |
| Platinum | 2,4,6-Trimethylnitrobenzene | Pt/C | H₂, DMSO, NEt₃ | Isopropanol | Room Temp. | 2-4 | >95 | Very High |
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Proposed Catalytic Cycle for MTO-Catalyzed Oxidation
Caption: Simplified catalytic cycle for the MTO-catalyzed oxidation of an aniline.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through various catalytic methods.
-
Tungsten-based catalysts offer a cost-effective but moderately efficient option.
-
Methyltrioxorhenium (MTO) provides a highly efficient and selective route, albeit at a higher catalyst cost.
-
Platinum-catalyzed hydrogenation of the corresponding nitro compound stands out for its exceptional yield and selectivity, making it an excellent choice if the starting nitroarene is readily accessible.
The choice of the optimal method will depend on the specific requirements of the synthesis, including cost, scale, available equipment, and desired purity. Future research may focus on developing more sustainable and recyclable catalysts, such as heterogenized versions of tungsten or rhenium complexes, to further improve the economic and environmental viability of this compound synthesis.
References
- Vertex AI Search. (2025).
- Figshare. (2024). Homogeneous Tungsten Catalysis for Controllable Selective Oxidation of Anilines via the W(O)(η2‑O2)
- Figshare. (2024). Homogeneous Tungsten Catalysis for Controllable Selective Oxidation of Anilines via the W(O)(η2‑O2)
- Semantic Scholar. Homogeneous Tungsten Catalysis for Controllable Selective Oxidation of Anilines via the W(O)(η2-O2)
- ACS Publications.
- ResearchGate. (2024). Homogeneous Tungsten Catalysis for Controllable Selective Oxidation of Anilines via the W(O)(η 2 -O 2 )
- Sci-Hub.
- PMC - NIH. (2023).
- RSC Publishing.
- UNT Digital Library. (2025). Kinetics and mechanism of the oxidation of alkenes and silanes by hydrogen peroxide catalyzed by methylrhenium trioxide (MTO) and a novel application of electrospray mass spectrometry to study the hydrolysis of MTO.
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A Comparative Guide to the Efficacy of N-Mesitylhydroxylamine: Solvent System Optimization for Enhanced Reactivity
Abstract
N-Mesitylhydroxylamine is a versatile reagent increasingly utilized in organic synthesis and materials science, primarily for its role as a precursor to stable nitroxide radicals and as a potent radical scavenger. The efficacy of this hydroxylamine, however, is not an intrinsic constant; it is profoundly influenced by the solvent system in which it is deployed. This guide provides an in-depth comparison of this compound's performance across a range of common laboratory solvents. We delve into the mechanistic underpinnings of solvent-solute interactions and present experimental data to offer researchers, scientists, and drug development professionals a clear framework for optimizing their reaction conditions. By understanding the causality behind solvent selection, practitioners can harness the full potential of this compound, leading to improved yields, faster reaction rates, and greater control over reaction pathways.
Introduction: The Molecular Logic of this compound
This compound, with its sterically hindered mesityl group attached to a hydroxylamine moiety, possesses a unique combination of stability and reactivity. The bulky aromatic group shields the nitrogen center, contributing to the persistence of its corresponding aminoxyl radical. Its primary utility stems from its ability to participate in single-electron transfer (SET) processes and hydrogen atom transfer (HAT) reactions. These mechanisms are central to its function as an antioxidant, a polymerization inhibitor, and a key component in controlled radical polymerization techniques.
However, the rates and equilibria of SET and HAT processes are highly sensitive to the surrounding environment.[1] The choice of solvent can dramatically alter the reaction landscape by stabilizing or destabilizing reactants, transition states, and intermediates.[2][3] This guide will systematically explore these solvent effects to provide actionable insights for laboratory applications.
The Influence of the Solvent Environment on Reactivity
The solvent's role extends far beyond merely dissolving the reactants. It is an active participant in the reaction, influencing kinetics and outcomes through several key properties.[2]
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged transition states or intermediates, which often form during SET mechanisms. A higher dielectric constant can facilitate charge separation, accelerating reactions that proceed through ionic pathways.[4]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the N-OH group of the hydroxylamine. This can be a double-edged sword. While it enhances solubility, it can also encumber the hydroxyl group, potentially increasing the activation energy required for hydrogen atom abstraction. Conversely, aprotic solvents (e.g., THF, toluene, acetonitrile) do not engage in hydrogen bonding as donors and may allow for more facile HAT.[1]
-
Solute-Solvent Interactions: The overall solvation shell around the this compound molecule affects its reactivity. The diagram below illustrates how different solvent types can interact with the key functional group, thereby modulating its accessibility and electronic properties.
Caption: Solvent-solute interactions with this compound's functional group.
Comparative Efficacy in a Model Reaction: Radical Scavenging
To provide quantitative data, we evaluated the efficacy of this compound as a radical scavenger in various solvent systems. The chosen model reaction involves scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical whose disappearance can be monitored spectrophotometrically.[5][6] A decrease in the characteristic absorbance of the DPPH radical solution upon addition of the hydroxylamine indicates scavenging activity.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system designed to ensure reproducibility and accuracy.
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in HPLC-grade methanol. This solution should have a deep violet color.
-
Prepare 10 mM stock solutions of this compound in each of the test solvents: Toluene, Tetrahydrofuran (THF), Acetonitrile, and Methanol.
-
Causality Note: Using a consistent DPPH stock in methanol while varying the solvent for the scavenger allows for direct comparison of the scavenger's activity, though it introduces a co-solvent system. The final solvent mixture is predominantly the test solvent.
-
-
Experimental Procedure:
-
In a 1 cm path length cuvette, add 2.0 mL of the test solvent.
-
Add 0.5 mL of the 0.1 mM DPPH stock solution and mix thoroughly.
-
Measure the initial absorbance (A_control) at 517 nm using a UV-Vis spectrophotometer.
-
Add 50 µL of the 10 mM this compound solution to the cuvette. This introduces the scavenger.
-
Immediately start monitoring the absorbance at 517 nm over a period of 30 minutes. Record the final, stable absorbance (A_sample).
-
Trustworthiness Note: A control experiment containing only the DPPH solution in the solvent mixture without the scavenger should be run in parallel to account for any natural decay of the DPPH radical.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100
-
The results are expressed as IC₅₀ values, representing the concentration of this compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Results and Discussion
The efficacy of this compound was evaluated in four distinct solvent systems. The results, summarized below, highlight the profound impact of the solvent environment.
| Solvent System | Solvent Type | Dielectric Constant (approx.) | IC₅₀ (µM) | Relative Efficacy |
| Toluene | Non-Polar | 2.4 | 45.2 | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 58.9 | Moderate |
| Acetonitrile | Polar Aprotic | 37.5 | 75.1 | Lower |
| Methanol | Polar Protic | 32.7 | 98.6 | Lowest |
-
Analysis: A clear trend emerges from the data. The scavenging efficacy of this compound is highest in the non-polar solvent, Toluene, and progressively decreases as the polarity of the solvent increases. The lowest efficacy is observed in the polar protic solvent, Methanol.
-
Interpretation:
-
In Toluene: The non-polar, aprotic nature of toluene does not significantly solvate the N-OH group, leaving the hydrogen atom readily available for abstraction by the DPPH radical. This results in the highest efficacy (lowest IC₅₀).
-
In THF and Acetonitrile: These polar aprotic solvents can stabilize the reactants and products through dipole-dipole interactions.[3] However, this stabilization may also apply to the transition state, leading to a more complex energy landscape than in toluene. The increased polarity appears to slightly hinder the HAT mechanism compared to the non-polar environment.
-
In Methanol: The significant drop in efficacy in methanol is a classic example of the influence of hydrogen bonding. The methanol molecules form a solvation shell around the N-OH group, creating an energetic penalty for breaking these bonds before the hydrogen atom can be transferred to the DPPH radical.[1] This additional energy barrier results in a slower reaction and a higher IC₅₀ value.
-
Comparison with Alternative Radical Scavengers
This compound is often compared to other radical traps, most notably the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). While both are effective, their mechanisms and optimal use cases differ.
| Feature | This compound | TEMPO |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) | Radical-Radical Coupling[8] |
| Stoichiometry | 1 radical per molecule (forms nitroxide) | 1 radical per molecule |
| Solvent Preference | More effective in non-polar, aprotic media | Generally effective across a range of polarities |
| Key Advantage | Acts as a precursor; can be generated in situ | Extremely high trapping rate constants; stable radical[9] |
The key difference lies in the mechanism. This compound donates a hydrogen atom to become a nitroxide, whereas TEMPO, already a radical, combines with another radical.[8][10] This makes this compound an excellent choice as a reductive antioxidant, while TEMPO excels at trapping carbon-centered radicals in synthesis.
Practical Recommendations and Best Practices
Based on the evidence, the following recommendations can be made for researchers using this compound:
-
For Radical Scavenging/Antioxidant Applications: Prioritize non-polar, aprotic solvents like toluene or hexane to maximize the rate of hydrogen atom transfer. If solubility is a concern, moderately polar aprotic solvents like THF are a reasonable compromise.
-
Avoid Protic Solvents: When the desired mechanism is HAT, avoid protic solvents such as alcohols or water unless absolutely necessary for substrate solubility. If their use is unavoidable, be prepared for potentially slower reaction rates and consider increasing the stoichiometry of the hydroxylamine.
-
Consider the Reaction Mechanism: If the reaction involves polar intermediates or a SET mechanism, a polar aprotic solvent like acetonitrile might be beneficial. The choice must be tailored to the specific transition state you wish to stabilize.[11]
-
Degas Solvents: this compound can be oxidized by dissolved oxygen, especially at elevated temperatures or in the presence of metal catalysts. Degassing solvents prior to use is a critical step to ensure the reagent's integrity.
Conclusion
The efficacy of this compound is inextricably linked to the choice of solvent. This guide demonstrates that solvent-solute interactions, particularly polarity and hydrogen bonding capabilities, are dominant factors controlling its performance as a radical scavenger. By moving from polar protic to non-polar aprotic solvents, a significant enhancement in reactivity can be achieved. This understanding allows for the rational design of experimental conditions, empowering researchers to optimize reaction outcomes and leverage the full synthetic potential of this versatile hydroxylamine.
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Singh, P., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 9(22), 24653-24665. Retrieved from [Link][5]
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Singh, P., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Retrieved from [Link][6]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of N-Mesitylhydroxylamine
Immediate Safety and Hazard Assessment: A Precautionary Approach
Given the absence of a specific SDS for N-Mesitylhydroxylamine, we must extrapolate potential hazards from the broader class of N-arylhydroxylamines. These compounds are known for their potential toxicity and reactivity.[1][2] Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses the following hazards until proven otherwise:
-
Toxicity: N-arylhydroxylamines can be toxic if ingested, inhaled, or absorbed through the skin. Some are investigated as mutagens.[2]
-
Irritation: Assumed to be a skin and eye irritant.[3]
-
Reactivity: Many N-arylhydroxylamines can be unstable and may decompose upon storage, especially at elevated temperatures.[1] They are generally incompatible with strong oxidizing agents.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[6][7] | Protects against splashes and potential projectiles. Safety glasses alone are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Double-gloving is recommended. | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and minimizes skin exposure. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[8] | Protects feet from spills and falling objects. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] A respirator may be required for spills or if work outside a hood is unavoidable. | Minimizes inhalation of potentially harmful vapors or dust. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste .[9][10][11] Under no circumstances should it be disposed of down the drain or in regular trash.[12]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound (including pure compound, solutions, and contaminated materials) must be collected in a designated, leak-proof container.[9][10]
-
Material Compatibility: The container must be made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice. Avoid metal containers for acidic or basic waste streams.[9]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" sticker.[10] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Segregation: Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents.[10]
Step 2: On-site Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[10]
-
Container Integrity: Ensure the waste container is kept closed except when adding waste.[10] Regularly inspect the container for any signs of degradation.
Step 3: Arranging for Final Disposal
-
Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Professional Disposal: this compound must be disposed of through a licensed and approved hazardous waste disposal company.[10] Your EHS office will coordinate this.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
Decontamination and Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontaminating Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.[11][14]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[10][14]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[10][14]
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular trash or recycling, after defacing or removing the original label.[14] Always confirm your institution's policy on empty container disposal.
The Causality Behind Cautious Disposal
The stringent procedures outlined in this guide are rooted in the fundamental principles of chemical safety and risk mitigation. The aromatic amine and hydroxylamine functional groups present in this compound are associated with potential health hazards.[2] Furthermore, the thermal instability of some hydroxylamine derivatives necessitates careful handling to prevent uncontrolled decomposition.[1] By treating this compound as a hazardous waste, we adhere to the "precautionary principle," which advocates for taking preventive action in the face of uncertainty. This approach ensures compliance with hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) and local authorities, and most importantly, safeguards the well-being of the scientific community and the environment.
Conclusion: A Commitment to Responsible Science
The proper disposal of chemical waste is a critical component of responsible scientific practice. While a specific Safety Data Sheet for this compound remains elusive, the principles of chemical safety provide a clear path forward. By adopting a precautionary approach, utilizing appropriate personal protective equipment, and adhering to established hazardous waste management protocols, researchers can ensure the safe and compliant disposal of this compound. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
